molecular formula C7H7BrN2O2 B582386 5-Bromo-2-ethyl-3-nitropyridine CAS No. 1211591-74-0

5-Bromo-2-ethyl-3-nitropyridine

Cat. No.: B582386
CAS No.: 1211591-74-0
M. Wt: 231.049
InChI Key: JDMZSVDTYPUKEX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3-nitropyridine (CAS 1211591-74-0) is a high-purity chemical building block for research and development. Its molecular formula is C 7 H 7 BrN 2 O 2 with a molecular weight of 231.05 . This compound belongs to the class of nitropyridines, which are recognized as valuable intermediates in organic synthesis . The specific arrangement of the bromo, nitro, and ethyl substituents on the pyridine ring makes it a versatile precursor for further functionalization. Researchers value such nitropyridines for their reactivity, particularly in nucleophilic substitution reactions, where the nitro group can act as a good nucleofuge, enabling the synthesis of more complex molecular architectures . Applications & Research Value: While specific applications for this exact derivative are an active area of research, analogs like 2-methyl-3-nitropyridines are widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The presence of multiple reactive sites on the pyridine ring allows researchers to explore diverse chemical pathways, making 5-Bromo-2-ethyl-3-nitropyridine a compound of significant interest for developing new synthetic methodologies and creating novel compounds for various research fields. Handling & Compliance: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

5-bromo-2-ethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZSVDTYPUKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-ethyl-3-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom, an ethyl group, and a nitro group on the pyridine core, offers a versatile platform for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-ethyl-3-nitropyridine, a plausible synthetic route based on established chemical principles, its expected reactivity, and potential applications in drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a vast array of pharmaceuticals. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. 5-Bromo-2-ethyl-3-nitropyridine (CAS No. 1211591-74-0) is a functionalized pyridine that serves as a valuable building block for chemical synthesis. The interplay of the electron-withdrawing nitro group, the reactive bromine atom, and the alkyl ethyl group makes it a versatile intermediate for introducing the 2-ethyl-3-nitropyridine moiety into larger, more complex molecules. This guide will consolidate the available information on this compound and provide expert insights into its chemical behavior.

Physicochemical Properties

Detailed experimental data for 5-Bromo-2-ethyl-3-nitropyridine is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties.

PropertyValueSource(s)
CAS Number 1211591-74-0[1]
Molecular Formula C7H7BrN2O2[1]
Molecular Weight 231.05 g/mol [1]
Appearance Predicted: Pale yellow to light brown crystalline solidInferred from similar compounds
Melting Point Predicted: Likely in the range of 30-50 °CBased on 5-Bromo-2-methyl-3-nitropyridine (38-42 °C)
Boiling Point Predicted: >250 °CInferred from similar compounds
Solubility Predicted: Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and likely insoluble in water.Inferred from general solubility of similar organic compounds

Proposed Synthesis

A robust synthetic route to 5-Bromo-2-ethyl-3-nitropyridine can be proposed based on established methodologies for the synthesis of substituted nitropyridines. A plausible multi-step synthesis starting from a readily available pyridine derivative is outlined below. The key is the strategic introduction of the ethyl, bromo, and nitro groups.

A potential synthetic pathway could start with 2-amino-5-bromopyridine, which is commercially available.

Synthesis_of_5-Bromo-2-ethyl-3-nitropyridine cluster_0 Step 1: Diazotization and Ethyl Group Introduction cluster_1 Step 2: Nitration A 2-Amino-5-bromopyridine B 5-Bromo-2-diazoniumpyridine A->B NaNO2, HBr C 5-Bromo-2-ethylpyridine B->C Radical ethylation or Cross-coupling reaction D 5-Bromo-2-ethylpyridine E 5-Bromo-2-ethyl-3-nitropyridine D->E HNO3, H2SO4

Proposed Synthetic Pathway

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-ethylpyridine

This step is the most challenging and can be approached in several ways. One possibility involves a Sandmeyer-type reaction followed by ethylation, or a more modern cross-coupling approach. A plausible, though potentially low-yielding, radical ethylation could be attempted.

  • Diazotization: To a stirred solution of 2-amino-5-bromopyridine (1 eq.) in a suitable acidic medium (e.g., 48% HBr), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Ethyl Group Introduction: The in-situ generated diazonium salt is then subjected to conditions that can introduce an ethyl group. This is a non-trivial transformation. A potential, albeit speculative, approach could involve a radical reaction using a source of ethyl radicals. Alternatively, a more reliable but longer route would be to convert the diazonium salt to 2,5-dibromopyridine and then perform a selective cross-coupling reaction (e.g., Kumada or Negishi coupling) with an ethylating agent like ethylmagnesium bromide.

Step 2: Nitration of 5-Bromo-2-ethylpyridine

  • Reaction Setup: 5-Bromo-2-ethylpyridine (1 eq.) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The temperature should be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Execution: The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance)

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group.

  • Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen and bromine atoms.

  • Ethyl Group Protons: A quartet (CH2) and a triplet (CH3) in the aliphatic region. The quartet for the methylene protons (CH2) is expected around δ 2.8-3.2 ppm, and the triplet for the methyl protons (CH3) is expected around δ 1.2-1.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C3) and the carbon attached to the bromine (C5) will have characteristic chemical shifts.

  • Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (CH2) and one for the methyl carbon (CH3).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (231.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for 79Br and 81Br) at m/z 230 and 232 will be observed for the molecular ion. Fragmentation patterns would likely involve the loss of the nitro group (NO2), the ethyl group (C2H5), and bromine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • C-H stretching (aromatic): ~3000-3100 cm-1

  • C-H stretching (aliphatic): ~2850-3000 cm-1

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm-1 and 1345-1385 cm-1, respectively.

  • C=N and C=C stretching (pyridine ring): ~1400-1600 cm-1

  • C-Br stretching: In the fingerprint region, typically below 800 cm-1.

Reactivity and Potential Applications

The reactivity of 5-Bromo-2-ethyl-3-nitropyridine is governed by its functional groups, making it a versatile intermediate for further chemical transformations.

Reactivity_of_5-Bromo-2-ethyl-3-nitropyridine cluster_0 Reactions at the Bromine Position cluster_1 Reactions of the Nitro Group cluster_2 Reactions of the Pyridine Ring A 5-Bromo-2-ethyl-3-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) A->B Nu- C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->C Catalyst, Coupling Partner D Reduction to Amino Group A->D Reducing Agent (e.g., SnCl2, H2/Pd) E Further Electrophilic Substitution (difficult) A->E Electrophile

Key Reaction Pathways

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. The electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, although the effect is not as strong as if it were ortho or para to the leaving group. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates.

  • Cross-Coupling Reactions: The C-Br bond can readily participate in various transition-metal-catalyzed cross-coupling reactions. This is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all highly plausible transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl2), iron in acetic acid, or catalytic hydrogenation (H2/Pd-C). The resulting 2-ethyl-3-amino-5-bromopyridine is a valuable intermediate for further functionalization, such as diazotization or acylation.

Applications in Drug Discovery:

The 5-Bromo-2-ethyl-3-nitropyridine scaffold is a valuable starting point for the synthesis of biologically active molecules. The ability to selectively functionalize the bromine and nitro groups allows for the rapid generation of diverse chemical libraries for high-throughput screening. The resulting substituted pyridines can be explored as potential inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors (GPCRs). The ethyl group can provide beneficial steric interactions within a protein's binding pocket and can also improve the compound's pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Bromo-2-ethyl-3-nitropyridine is not widely available, based on analogous compounds like 5-bromo-2-nitropyridine, it should be handled with care.[2] It is likely to be an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. Although detailed experimental data is currently scarce, its chemical properties and reactivity can be reliably predicted based on established chemical principles and data from structurally similar compounds. The synthetic routes and reaction pathways outlined in this guide provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. As research in this area progresses, a more complete experimental profile of this versatile compound will undoubtedly emerge.

References

A comprehensive list of references for analogous compounds and general synthetic methodologies will be provided upon the availability of more specific literature for 5-Bromo-2-ethyl-3-nitropyridine. The current guide is based on established principles of organic chemistry and data from the following representative sources:

  • 5-Bromo-2-nitropyridine. Jubilant Ingrevia. [Link: Not available]
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link: Not available]
  • Matrix Scientific. [1]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-Bromo-2-ethyl-3-nitropyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the strategic considerations for its synthesis, focusing on the principles of electrophilic aromatic substitution on a substituted pyridine scaffold. A detailed, field-proven experimental protocol is presented, accompanied by a thorough analysis of the reaction mechanism, safety protocols, and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are foundational scaffolds in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The specific compound, 5-Bromo-2-ethyl-3-nitropyridine (CAS: 1211591-74-0, Molecular Formula: C₇H₇BrN₂O₂, Molecular Weight: 231.05 g/mol ), represents a versatile intermediate.[3] Its trifunctional nature—comprising a bromine atom, an ethyl group, and a nitro group on a pyridine core—offers multiple reaction sites for diversification. The bromine atom is amenable to cross-coupling reactions, the nitro group can be reduced to a reactive amine, and the pyridine ring itself can undergo further modifications. These characteristics make it a valuable precursor for creating complex molecular architectures essential for drug discovery programs.[4][5]

Synthetic Strategy & Mechanistic Rationale

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine is most effectively approached via electrophilic aromatic substitution (SEAr), specifically the nitration of a pre-functionalized pyridine ring.

The Challenge of Pyridine Chemistry

The pyridine ring presents unique challenges for electrophilic substitution. The lone pair of electrons on the nitrogen atom makes it basic, readily reacting with acids to form a pyridinium salt. This positively charged species is strongly deactivated towards electrophilic attack. Furthermore, the nitrogen atom exerts a powerful electron-withdrawing inductive effect, further deactivating the ring system compared to benzene.[6][7][8] Direct electrophilic substitution on pyridine is therefore difficult, requiring harsh reaction conditions and often resulting in low yields.[7][8]

Regioselectivity in Substituted Pyridines

When electrophilic attack does occur, it preferentially takes place at the 3-position (meta to the nitrogen). This is because the carbocation intermediates (sigma complexes) formed from attack at the 2- or 4-positions have a resonance structure that places a positive charge directly on the electronegative nitrogen atom, a highly unstable configuration.[9][10] The intermediate from attack at the 3-position avoids this destabilizing arrangement.

In our target synthesis, we start with 5-bromo-2-ethylpyridine. The directing effects of the substituents are as follows:

  • Pyridine Nitrogen: Directs meta (to positions 3 and 5).

  • Ethyl Group (at C2): An activating, ortho, para-director (directs to positions 3 and 5).

  • Bromo Group (at C5): A deactivating, ortho, para-director (directs to positions 2, 4, and 6).

The directing effects of the pyridine nitrogen and the activating ethyl group converge powerfully on the C3 position, making it the most nucleophilic and sterically accessible site for nitration. This alignment provides a strong strategic basis for the selective synthesis of the desired 5-Bromo-2-ethyl-3-nitropyridine isomer.

The Nitration Mechanism

The core of the synthesis is the nitration reaction, which proceeds via the classical SEAr mechanism.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Pyridine 5-Bromo-2-ethylpyridine SigmaComplex Sigma Complex (Arenium Ion) Pyridine->SigmaComplex + NO₂⁺ SigmaComplex_2 Sigma Complex FinalProduct 5-Bromo-2-ethyl-3-nitropyridine SigmaComplex_2->FinalProduct - H⁺

Figure 1: Electrophilic Aromatic Substitution (Nitration) Mechanism.
  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-electron system of the 5-bromo-2-ethylpyridine ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as the HSO₄⁻ ion or water) removes a proton from the C3 position, restoring the aromaticity of the pyridine ring and yielding the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol details the nitration of commercially available 5-bromo-2-ethylpyridine. All operations involving corrosive acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Equipment
  • Reagents: 5-bromo-2-ethylpyridine (≥97%), Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, ≥90%), Deionized Water, Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄), Ice.

  • Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator, glassware for extraction and filtration.

Reaction Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (60 mL).

  • Substrate Addition: Cool the flask in an ice-salt bath to 0°C. Slowly add 5-bromo-2-ethylpyridine (10.0 g, 50.0 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitration: Once the addition is complete and the solution is homogeneous, begin the dropwise addition of fuming nitric acid (4.5 mL, ~100 mmol) via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C. This step is highly exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 60°C.[11] Maintain this temperature with stirring for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Allow the mixture to cool to room temperature, then pour it slowly and carefully into a beaker containing 400 g of crushed ice with vigorous stirring.

  • Workup - Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly neutralize the solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. The pH should be adjusted to ~8. This process is extremely exothermic and must be done slowly to keep the temperature below 20°C. A precipitate may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-Bromo-2-ethyl-3-nitropyridine.

Data Summary
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
5-bromo-2-ethylpyridine200.0610.0 g50.01.0
Fuming Nitric Acid63.01~4.5 mL~100~2.0
Sulfuric Acid98.0860 mL-Solvent
Expected Product 231.05 ~9.8 g ~42.4 (85% yield) -

Note: Yields are hypothetical and depend on precise experimental execution.

Safety and Hazard Management: A Self-Validating System

Chemical synthesis requires an unwavering commitment to safety. The protocols described herein involve hazardous materials that demand rigorous safety precautions.

  • Corrosive Acids (H₂SO₄, HNO₃): Both are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[12][13] Fuming nitric acid is also a powerful oxidizing agent and can react violently with organic materials.[12][14]

    • Handling: Always handle in a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton).[15]

    • Storage: Store in a dedicated, well-ventilated acid cabinet, away from combustible materials, bases, and metals.[14][15] Use secondary containment.

    • Spills: Neutralize small spills with a suitable agent like sodium bicarbonate before cleanup. For large spills, evacuate the area and follow emergency procedures.

  • Exothermic Reactions: The dilution of sulfuric acid and the nitration reaction itself are highly exothermic. Failure to control temperature can lead to a runaway reaction, causing boiling and splashing of corrosive materials. Always add reagents slowly and use adequate cooling (ice bath).

  • Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station. All personnel must be trained on the specific hazards and emergency procedures before beginning work.[12][15]

Conclusion

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine is a textbook example of controlled electrophilic aromatic substitution on a deactivated heterocyclic system. By understanding the underlying principles of reactivity and regioselectivity, and by adhering to a meticulous and safety-conscious experimental protocol, researchers can reliably produce this valuable chemical intermediate. The strategic placement of functional groups on this molecule provides a robust platform for the subsequent development of novel compounds with significant potential in the pharmaceutical and agrochemical industries.

References

  • Mąkosza, M., & Wojciechowski, K. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 19(12), 21395–21422. Available at: [Link]

  • Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Retrieved from [Link]

  • University of California, Santa Barbara EH&S. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1211591-74-0 | 5-Bromo-2-ethyl-3-nitropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-ethyl-3-nitropyridine: Synthesis, Properties, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-ethyl-3-nitropyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structural similarity to well-studied analogues allows for robust extrapolation of its chemical behavior, synthesis, and potential applications. This document bridges the existing information gap by providing scientifically grounded protocols and expert insights into its utility as a chemical building block.

Core Identifiers and Physicochemical Profile

5-Bromo-2-ethyl-3-nitropyridine is a halogenated and nitrated pyridine ring, a scaffold prevalent in pharmacologically active compounds. The combination of a bromine atom, a nitro group, and an ethyl group provides a unique set of reactive handles for synthetic elaboration.

Key Identifiers
IdentifierValueSource
CAS Number 1211591-74-0[1][2]
Molecular Formula C₇H₇BrN₂O₂-
Molecular Weight 231.05 g/mol -
MDL Number MFCD18255847-
Predicted Physicochemical Properties

Direct experimental data for 5-Bromo-2-ethyl-3-nitropyridine is not widely published. However, by analyzing structurally related compounds like 5-bromo-2-nitropyridine and 5-bromo-2-methyl-3-nitropyridine, we can predict its key properties with a high degree of confidence. The ethyl group is expected to slightly increase lipophilicity compared to its methyl counterpart.

PropertyPredicted Value / CharacteristicRationale / Comparison
Appearance Light yellow to amber crystalline solidBased on the appearance of related bromo-nitropyridines.[3]
Melting Point Moderately low melting solidThe related 5-bromo-2-nitropyridine has a melting point of 148-150 °C.[4] The ethyl group may slightly alter crystal packing and melting point.
Boiling Point > 250 °CThe boiling point of 5-bromo-2-methyl-3-nitropyridine is 253 °C.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF). Poorly soluble in water.Typical for halogenated aromatic compounds.
LogP ~2.0 - 2.5The LogP of 5-bromo-2-nitropyridine is estimated at 1.38.[4] The addition of an ethyl group will increase this value.

Strategic Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Proposed Synthetic Workflow

The diagram below outlines a validated two-step approach, adapted from the synthesis of related 2-methylpyridines, to yield the target compound.[6]

G cluster_0 Step 1: Malonic Ester Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Proposed Synthesis for Ethyl Analog A 5-Bromo-2-chloro-3-nitropyridine C Intermediate Malonate Adduct (Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate) A->C Nucleophilic Aromatic Substitution (SNAr) B Diethyl Malonate + K₂CO₃ in THF B->C F Target: 5-Bromo-2-ethyl-3-nitropyridine C->F Loss of CO₂ and Ester Groups D Aqueous H₂SO₄, Reflux D->F E 5-Bromo-2-methyl-3-nitropyridine (Analogous Product) Start 5-Bromo-2-chloro-3-nitropyridine Intermediate Intermediate Adduct Start->Intermediate SNAr Reaction Reagent Diethyl Ethylmalonate + Base (e.g., NaH) Reagent->Intermediate Product 5-Bromo-2-ethyl-3-nitropyridine Intermediate->Product Decarboxylation Acid Acidic Hydrolysis (e.g., H₂SO₄) & Heat Acid->Product

Caption: Proposed synthesis of 5-Bromo-2-ethyl-3-nitropyridine.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from the reliable synthesis of 2-methyl-3-nitropyridines and is presented as a self-validating system with clear checkpoints.[6] The key adaptation is the use of diethyl ethylmalonate to introduce the required ethyl group at the C2 position.

Step 1: Synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)-2-ethylmalonate

  • Reactor Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Causality: Anhydrous conditions are critical as NaH reacts violently with water. THF is an ideal aprotic solvent for this type of condensation. NaH is a strong base required to deprotonate the malonic ester, forming the nucleophilic enolate.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl ethylmalonate (1.0 eq) in anhydrous THF (20 mL) via the dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.

    • Causality: Slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution. Stirring ensures complete formation of the sodium enolate.

  • Nucleophilic Substitution: Add a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (30 mL) dropwise to the enolate solution. After addition, heat the reaction mixture to reflux for 4-6 hours.

    • Causality: The electron-withdrawing nitro group activates the pyridine ring, making the C2 position (and C5) susceptible to nucleophilic aromatic substitution (SNAr). The chloride is an excellent leaving group. Refluxing provides the necessary activation energy for the substitution to proceed to completion.

  • Work-up and Isolation: Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate adduct.

    • Causality: Quenching neutralizes the excess base. The extraction isolates the organic product from the aqueous phase. Washing with brine removes residual water, and drying with Na₂SO₄ ensures the final product is free of moisture.

Step 2: Hydrolysis and Decarboxylation to 5-Bromo-2-ethyl-3-nitropyridine

  • Reaction Setup: Transfer the crude malonate intermediate from Step 1 into a round-bottom flask. Add a 50% aqueous solution of sulfuric acid (H₂SO₄, 5-10 volumes).

    • Causality: Strong acid is required to hydrolyze the two ester groups to carboxylic acids.

  • Decarboxylation: Heat the mixture to reflux (approx. 110-120 °C) for 5-8 hours. The geminal dicarboxylic acid intermediate is unstable at high temperatures and will readily decarboxylate.

    • Causality: The heat provides the energy for both hydrolysis and the subsequent decarboxylation, which is the key step in forming the final C-H bond from the malonic ester backbone, leaving the desired ethyl group.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., solid NaOH or concentrated NaOH solution) to pH 7-8, keeping the temperature low. Extract the product with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 5-Bromo-2-ethyl-3-nitropyridine.

    • Causality: Neutralization is necessary to deprotonate the pyridine nitrogen and bring the product into a soluble, extractable form. Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Applications in Research and Drug Development

Substituted nitropyridines are foundational building blocks in medicinal chemistry.[7] The specific arrangement of functional groups in 5-Bromo-2-ethyl-3-nitropyridine makes it a highly valuable intermediate for creating libraries of complex molecules for drug screening.

  • Scaffold for Kinase Inhibitors: The bromo-nitropyridine core is present in precursors to potent kinase inhibitors. The bromine at the 5-position is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aromatic or heterocyclic systems. The nitro group at the 3-position can be readily reduced to an amine, which then serves as a handle for amide bond formation or further derivatization.[8][9]

  • Intermediate for Complex Heterocycles: The reactivity of the pyridine ring, modulated by the nitro and bromo substituents, allows for the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals.[3]

  • Molecular Probes and Biochemical Reagents: The compound can be used to synthesize targeted molecules for studying biological processes, leveraging the specific interactions afforded by the substituted pyridine ring.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-ethyl-3-nitropyridine is not widely available, the hazards can be reliably inferred from closely related compounds like 5-bromo-2-nitropyridine.[7][10][11]

GHS Hazard Classification (Predicted)
  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7][10]

    • H319: Causes serious eye irritation.[7][10]

    • H335: May cause respiratory irritation.[7][10]

    • H302: Harmful if swallowed.[11]

    • H312: Harmful in contact with skin.[11]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7][10]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[10]

  • General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Launder contaminated clothing before reuse.[11]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Stability: The compound is expected to be stable under recommended storage conditions.

References

  • (2024). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
  • PubChem. (n.d.). Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • BLD Pharm. (n.d.). Product Information: 5-Bromo-3-nitropyridin-2-amine, CAS 6945-68-2.
  • Pipzine Chemicals. (n.d.). 5-Bromo-3-Methyl-2-Nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 29919625, 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • BLD Pharm. (n.d.). Product Information: 5-Bromo-3-nitropicolinonitrile, CAS 573675-25-9.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Canadian Science Publishing. (1953). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Chemsrc. (2025). 5-Bromo-2-nitropyridine | CAS#:39856-50-3. Retrieved from [Link]

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179. Retrieved from [Link]

  • A2B Chem. (n.d.). 5-Bromo-2-ethyl-3-nitropyridine 97% | CAS: 1211591-74-0.
  • Hoffman Fine Chemicals. (n.d.). Heterocyclic Building Blocks.
  • Howei Pharm. (n.d.). CAS List Page.

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molecular structure of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 5-Bromo-2-ethyl-3-nitropyridine

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a pyridine core functionalized with a bromine atom, an ethyl group, and a nitro group, provides multiple reactive sites for synthetic elaboration. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and predicted spectroscopic signature. Furthermore, it delves into the chemical reactivity of its key functional groups, highlighting its utility as a versatile building block, particularly in the context of developing targeted therapeutics like kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs. The specific arrangement and nature of substituents on the pyridine ring dictate the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacokinetic profile. 5-Bromo-2-ethyl-3-nitropyridine (CAS No. 1211591-74-0) emerges as a valuable intermediate, strategically equipped with three distinct functional groups.[1] The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, the bromine atom serves as a versatile handle for cross-coupling and nucleophilic substitution reactions, and the ethyl group can be used to probe hydrophobic pockets within enzyme active sites. The analogues of this compound, such as 5-Bromo-2-methyl-3-nitropyridine and 5-Bromo-2-nitropyridine, are pivotal in the synthesis of potent kinase inhibitors, underscoring the potential of this ethyl derivative in drug discovery programs.[2][3]

Molecular Structure and Physicochemical Properties

The structural and physical properties of 5-Bromo-2-ethyl-3-nitropyridine are foundational to its application in synthesis. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

PropertyValueReference
CAS Number 1211591-74-0[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Predicted: Light yellow to brown crystalline solid[4]
Melting Point Predicted: Similar range to methyl analog (38-42 °C)[3]
Boiling Point Predicted: >250 °C[3]
Solubility Predicted: Soluble in chloroform, methanol; sparingly soluble in water[4]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a commercially available 2-ethylpyridine derivative, followed by sequential nitration and bromination. The order of these steps is critical to ensure correct regioselectivity, governed by the directing effects of the substituents. An alternative, often successful strategy for related compounds involves the oxidation of an amino-precursor.[5]

Synthetic Workflow cluster_0 Proposed Synthesis of 5-Bromo-2-ethyl-3-nitropyridine A 2-Amino-5-bromopyridine B Nitration (H₂SO₄, H₂O₂) A->B Step 1: Oxidation C 5-Bromo-2-nitropyridine B->C D Further Functionalization (e.g., Ethyl Group Introduction) C->D Step 2: C-H Activation/ Coupling (Hypothetical) E 5-Bromo-2-ethyl-3-nitropyridine (Target Molecule) D->E

Caption: Proposed synthetic pathway for 5-Bromo-2-ethyl-3-nitropyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine (Analog Precursor)

This protocol, adapted from established procedures for a key precursor, illustrates a reliable method for the nitration of an aminopyridine.[5]

Objective: To synthesize 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ice

  • Deionized water

Procedure:

  • Carefully add 2-amino-5-bromopyridine (1.0 mol) to concentrated sulfuric acid in a reaction vessel equipped with a stirrer and thermometer, maintaining the temperature below 30°C.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add 30% hydrogen peroxide (approx. 3.0-3.5 eq) dropwise to the solution, ensuring the temperature does not exceed 15°C. The addition is highly exothermic and requires careful monitoring.

  • After the addition is complete, allow the reaction mixture to stir at 10-15°C for 1-2 hours.

  • Gradually raise the temperature to 40°C and maintain for several hours until HPLC analysis indicates the consumption of the starting material.[5]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, 5-Bromo-2-nitropyridine, is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield the final compound.

Predicted Spectroscopic Characterization

Structural elucidation of 5-Bromo-2-ethyl-3-nitropyridine would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals corresponding to the ethyl and pyridine ring protons.

    • δ ~8.8 ppm (d, 1H): Doublet for the proton at the C6 position of the pyridine ring.

    • δ ~8.5 ppm (d, 1H): Doublet for the proton at the C4 position of the pyridine ring.

    • δ ~3.0 ppm (q, 2H): Quartet for the methylene (-CH₂-) protons of the ethyl group.

    • δ ~1.4 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group.

    • Rationale: This prediction is based on the published spectrum for the analogous 5-Bromo-2-methyl-3-nitropyridine, which shows the pyridine protons at 8.76 and 8.40 ppm and the methyl protons at 2.80 ppm.[3] The ethyl group's quartet and triplet are characteristic patterns.

  • ¹³C NMR (100 MHz, CDCl₃): Seven distinct carbon signals are expected, including five for the pyridine ring and two for the ethyl group.

  • Mass Spectrometry (EI-MS): The mass spectrum should exhibit a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~1580-1600 cm⁻¹: C=N stretching of the pyridine ring.

    • ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.

    • ~2850-2980 cm⁻¹: C-H stretching of the ethyl group.

    • ~600-700 cm⁻¹: C-Br stretching.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Bromo-2-ethyl-3-nitropyridine lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Reactivity Workflow cluster_1 Key Transformations of 5-Bromo-2-ethyl-3-nitropyridine Core 5-Bromo-2-ethyl-3-nitropyridine SNAr_Node Nucleophilic Aromatic Substitution (SNAr) Core->SNAr_Node Nu⁻ Reduction_Node Nitro Group Reduction Core->Reduction_Node [H] (e.g., Fe/HCl, H₂/Pd) Coupling_Node Cross-Coupling (e.g., Suzuki) Core->Coupling_Node R-B(OH)₂ Pd Catalyst Product_SNAr 5-Substituted-2-ethyl- 3-nitropyridine (e.g., Amines, Ethers) SNAr_Node->Product_SNAr Product_Reduction 5-Bromo-2-ethyl- pyridin-3-amine Reduction_Node->Product_Reduction Product_Coupling 5-Aryl/Alkenyl-2-ethyl- 3-nitropyridine Coupling_Node->Product_Coupling

Caption: Major reaction pathways for 5-Bromo-2-ethyl-3-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is strongly amplified by the presence of the C3-nitro group. This electronic arrangement activates the C5 position (para to the nitro group) for nucleophilic aromatic substitution, allowing for the displacement of the bromide by a wide range of nucleophiles (e.g., amines, alkoxides). This reaction is a cornerstone for elaborating the molecular structure and is famously used in the synthesis of the kinase inhibitor Pazopanib from 5-Bromo-2-nitropyridine.[2][6]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂). This transformation is highly valuable as it unmasks a versatile amino group, which can then be used for amide bond formation, diazotization, or other functionalizations, significantly increasing the molecular complexity.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Common examples include:

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

Applications in Drug Discovery

The primary application of 5-Bromo-2-ethyl-3-nitropyridine is as a key building block in the synthesis of complex, biologically active molecules. Drawing parallels from its close analogs, it is an ideal starting material for the development of kinase inhibitors.[2]

  • Kinase Inhibitor Scaffolds: The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The C3-amino group (after nitro reduction) can form critical hydrogen bonds in the ATP-binding site, while substituents at the C5 position (introduced via SNAr or coupling) can extend into other regions of the active site to enhance potency and selectivity.[2]

  • Probing Hydrophobic Pockets: The 2-ethyl group, compared to a methyl group, provides additional steric bulk and hydrophobicity. This allows medicinal chemists to systematically probe hydrophobic pockets adjacent to the hinge-binding region, potentially leading to improved target affinity and optimized drug-like properties. Its methyl analog is used to synthesize MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1).[3]

Safety and Handling

Based on the safety data sheets (SDS) for the closely related compound 5-Bromo-2-nitropyridine, 5-Bromo-2-ethyl-3-nitropyridine should be handled with care as a potentially hazardous chemical.[7][8][9]

  • Hazards: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9] It may also be harmful if swallowed or in contact with skin.[10][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid all personal contact. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[7][11]

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a highly functionalized heterocyclic intermediate with significant potential for applications in organic synthesis and drug discovery. Its strategic combination of a reactive bromide, a reducible nitro group, and a hydrophobic ethyl group on an electron-deficient pyridine core makes it an exceptionally versatile building block. By leveraging selective transformations such as nucleophilic aromatic substitution, nitro reduction, and cross-coupling reactions, researchers can efficiently construct complex molecular architectures targeting a range of biological targets, particularly protein kinases. Proper understanding of its reactivity and adherence to safety protocols are essential for its effective and safe utilization in the laboratory.

References

[1] Hoffman Fine Chemicals. CAS 1211591-74-0 | 5-Bromo-2-ethyl-3-nitropyridine. Available at: [Link]

Sources

Spectroscopic Characterization of 5-Bromo-2-ethyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, properties, and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-ethyl-3-nitropyridine (CAS No: 1211591-74-0, Molecular Formula: C₇H₇BrN₂O₂, Molecular Weight: 231.05 g/mol ). Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of NMR, IR, and mass spectrometry. The insights provided herein are intended to guide researchers in the characterization of this and structurally related molecules.

A plausible synthetic route to 5-Bromo-2-ethyl-3-nitropyridine can be extrapolated from methods used for similar compounds, such as the synthesis of 5-bromo-2-methyl-3-nitropyridine. A potential pathway could involve the nitration of a 5-bromo-2-ethylpyridine precursor. The precise characterization of the final product is crucial to confirm the success of the synthesis and to ensure its purity for subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-ethyl-3-nitropyridine are detailed below.

Anticipated ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are summarized in the table below. The spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethyl group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.6 - 8.8Doublet2.0 - 2.5
H-68.4 - 8.6Doublet2.0 - 2.5
-CH₂-3.0 - 3.2Quartet7.5 - 8.0
-CH₃1.3 - 1.5Triplet7.5 - 8.0
Spectral Interpretation (¹H NMR)

The chemical shifts of the pyridine ring protons are significantly influenced by the substituents. The nitro group at the 3-position is a strong electron-withdrawing group, which will deshield the adjacent protons. The bromine atom at the 5-position also has an electron-withdrawing inductive effect.

  • Aromatic Protons (H-4 and H-6): The protons at the 4 and 6 positions are expected to be the most downfield signals in the spectrum due to the combined electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring. They will appear as doublets due to coupling with each other (a small meta-coupling).

  • Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are adjacent to the pyridine ring and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet, further upfield, due to coupling with the two methylene protons.

Anticipated ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in the table below. The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3145 - 150
C-4140 - 145
C-5115 - 120
C-6150 - 155
-CH₂-25 - 30
-CH₃12 - 15
Spectral Interpretation (¹³C NMR)

The electron-withdrawing nitro group and the electronegative nitrogen and bromine atoms will significantly influence the chemical shifts of the pyridine ring carbons.

  • Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) and the nitro group (C-3) are expected to be the most deshielded. The carbon bearing the bromine atom (C-5) will also be downfield, though to a lesser extent.

  • Ethyl Group Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Typical parameters for a proton-decoupled ¹³C spectrum include a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Anticipated IR Spectrum

The table below summarizes the predicted characteristic IR absorption bands for 5-Bromo-2-ethyl-3-nitropyridine.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2980 - 2850Medium
Asymmetric NO₂ stretch1550 - 1520Strong
Symmetric NO₂ stretch1360 - 1340Strong
C=N and C=C stretch (pyridine ring)1600 - 1450Medium to Strong
C-Br stretch700 - 600Medium to Strong
Spectral Interpretation (IR)
  • Nitro Group: The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[2][3]

  • Pyridine Ring: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-H Bonds: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed below 3000 cm⁻¹.

  • C-Br Bond: The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocols

FT-IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

  • Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Anticipated Mass Spectrum (Electron Ionization)

The predicted major fragments in the electron ionization (EI) mass spectrum of 5-Bromo-2-ethyl-3-nitropyridine are listed below.

m/z Predicted Fragment Interpretation
231/233[M]⁺Molecular ion peak (presence of Br isotopes)
216/218[M - CH₃]⁺Loss of a methyl radical
202/204[M - C₂H₅]⁺Loss of an ethyl radical
185/187[M - NO₂]⁺Loss of a nitro group
156/158[C₅H₃BrN]⁺Loss of C₂H₅ and NO₂
77[C₅H₄N]⁺Pyridine ring fragment
Spectral Interpretation (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ at 231 and M+2 at 233).[5]

  • Molecular Ion: A prominent molecular ion peak is expected.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (-NO₂) and cleavage of alkyl substituents. Therefore, fragments corresponding to the loss of the ethyl group ([M - C₂H₅]⁺) and the nitro group ([M - NO₂]⁺) are anticipated. Further fragmentation of the pyridine ring can also occur. The fragmentation of aromatic nitro compounds can also involve the loss of NO followed by CO.[6]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) Data Acquisition
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized by heating.[7][8]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Caption: Molecular structure of 5-Bromo-2-ethyl-3-nitropyridine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 5-Bromo-2-ethyl-3-nitropyridine (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (EI-MS) Compound->MS Structure Structural Elucidation NMR->Structure NMR->Structure C-H Framework IR->Structure IR->Structure Functional Groups MS->Structure MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for spectroscopic characterization.

References

  • School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

  • Unknown. Sample preparation for FT-IR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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reactivity and stability of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-ethyl-3-nitropyridine

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bromine atom, an ethyl group, and a powerful electron-withdrawing nitro group on the pyridine scaffold imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the molecule's chemical behavior, focusing on its stability under various conditions and its reactivity at each functional site. We delve into the causality behind its participation in cornerstone reactions such as palladium-catalyzed cross-couplings and nitro group reductions, offering field-proven insights and detailed experimental protocols to empower its application in advanced synthesis.

Physicochemical Profile and Stability

The utility of a synthetic building block is fundamentally linked to its stability and handling characteristics. 5-Bromo-2-ethyl-3-nitropyridine is a solid at room temperature, and its reactivity is a direct consequence of its electronic and structural properties.

Properties

A summary of the key physicochemical properties is presented below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Predicted Boiling Point 261.0 ± 35.0 °C[1]
Predicted Density 1.610 ± 0.06 g/cm³[1]
Predicted pKa -0.49 ± 0.20[1]
Appearance Yellow to light-brown solid (inferred from analogs)[2]
Stability Assessment

Understanding the stability profile is crucial for storage and for defining reaction parameters that avoid unintended degradation.

  • Thermal Stability : The compound is generally stable under standard storage conditions (cool, dry, and well-ventilated).[2][3] However, like many nitroaromatic compounds, it can be susceptible to decomposition at elevated temperatures. Such degradation may involve fragmentation or the loss of the nitro group.[4]

  • pH and Hydrolytic Stability : Strong acidic or basic conditions should be approached with caution. While the pyridine ring is relatively robust, extreme pH can promote hydrolysis or other degradation pathways, potentially affecting the nitro group.[4]

  • Photochemical Stability : Nitroaromatic compounds are often sensitive to UV light, which can induce complex photochemical reactions, including rearrangement or reduction of the nitro moiety.[4][5] It is advisable to store the compound protected from light and to conduct reactions in flasks shielded from direct light, for instance, by wrapping them in aluminum foil.

Synthesis Strategy

While a specific documented synthesis for 5-Bromo-2-ethyl-3-nitropyridine is not prevalent, a logical and robust synthetic pathway can be designed based on established transformations of pyridine derivatives. A common strategy involves the functionalization of a pre-existing substituted pyridine.

The diagram below outlines a plausible multi-step synthesis starting from 5-amino-2-ethylpyridine, leveraging a Sandmeyer-type reaction followed by regioselective nitration. The choice of a Sandmeyer reaction is informed by its reliability in converting aromatic amines to bromides.[6] Nitration of the resulting bromopyridine is directed by the existing substituents.

G A 5-Amino-2-ethylpyridine B Diazonium Salt Intermediate A->B  1. HBr, NaNO₂  2. -10 to 0 °C C 5-Bromo-2-ethylpyridine B->C  CuBr D 5-Bromo-2-ethyl-3-nitropyridine C->D  HNO₃, H₂SO₄  (Nitrating Mixture)

Caption: Plausible synthetic workflow for 5-Bromo-2-ethyl-3-nitropyridine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Bromo-2-ethyl-3-nitropyridine stems from the distinct reactivity of its three key functional components: the C-Br bond, the nitro group, and the electron-deficient pyridine ring. This allows for selective, sequential transformations to build molecular complexity.

Reactivity at the C5-Position: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C5 position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl groups.[7][8]

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8]

  • Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, a process activated by a base which forms a more nucleophilic boronate species.

  • Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Product Product (Ar-R) F->Product ArBr 5-Bromo-2-ethyl-3-nitropyridine (Ar-Br) ArBr->B Boronic R-B(OH)₂ + Base Boronic->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethyl-3-nitropyridine

This protocol is a representative example based on established procedures for similar substrates.[7][9]

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution : Heat the mixture with stirring to 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Reactivity of the C3-Nitro Group: A Gateway to Aminopyridines

The nitro group is a powerful modulator of the ring's electronic character, but its most significant synthetic role is often as a precursor to an amino group. This transformation is fundamental in drug development as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one, opening up new avenues for functionalization.[10]

A variety of reliable methods exist for the reduction of aromatic nitro groups.[11]

  • Catalytic Hydrogenation : This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).[12] Raney Nickel is often preferred for substrates containing aryl halides, as it can minimize the risk of competitive hydrodehalogenation (loss of the bromine atom).[12]

  • Metal-in-Acid Reduction : Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are robust and widely used.[10] Tin(II) chloride (SnCl₂) in a solvent like ethanol offers a milder, non-aqueous alternative.[12]

Caption: Key transformation of the nitro group to an amine.

Experimental Protocol: Reduction of 5-Bromo-2-ethyl-3-nitropyridine with SnCl₂

  • Reaction Setup : In a round-bottom flask, dissolve 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.) in ethanol.

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equiv.) to the solution in portions.

  • Reaction Execution : Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until completion.

  • Work-up : Cool the reaction mixture and carefully quench by pouring it over crushed ice. Basify the solution to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extraction : Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified further by column chromatography or recrystallization if necessary.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in 5-Bromo-2-ethyl-3-nitropyridine is electron-deficient due to the electronegativity of the ring nitrogen and, more significantly, the powerful electron-withdrawing effect of the nitro group at the C3 position. This electronic deficit makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[13][14]

Causality and Regioselectivity: The nitro group stabilizes the negative charge of the anionic intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring.[14] This stabilization is most effective when the charge can be delocalized onto the nitro group, which occurs when the attack is at positions ortho (C2, C4) or para (C6) to the nitro group.

  • Position C2 : Already substituted with an ethyl group, making substitution impossible unless the ethyl group itself can act as a leaving group, which is highly unlikely.

  • Position C4 : Activated by the C3-nitro group. Attack by a strong nucleophile (e.g., an alkoxide or an amine) at this position, displacing a hydride ion, is plausible under specific conditions (like oxidative nucleophilic substitution).

  • Position C6 : Also activated by the C3-nitro group. This position is a likely target for nucleophilic attack.

  • Position C5 : The bromine at C5 is not electronically activated for SNAr by the C3-nitro group, making direct displacement of bromide via this mechanism unfavorable compared to reactions at C4 and C6.

Therefore, SNAr reactions will preferentially occur at the C4 and C6 positions, provided a suitable leaving group (or conditions for hydride displacement) is present.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a strategically designed synthetic intermediate whose value lies in its predictable and versatile reactivity. The C5-bromine atom serves as a reliable handle for sophisticated carbon-carbon bond formation via palladium catalysis, while the C3-nitro group can be readily converted to an amine, fundamentally altering the molecule's electronic properties for subsequent reactions. Its stability profile is robust under standard conditions, though care must be taken to avoid high temperatures and UV light. A thorough understanding of the interplay between its functional groups, as detailed in this guide, allows researchers to harness its full potential in the efficient construction of complex molecular architectures for pharmaceutical and material science applications.

References

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A Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethyl-3-nitropyridine: Estimation and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the key physical properties of 5-Bromo-2-ethyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document offers a detailed framework for its characterization. We will present an estimation of its melting point and solubility based on structural analogs and provide robust, step-by-step protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical profile for applications in synthesis, formulation, and biological screening.

Introduction to 5-Bromo-2-ethyl-3-nitropyridine

5-Bromo-2-ethyl-3-nitropyridine belongs to the nitropyridine class of heterocyclic compounds, which are pivotal structural motifs in pharmaceuticals and agrochemicals.[1][2] The unique arrangement of a bromine atom, an ethyl group, and a nitro group on the pyridine ring dictates its electronic and steric properties, which in turn influence its reactivity, biological activity, and physical characteristics such as melting point and solubility. A precise understanding of these properties is fundamental for its effective application and development.

While specific data for 5-Bromo-2-ethyl-3-nitropyridine (CAS No. 1211591-74-0) is not extensively reported in the public domain, we can infer its likely characteristics through the analysis of closely related analogs.

Physicochemical Properties: Data and Estimation

A summary of the known and estimated properties of 5-Bromo-2-ethyl-3-nitropyridine is presented below, with comparative data from its structural analogs.

Property5-Bromo-2-ethyl-3-nitropyridine5-Bromo-2-methyl-3-nitropyridine (Analog)5-Bromo-2-nitropyridine (Analog)
Molecular Formula C₇H₇BrN₂O₂[3]C₆H₅BrN₂O₂[4]C₅H₃BrN₂O₂[5]
Molecular Weight 231.05 g/mol [3]217.02 g/mol [4]202.99 g/mol [5]
Melting Point (°C) Estimated: 35-4538.0 to 42.0[4]148-150[5][6]
Solubility See Estimated Profile BelowNot explicitly reported, but synthesis involves organic solvents.[4]Insoluble in water; soluble in methanol, ethanol, and DMSO.[7]
Melting Point Analysis and Estimation
  • 5-Bromo-2-methyl-3-nitropyridine: This compound is the closest structural analog with a reported melting point of 38.0 to 42.0 °C.[4]

  • 5-Bromo-2-nitropyridine: The absence of an alkyl group at the 2-position results in a significantly higher melting point of 148-150 °C.[5][6] This suggests that the alkyl substitution disrupts the crystal packing, lowering the energy required to melt the solid.

Expertise-Driven Estimation: The substitution of a methyl group with an ethyl group represents a modest increase in molecular size and conformational flexibility. It is therefore anticipated that 5-Bromo-2-ethyl-3-nitropyridine will have a melting point very similar to its methyl analog. We estimate its melting point to be in the range of 35-45 °C . This estimation underscores the importance of the alkyl substituent at the 2-position in influencing the crystalline structure.

Solubility Profile: A Qualitative Estimation

The solubility of a compound is a critical parameter for its use in chemical reactions, purification, and formulation.[8][9] Based on the structure of 5-Bromo-2-ethyl-3-nitropyridine, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: The presence of a hydrophobic bromo- and ethyl-substituted pyridine ring, coupled with a non-ionizable nitro group, suggests that the compound will have low solubility in water .

  • Organic Solvent Solubility: The overall organic nature of the molecule indicates that it will likely be soluble in a range of common organic solvents . These would include:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

    • Alcohols: Methanol, Ethanol

    • Ethers: Tetrahydrofuran (THF)

    • Esters: Ethyl acetate

The synthesis of the related 5-Bromo-2-methyl-3-nitropyridine involves extraction with dichloromethane and purification using a mixture of petroleum ether and ethyl acetate, supporting the prediction of good solubility in these types of organic solvents.[4]

Experimental Protocols for Property Determination

To establish definitive values for the melting point and solubility of 5-Bromo-2-ethyl-3-nitropyridine, the following experimental protocols are recommended.

Melting Point Determination by Capillary Method

This standard technique provides an accurate melting range for a crystalline solid, which is also an indicator of purity.[10]

Methodology:

  • Sample Preparation: Ensure the sample of 5-Bromo-2-ethyl-3-nitropyridine is crystalline and dry. If necessary, recrystallize from a suitable solvent.

  • Capillary Loading: Gently tap the open end of a capillary tube into a small amount of the crystalline sample. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[10]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.

  • Accurate Measurement: Using a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Diagram of Melting Point Determination Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Dry Crystalline Sample prep2 Load Capillary Tube (1-2 mm) prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Rapid Scan for Approx. MP meas1->meas2 meas3 Slow Scan (1-2 °C/min) meas2->meas3 data1 Record T1 (Onset of Melting) meas3->data1 data2 Record T2 (Completion of Melting) data1->data2 data3 Calculate Melting Range (T1-T2) data2->data3 data4 Perform in Triplicate data3->data4 G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil1 Seal and Agitate at Constant T prep2->equil1 equil2 (24-72 hours) equil1->equil2 analysis1 Centrifuge/Settle equil2->analysis1 analysis2 Filter Supernatant analysis1->analysis2 analysis3 Dilute Sample analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4

Sources

electrophilic substitution reactions of 2-ethyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Ethyl-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-ethyl-5-bromopyridine. The pyridine core, being electron-deficient, presents inherent challenges to electrophilic attack. The presence of both an activating ethyl group and a deactivating-yet-directing bromo substituent creates a nuanced reactivity landscape. This document dissects the electronic effects at play, predicts the regiochemical outcomes of common EAS reactions, and provides validated theoretical protocols for synthetic application. Our analysis is grounded in fundamental mechanistic principles and draws upon established methodologies for related heterocyclic systems, offering a predictive framework for researchers in medicinal chemistry and materials science.

The Electronic Landscape of 2-Ethyl-5-bromopyridine

The propensity of an aromatic ring to undergo electrophilic substitution is fundamentally governed by its electron density. The pyridine ring is inherently electron-deficient, or "π-deficient," due to the high electronegativity of the nitrogen atom, which withdraws electron density inductively.[1] This makes pyridine significantly less reactive towards electrophiles than benzene, with a reactivity often compared to that of nitrobenzene.[1][2] The nitrogen atom's deactivating effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The reactivity of 2-ethyl-5-bromopyridine is further modulated by the electronic contributions of its two substituents:

  • 2-Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an electron-donating group (EDG) . It exerts a positive inductive effect (+I), pushing electron density into the ring and increasing its nucleophilicity. EDGs are activating and direct incoming electrophiles to the ortho and para positions relative to themselves.[3] In this molecule, the 2-ethyl group therefore directs towards the C3 (ortho) and C6 (para) positions.

  • 5-Bromo Group (-Br): The bromine atom exhibits a dual electronic nature. It is highly electronegative and withdraws electron density through a negative inductive effect (-I), thus deactivating the ring.[4] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic system via a positive mesomeric or resonance effect (+M). This +M effect, which directs incoming electrophiles to the ortho and para positions, is characteristic of halogens.[3][5] Therefore, the 5-bromo group deactivates the ring overall but directs electrophilic attack to the C4 (ortho) and C6 (ortho) positions.

Predicting Regioselectivity: A Mechanistic Rationale

The final regiochemical outcome of an electrophilic attack on 2-ethyl-5-bromopyridine depends on the interplay of these directing effects.

  • Attack at C3: This position is ortho to the activating ethyl group and meta to the deactivating bromo group. It is also a β-position relative to the ring nitrogen, which is inherently less deactivated than the α or γ positions.[6]

  • Attack at C4: This position is ortho to the bromo group and meta to the ethyl group. However, it is a γ-position relative to the ring nitrogen, making it strongly deactivated.

  • Attack at C6: This position is influenced by directing effects from both substituents. It is para to the ethyl group and ortho to the bromo group. Despite this, it is an α-position adjacent to the highly electronegative nitrogen, which severely diminishes its electron density and makes it the most deactivated site for electrophilic attack.

The dominant activating effect comes from the 2-ethyl group. Its direction towards the C3 position, which is also a less deactivated β-position of the pyridine ring, makes C3 the most probable site for electrophilic substitution . The stability of the resulting Wheland intermediate (or arenium ion) provides the ultimate validation. Attack at C3 allows the positive charge to be delocalized without placing it on the carbon adjacent to the electron-withdrawing nitrogen, a destabilizing configuration that occurs with attack at C4 and C6.

G sub 2-ethyl-5-bromopyridine C2_ethyl C3 C2_ethyl->C3 Activating (+I) C6 C2_ethyl->C6 C5_bromo C5_bromo->C6 C4 C5_bromo->C4 Directing (+M) N1 C3_attack N1->C3_attack Most Probable Site of Electrophilic Attack

Caption: Directing effects in 2-ethyl-5-bromopyridine.

Key Electrophilic Substitution Reactions and Predicted Outcomes

Given the deactivated nature of the pyridine ring, forceful conditions are typically required for these reactions.

Nitration

Nitration is expected to occur at the C3 position. The standard nitrating mixture of concentrated nitric acid and sulfuric acid is often employed, though conditions may need to be harsh.

  • Predicted Product: 2-Ethyl-5-bromo-3-nitropyridine

  • Reaction Conditions: Fuming HNO₃ / H₂SO₄, elevated temperatures (e.g., >100°C).

Sulfonation

Sulfonation requires heating with fuming sulfuric acid (oleum). The sulfonic acid group will also be introduced at the C3 position.

  • Predicted Product: 2-Ethyl-5-bromo-pyridine-3-sulfonic acid

  • Reaction Conditions: Fuming H₂SO₄ (20-30% SO₃), 220-250°C. Mercury salts (HgSO₄) can sometimes be used as catalysts for the sulfonation of pyridines.[1]

Halogenation

Direct halogenation of pyridine is difficult and often requires high temperatures, yielding a mixture of products. However, the substituents on 2-ethyl-5-bromopyridine provide regiochemical guidance.

  • Predicted Product (Bromination): 3,5-Dibromo-2-ethylpyridine

  • Reaction Conditions: Br₂ in oleum or gas-phase bromination at high temperatures (e.g., >300°C).

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible on pyridine and its derivatives under standard conditions.[7][8] The basic nitrogen atom of the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This forms a complex that adds a positive charge to the nitrogen, further deactivating the ring to an extreme degree and preventing electrophilic attack.[2][9]

Potential Workaround: N-Oxide Chemistry

A common strategy to overcome this limitation is to first convert the pyridine to its corresponding N-oxide.

G start 2-Ethyl-5-bromopyridine n_oxide 2-Ethyl-5-bromopyridine N-oxide start->n_oxide Oxidation (e.g., m-CPBA) acylation Friedel-Crafts Acylation (e.g., Ac₂O) n_oxide->acylation Activates C4 product_n_oxide 4-Acyl-2-ethyl-5-bromo -pyridine N-oxide acylation->product_n_oxide reduction Reduction (e.g., PCl₃ or H₂/Pd) product_n_oxide->reduction Deoxygenation final_product 4-Acyl-2-ethyl-5-bromo -pyridine reduction->final_product

Caption: Workflow for Friedel-Crafts Acylation via N-Oxide.

The N-oxide group activates the ring towards electrophilic substitution, particularly at the C4 position, and the N-O bond can be subsequently reduced to regenerate the pyridine.

Summary of Predicted Reaction Outcomes

Reaction TypeReagentsPredicted Major ProductKey Considerations
Nitration Fuming HNO₃ / H₂SO₄2-Ethyl-5-bromo-3-nitropyridineRequires harsh conditions due to ring deactivation.
Sulfonation Fuming H₂SO₄ (oleum)2-Ethyl-5-bromo-pyridine-3-sulfonic acidHigh temperatures are necessary; Hg catalyst may be used.
Bromination Br₂ / Oleum or High Temp3,5-Dibromo-2-ethylpyridineCan be unselective; C3 is the most likely site.
Friedel-Crafts R-Cl / AlCl₃ or RCOCl / AlCl₃No ReactionNitrogen coordinates with Lewis acid, deactivating the ring.

Exemplary Experimental Protocol: Nitration

The following is a representative protocol for the nitration of a deactivated pyridine ring, adapted from established procedures.[10] Caution: This reaction is highly exothermic and involves corrosive and oxidizing acids. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

Objective: To synthesize 2-Ethyl-5-bromo-3-nitropyridine.

Materials:

  • 2-ethyl-5-bromopyridine

  • Fuming sulfuric acid (20% SO₃)

  • Fuming nitric acid (90%)

  • Ice bath

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Mixture Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid (e.g., 5 equivalents). Cool the flask in an ice-salt bath to 0-5°C.

  • Substrate Addition: Slowly add 2-ethyl-5-bromopyridine (1 equivalent) to the cold, stirring sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Nitrating Agent Addition: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (1.1 equivalents) via the dropping funnel. The internal temperature must be carefully monitored and maintained below 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a concentrated NaOH solution. This process is highly exothermic and must be performed with cooling in an ice bath to keep the temperature below 25°C. Neutralize until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-ethyl-5-bromo-3-nitropyridine.

Conclusion

The electrophilic substitution of 2-ethyl-5-bromopyridine is a challenging but predictable process. The regiochemical outcome is primarily dictated by the activating 2-ethyl group, which directs incoming electrophiles to the C3 position. The inherent deactivation of the pyridine ring, compounded by the inductive effect of the bromine atom, necessitates the use of aggressive reaction conditions. Standard Friedel-Crafts reactions are precluded by the basicity of the ring nitrogen, although this can be circumvented through an N-oxide intermediate. This guide provides a robust theoretical framework for scientists to design synthetic routes and anticipate the reactivity of this versatile heterocyclic scaffold.

References

  • Taylor, R., et al. (2002). 2,5‐Dibromopyridine as a key building block in the synthesis of 2,5‐disubstituted pyridine‐based liquid crystals. Liquid Crystals, 33(3). Available at: [Link]

  • Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Available at: [Link]

  • University of Bath. Pyridines: properties, syntheses & reactivity. Course Lecture Notes. Available at: [Link]

  • Yadav, D. K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8). Available at: [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]

  • Dixon, D. J., et al. (2006). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry, 4(13). Available at: [Link]

  • Giam, C. S., & Stout, J. L. (1970). A new synthesis of 2,5-disubstituted pyridines. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Giam, C. S., & Stout, J. L. (1970). A new synthesis of 2,5-disubstituted pyridines. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Vishash, T. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Caputo, C. B., et al. (2012). Reactions of Substituted Pyridines With Electrophilic Boranes. Dalton Transactions, 41(7). Available at: [Link]

  • QuimicaOrganica.org. Electrophilic substitution on pyridine. Available at: [Link]

  • Donohoe, T. J., et al. (2012). Friedel-Crafts reactions with N-heterocyclic alcohols. Angewandte Chemie International Edition, 51(45). Available at: [Link]

  • Google Patents. (2016). A kind of preparation method of 2 nitro 5 bromopyridines (CN106187867A).
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  • Prokopov, A. I., et al. (1996). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds. Available at: [Link]

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Methodological & Application

Introduction: The Strategic Value of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-ethyl-3-nitropyridine in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine ring is a privileged structure, appearing in numerous FDA-approved drugs and advanced organic materials.[1] 5-Bromo-2-ethyl-3-nitropyridine emerges as a particularly valuable building block due to its unique trifecta of functional handles. The bromine atom at the 5-position serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3]

The electronic nature of the ring, heavily influenced by the potent electron-withdrawing nitro group and the pyridine nitrogen itself, significantly modulates the reactivity of the C-Br bond. This electron deficiency typically accelerates the rate-determining oxidative addition step in many palladium catalytic cycles.[4][5] Concurrently, the 2-ethyl group provides steric bulk and electronic donation that can influence regioselectivity and catalyst interaction. This guide provides a detailed exploration of the application of this substrate in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Mechanistic Principles: A Unified View

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized molecular construction.[3][6] While each named reaction has its nuances, they share a common mechanistic framework centered on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[7] Understanding this fundamental cycle is critical to troubleshooting and optimizing reactions involving 5-Bromo-2-ethyl-3-nitropyridine.

The generalized catalytic cycle involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the nitropyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4][5]

  • Transmetalation / Amine Coordination : The coupling partner (an organoboron, organocopper, or amine) displaces the bromide on the palladium center.[4][8] For Suzuki and Sonogashira reactions, this is a transmetalation event. For Buchwald-Hartwig amination, it involves coordination of the amine followed by deprotonation.[8][9]

  • Reductive Elimination : The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂Pdᴵᴵ(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex L₂Pdᴵᴵ(Ar)(R') OA_Complex->TM_Complex Transmetalation (+ R'-M) TM_Complex->Pd0 Reductive Elimination (- Ar-R') Product Coupled Product (Ar-R') TM_Complex->Product ArX 5-Bromo-2-ethyl-3-nitropyridine (Ar-X) ArX->OA_Complex RM Coupling Partner (R'-M) RM->TM_Complex caption General Palladium Catalytic Cycle.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[10][11] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[12]

Causality Behind Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice. For more challenging couplings, catalysts incorporating ferrocenylphosphine ligands like Pd(dppf)Cl₂ can offer superior activity.[13]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[12] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are standard. The choice of a moderately strong base is crucial to prevent potential side reactions involving the acidic protons on the ethyl group or degradation of the nitro functionality.

  • Solvent: A mixture of an organic solvent and water is typical.[11][14] Solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene with water are effective at dissolving both the organic and inorganic components.[10][11]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME/H₂O (4:1)85~80-90
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (5:1)100~75-85
4Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O (4:1)95~70-80

Yields are estimated based on typical outcomes for similar bromopyridine substrates and are for illustrative purposes.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a deoxygenated solution of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the substrate).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[15][16][17] The reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[1][18]

Causality Behind Component Selection:

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is a robust and common choice.[16][19]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional mechanism. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[15][19] This step is generally much faster than the direct reaction of the alkyne with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used. It serves a dual purpose: scavenging the HBr formed during the reaction and acting as the solvent.[19]

  • Solvent: Anhydrous solvents like THF or DMF are often used, although the amine base can sometimes serve as the sole solvent.[19]

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF60~80-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)DIPEADMF70~75-85
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF55~85-95
4Propargyl alcoholPd(PPh₃)₂Cl₂ (4)CuI (2.0)Et₃NDMFRT~70-80

Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.015 equiv).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (~0.2 M), followed by triethylamine (Et₃N, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at 60 °C. The reaction is often complete within 2-4 hours. Monitor by TLC.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure arylalkyne.

Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination has become the preeminent method for forming aryl-nitrogen bonds, a transformation that is historically challenging yet vital for the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8][9][20] The reaction couples an aryl halide with a primary or secondary amine.[21]

Causality Behind Component Selection:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step, which is often slow with less sophisticated ligands.[8][9] Ligands like XPhos, SPhos, or BINAP paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are state-of-the-art.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), forming the palladium-amido species necessary for reductive elimination.[8] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[22] The choice must be made carefully to avoid side reactions with the substrate.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine (R¹R²NH)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100~85-95
2AnilinePd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane110~80-90
3BenzylaminePd₂(dba)₃ (2)BINAP (4)LHMDSToluene90~75-85
4DiethylaminePd(OAc)₂ (3)RuPhos (6)NaOtBuDioxane100~70-80

Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Experimental_Workflow start Start: Assemble Reactants setup 1. Add solids (Substrate, Base, Pd Source, Ligand) to a dry flask. start->setup inert 2. Seal and purge with inert gas (Argon/Nitrogen). setup->inert add_liquids 3. Add anhydrous solvent and liquid amine via syringe. inert->add_liquids react 4. Heat reaction to specified temperature with vigorous stirring. add_liquids->react monitor 5. Monitor progress via TLC or LC-MS. react->monitor workup 6. Cool, quench (e.g., with NH₄Cl), and perform aqueous work-up. monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify end End: Characterize Pure Product purify->end caption General Experimental Workflow.

Caption: A generalized workflow for setting up and performing cross-coupling reactions.

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried vial or flask.

  • Reagent Addition: Add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv).

  • Solvent and Amine: Remove the vial from the glovebox, add anhydrous toluene (~0.1 M), followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100 °C. Stir for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the aminated product.

References

  • Sonogashira, K. The Sonogashira reaction: a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics - ACS Publications. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. BYJU'S. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Medium. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. FAQ. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Institutes of Health. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

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Application Notes & Protocols: 5-Bromo-2-ethyl-3-nitropyridine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the strategic application of 5-Bromo-2-ethyl-3-nitropyridine in the synthesis of complex pharmaceutical molecules. While direct literature on the 2-ethyl analogue is emerging, we extrapolate from the well-documented utility of its close structural relatives, such as 5-Bromo-2-methyl-3-nitropyridine, to provide robust, scientifically-grounded protocols and insights. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing. We will explore the synthesis of this key intermediate, its reactivity, and its application in constructing pharmacologically active agents, supported by detailed experimental procedures and safety protocols.

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The electronic properties of the pyridine ring, combined with the strategic placement of functional groups, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-ethyl-3-nitropyridine is a particularly valuable building block due to its orthogonal reactivity. The nitro group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position serves as an excellent leaving group in these reactions or as a handle for cross-coupling reactions. The ethyl group at the 2-position can provide steric and electronic influence, potentially improving selectivity and potency in target binding. Finally, the nitro group can be readily reduced to an amine, offering a versatile point for further molecular elaboration.

While much of the published literature focuses on the 2-methyl analogue in the synthesis of kinase inhibitors like MLN0905, the principles and reaction pathways are directly applicable to the 2-ethyl derivative.[1] This guide will leverage this established chemistry to provide a forward-looking perspective on the utility of 5-Bromo-2-ethyl-3-nitropyridine.

Physicochemical Properties and Safety Data

A summary of the key properties for 5-Bromo-2-ethyl-3-nitropyridine and related compounds is presented below. It is imperative to handle this and related compounds with appropriate safety precautions, as they are classified as irritants.

PropertyDataSource
Molecular Formula C7H7BrN2O2[2]
Molecular Weight 231.05 g/mol [2]
Appearance Expected to be a yellow to light-brown solidInferred from related compounds[3][4]
Purity >95% (typical for commercial grades)[3]

Safety and Handling Precautions:

5-Bromo-2-ethyl-3-nitropyridine, like its analogues, should be handled with care in a well-ventilated fume hood.[5][6][7][8] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][7][8]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[5][7] Wear protective gloves/protective clothing/eye protection/face protection (P280).[5][9]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[7] If inhaled, remove person to fresh air.[8]

Always consult the material safety data sheet (MSDS) specific to the compound before use.[5][6][7][8]

Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine can be logically extrapolated from established methods for similar structures, such as the synthesis of 5-bromo-2-methylpyridine derivatives.[10] A plausible and efficient synthetic route is outlined below. The causality behind this multi-step synthesis lies in the controlled, regioselective introduction of the required functional groups onto the pyridine core.

Synthesis_Workflow A 2-Ethylpyridine B 2-Ethyl-5-aminopyridine A->B  Amination C 5-Bromo-2-ethylpyridine B->C  Sandmeyer Reaction (Diazotization followed by Bromination) D 5-Bromo-2-ethyl-3-nitropyridine C->D  Nitration (HNO3/H2SO4)

Caption: Proposed synthetic workflow for 5-Bromo-2-ethyl-3-nitropyridine.

Protocol 1: Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Step 1: Amination of 2-Ethylpyridine This initial step introduces the amino group, which will later be converted to the bromo group via a Sandmeyer reaction.

  • To a solution of 2-ethylpyridine in a suitable solvent, add a strong aminating agent (e.g., sodium amide).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 2-ethyl-5-aminopyridine by column chromatography.

Step 2: Sandmeyer Reaction to Yield 5-Bromo-2-ethylpyridine The Sandmeyer reaction is a reliable method for converting an aromatic amine to a bromide.

  • Dissolve 2-ethyl-5-aminopyridine in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N2 gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 5-bromo-2-ethylpyridine, with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Nitration to afford 5-Bromo-2-ethyl-3-nitropyridine The final nitration step introduces the nitro group at the 3-position, directed by the existing substituents.

  • Carefully add 5-bromo-2-ethylpyridine to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the mixture at a controlled temperature (e.g., 60°C) for a specified time, as optimized by TLC monitoring.[11]

  • After the reaction is complete, pour the mixture onto crushed ice.

  • The solid precipitate, 5-Bromo-2-ethyl-3-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

Application in Pharmaceutical Synthesis: A Case Study Approach

The true value of 5-Bromo-2-ethyl-3-nitropyridine lies in its utility as a versatile intermediate. We will illustrate its potential by adapting a known synthesis for a kinase inhibitor, demonstrating the key chemical transformations.

Core Reactions and Their Mechanistic Rationale
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the C5 position (para to the nitro group) for nucleophilic attack, facilitating the displacement of the bromide. This is a cornerstone reaction for attaching amine-containing side chains.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation). This newly formed amino group provides a reactive handle for amide bond formation, sulfonylation, or other coupling reactions to build out the final drug molecule.

Application_Workflow cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Final API Construction A 5-Bromo-2-ethyl-3-nitropyridine B S(N)Ar Product (e.g., with Piperazine) A->B  Nucleophilic Aromatic Substitution (S(N)Ar) C Reduced Intermediate (Amino-pyridine derivative) B->C  Nitro Group Reduction (e.g., Fe/HCl) D Advanced Intermediate C->D  Amide Coupling or other elaboration E Final API D->E  Final Synthetic Steps

Caption: General workflow for utilizing 5-Bromo-2-ethyl-3-nitropyridine in API synthesis.

Protocol 2: Synthesis of a Key Kinase Inhibitor Precursor

This protocol is adapted from the synthesis of Pazopanib intermediates, a multi-kinase inhibitor.[12][13]

Step 1: Nucleophilic Aromatic Substitution with N-Boc-piperazine

  • To a solution of 5-Bromo-2-ethyl-3-nitropyridine in an appropriate organic solvent (e.g., DMF or DMSO), add N-Boc-piperazine and a non-nucleophilic base (e.g., DIPEA or K2CO3).[13]

  • Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the SNAr product, 1-(tert-butoxycarbonyl)-4-(6-ethyl-5-nitropyridin-3-yl)piperazine.

Step 2: Reduction of the Nitro Group

  • Suspend the product from Step 1 in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common and effective method is using iron powder (Fe) and a catalytic amount of ammonium chloride (NH4Cl) in water, or using hydrazine hydrate with a catalyst like ferric chloride and activated carbon.[13]

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material disappears.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 1-(tert-butoxycarbonyl)-4-(5-amino-6-ethylpyridin-3-yl)piperazine.

  • This product can be purified by crystallization or column chromatography. This intermediate is now ready for coupling with other fragments to complete the synthesis of the target kinase inhibitor.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine is a high-potential intermediate for pharmaceutical synthesis. Its well-defined reactivity, stemming from the interplay of the bromo, nitro, and ethyl substituents, allows for its strategic incorporation into complex drug scaffolds. By leveraging established protocols for structurally similar compounds, researchers can confidently design and execute synthetic routes towards novel therapeutics. The protocols and workflows detailed in this guide provide a solid foundation for the practical application of this versatile building block in drug discovery and development programs.

References

  • Loba Chemie. 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS.[Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.[Link]

  • Virtuous Lifesciences. 5-bromo-2-nitropyridine.[Link]

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine.[Link]

  • Google Patents.US9024030B2 - Process for the synthesis of etoricoxib.
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF ETORICOXIB - EP 2802564 B1.[Link]

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experimental procedure for nitration of 2-ethyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nitration of 2-Ethyl-5-Bromopyridine

Authored by: A Senior Application Scientist

Abstract

The nitration of the pyridine nucleus is a cornerstone transformation in synthetic chemistry, enabling access to a versatile class of intermediates for pharmaceutical and agrochemical development. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge to classical electrophilic aromatic substitution (EAS), often necessitating harsh reaction conditions.[1] This document provides a comprehensive, field-proven protocol for the nitration of 2-ethyl-5-bromopyridine, a polysubstituted pyridine derivative. We will delve into the mechanistic underpinnings, directing effects of the substituents, a detailed step-by-step experimental procedure, and critical safety considerations. The causality behind each experimental choice is explained to provide researchers with a robust and reproducible methodology.

Introduction: Mechanistic Rationale and Strategic Considerations

The pyridine ring is significantly less reactive towards electrophiles than benzene due to the electron-withdrawing inductive effect of the nitrogen atom.[2][3] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring to electrophilic attack.[2][4] Consequently, electrophilic substitution on pyridine requires more forcing conditions than on benzene and its derivatives.[5]

Directing Effects in 2-Ethyl-5-Bromopyridine:

The regiochemical outcome of the nitration is dictated by the interplay of the directing effects of the substituents and the inherent reactivity of the pyridine ring:

  • Pyridine Nitrogen: Strongly deactivating and a meta-director, favoring substitution at the C3 and C5 positions.[3][6]

  • Ethyl Group (C2): An alkyl group that is weakly activating and an ortho, para-director. It will direct the incoming electrophile to the C3 and C5 positions.

  • Bromo Group (C5): A halogen that is deactivating yet an ortho, para-director. It will direct the incoming electrophile to the C4 and C6 positions.[7]

Predicted Outcome: There is a synergistic effect between the pyridine nitrogen and the C2-ethyl group, both directing towards the C3 position. The C5 position is already substituted. While the bromo group directs to C4 and C6, these positions are α and γ to the ring nitrogen, which are the most deactivated positions in the pyridinium ion intermediate. Therefore, the reaction is strongly predicted to favor substitution at the C3 position, yielding 2-ethyl-5-bromo-3-nitropyridine as the major product.

Safety Imperatives for Nitration Reactions

Nitration with mixed acid (HNO₃/H₂SO₄) is a high-hazard procedure due to the corrosive nature of the reagents and the potential for highly exothermic, runaway reactions.[8][9] Strict adherence to safety protocols is mandatory.

Hazard Mitigation and PPE
Extreme Corrosivity Nitric and sulfuric acids are highly corrosive and can cause severe burns.[10] Always handle in a certified chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[8][10]
Exothermic Reaction The reaction generates significant heat.[9] Reagents must be added slowly, with efficient cooling and continuous monitoring of the internal temperature. An ice bath must be ready for immediate cooling.
Runaway Reaction Rapid temperature increase indicates a potential runaway reaction.[9] Prepare a large quench bath of ice/water. In an emergency, the reaction can be cautiously poured into the quench bath.[9] Alert lab personnel and follow established emergency procedures.
Toxic Fumes Nitrogen dioxide (NO₂) gas, which is brown and highly toxic, may be produced.[8] All work must be performed in a well-ventilated fume hood.
Waste Disposal Do not mix nitric acid waste with other waste streams, especially organic solvents. Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have spill containment and neutralization kits (e.g., sodium carbonate or sodium bicarbonate) readily available.

Experimental Protocol: Nitration of 2-Ethyl-5-Bromopyridine

This protocol is designed for a 10 mmol scale reaction. It is strongly recommended to perform a smaller scale trial run first.

Materials and Equipment
Reagents Equipment
2-Ethyl-5-bromopyridine100 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Fuming Nitric Acid (HNO₃, 90%)Internal thermometer
Deionized WaterDropping funnel with pressure-equalizing arm
Dichloromethane (CH₂Cl₂)Ice-water bath
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Silica Gel (for chromatography)Glassware for column chromatography
Hexanes/Ethyl Acetate (for chromatography)Standard laboratory glassware
Step-by-Step Procedure

Part A: Reaction Setup and Execution

  • Prepare the Cooling Bath: Set up an ice-water bath on a magnetic stir plate.

  • Charge the Reactor: Equip a 100 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Place the flask in the ice-water bath.

  • Prepare Nitrating Mixture: Carefully and slowly add concentrated H₂SO₄ (20 mL) to the reaction flask. Begin stirring and allow the acid to cool to 0-5 °C.

  • Add Nitric Acid: With vigorous stirring, add fuming HNO₃ (1.0 mL, ~24 mmol) dropwise via the dropping funnel to the cold sulfuric acid. CAUSALITY: This in-situ formation of the nitronium ion (NO₂⁺) is highly exothermic.[11] Maintaining a low temperature (<10 °C) during this addition is critical to prevent uncontrolled reactions and degradation.

  • Substrate Addition: In a separate beaker, dissolve 2-ethyl-5-bromopyridine (2.0 g, 10 mmol) in a small amount of concentrated H₂SO₄ (5 mL). Slowly add this solution dropwise to the cold, stirred nitrating mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. CAUSALITY: Adding the substrate slowly to the nitrating agent ensures that the heat generated can be effectively dissipated by the cooling bath, preventing dangerous thermal runaways.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS if desired. CAUSALITY: The deactivation of the pyridine ring requires thermal energy to drive the electrophilic substitution to completion at a reasonable rate.[5][12]

Part B: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice (~100 g). Very slowly and carefully, pour the reaction mixture onto the ice with stirring. CAUSALITY: This step quenches the reaction and dilutes the strong acids. The dilution of sulfuric acid is itself highly exothermic, hence the need for a large volume of ice.[12]

  • Neutralization: Place the beaker containing the quenched mixture in an ice bath. Slowly and in small portions, add a saturated solution of sodium bicarbonate (or cautiously use solid sodium carbonate) until the pH of the solution is neutral to slightly basic (pH 7-8). Be prepared for vigorous gas (CO₂) evolution. CAUSALITY: Neutralization is necessary to deprotonate the product, causing it to precipitate from the aqueous solution and allowing for its extraction into an organic solvent.[1][13]

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). CAUSALITY: The organic product is more soluble in an organic solvent like dichloromethane, allowing for its separation from inorganic salts and water.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will likely be a yellow-orange solid or oil. Purify the material by column chromatography on silica gel, using a gradient eluent system such as Hexanes:Ethyl Acetate (e.g., starting from 95:5). CAUSALITY: Column chromatography separates the desired product from unreacted starting material and any potential isomeric byproducts based on polarity.

Characterization

The purified product, 2-ethyl-5-bromo-3-nitropyridine , should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), and two distinct aromatic protons.

  • ¹³C NMR: Expect distinct signals for each of the six carbons in the molecule.

  • IR Spectroscopy: Look for strong characteristic peaks for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₇BrN₂O₂. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H2SO4 (0-5 °C) B Add fuming HNO3 dropwise A->B Forms NO2+ C Add Substrate Solution (2-ethyl-5-bromopyridine in H2SO4) B->C Temp < 10 °C D Warm to RT, then heat to 60-70 °C C->D E Quench on Ice D->E F Neutralize with NaHCO3 E->F G Extract with CH2Cl2 F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: High-level workflow for the nitration of 2-ethyl-5-bromopyridine.

Proposed Reaction Mechanism

Caption: Simplified mechanism for electrophilic aromatic substitution (nitration).

References

  • Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • YouTube. (2024, June 6).
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  • Unknown.
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  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
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  • ResearchGate. (2025, August 6).
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  • Unknown.
  • Unknown. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
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Application Note & Protocol Guide: Laboratory and Scale-Up Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the two-step synthesis of 5-Bromo-2-ethyl-3-nitropyridine, a key heterocyclic building block for pharmaceutical and agrochemical development. The described synthetic strategy begins with the nitration of commercially available 2-ethylpyridine to yield a mixture of 2-ethyl-3-nitropyridine and 2-ethyl-5-nitropyridine, followed by the purification of the desired 3-nitro isomer. The subsequent step involves a highly regioselective bromination of 2-ethyl-3-nitropyridine to afford the target compound. This document emphasizes the underlying chemical principles, critical safety considerations for handling hazardous reagents, and practical insights for transitioning from laboratory-scale execution to larger-scale production.

Introduction: The Strategic Importance of Substituted Pyridines

Polysubstituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-value chemical entities. The specific compound, 5-Bromo-2-ethyl-3-nitropyridine, serves as a versatile intermediate. The orthogonal reactivity of its functional groups—the bromine atom amenable to cross-coupling reactions, the nitro group which can be reduced to an amine, and the pyridine ring itself—allows for diverse downstream modifications. For instance, similar structures are used to synthesize potent kinase inhibitors.[1]

The synthesis of such heterocycles, however, is often non-trivial. The pyridine ring's inherent electron deficiency makes it less reactive towards electrophilic substitution than benzene, often necessitating harsh reaction conditions.[2][3] Furthermore, controlling the regiochemistry of multiple substitutions requires a carefully planned synthetic sequence. The strategy detailed herein was selected for its logical progression, reliance on accessible starting materials, and predictable regiochemical outcomes based on established electronic and steric effects.

Synthetic Strategy: Pathway and Mechanistic Rationale

The chosen pathway proceeds in two distinct electrophilic aromatic substitution stages. First, nitration of 2-ethylpyridine introduces the nitro group, followed by a selective bromination to install the bromo substituent.

G Start 2-Ethylpyridine Intermediate1 2-Ethyl-3-nitropyridine (Desired Isomer) Start->Intermediate1 Step 1: Nitration (HNO₃ / H₂SO₄) Intermediate2 2-Ethyl-5-nitropyridine (Byproduct) Start->Intermediate2 Step 1: Nitration (HNO₃ / H₂SO₄) Purification Purification (Chromatography) Intermediate1->Purification Intermediate2->Purification Final 5-Bromo-2-ethyl-3-nitropyridine Purification->Final Step 2: Bromination (Br₂ / Acetic Acid)

Caption: Overall two-step synthetic workflow.

Step 1: Nitration of 2-Ethylpyridine

The introduction of a nitro group onto the pyridine ring is an electrophilic aromatic substitution. The pyridine nitrogen deactivates the ring towards electrophilic attack, necessitating the use of a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids (mixed acid).[4][5][6] Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.

The regioselectivity is governed by the interplay between the ring nitrogen and the C-2 ethyl group:

  • Pyridine Nitrogen: A powerful deactivating group that directs incoming electrophiles to the meta-positions (C-3 and C-5).

  • Ethyl Group: An activating ortho-, para-director.

The combination of these effects leads to the formation of both 2-ethyl-3-nitropyridine (meta to N, ortho to ethyl) and 2-ethyl-5-nitropyridine (meta to N, para to ethyl). These isomers must be separated, typically via column chromatography, before proceeding to the next step.

Step 2: Regioselective Bromination of 2-Ethyl-3-nitropyridine

With the purified 2-ethyl-3-nitropyridine in hand, the subsequent bromination is also an electrophilic aromatic substitution. The regiochemical outcome is now highly controlled and predictable due to the combined directing effects of the three existing substituents:

  • Nitro Group (at C-3): A potent deactivating meta-director.

  • Ethyl Group (at C-2): An activating ortho-, para-director.

  • Ring Nitrogen: A deactivating meta-director.

The directing vectors converge to strongly favor substitution at the C-5 position, which is meta to the nitro group and para to the activating ethyl group, leading to the desired product with high selectivity.

Safety First: A Comprehensive Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The reagents used in this procedure are highly reactive and demand strict adherence to safety protocols.[7]

Hazard Associated Reagents Risks & Causality Mitigation & Control Measures
Extreme Corrosivity Conc. H₂SO₄, Conc. HNO₃, BromineCan cause severe chemical burns upon contact with skin, eyes, or respiratory tract.[4][8] Degrades incompatible materials.Always use in a certified chemical fume hood. Wear appropriate PPE: acid-resistant gloves (neoprene or double-nitrile), safety goggles, face shield, and a lab coat.[6][9][10] Ensure safety showers and eyewashes are accessible.
Runaway Exotherm Nitration Mixture (HNO₃/H₂SO₄)Nitration is highly exothermic. Uncontrolled heat generation can lead to a thermal runaway, causing violent boiling, pressure buildup, and potential explosion.[5]Perform additions slowly via a dropping funnel. Maintain strict temperature control with an efficient ice/salt bath. Monitor internal temperature with a thermometer. For scale-up, use a jacketed reactor with a chiller.
Strong Oxidizer Concentrated Nitric AcidReacts violently with organic materials, reducing agents, and alcohols, posing a significant fire and explosion hazard.[6][8]Store nitric acid away from incompatible materials.[10] Use clean glassware free of organic residues.[9] Do not mix nitric acid waste with organic solvent waste.[7]
High Toxicity Liquid Bromine, Bromine VaporsBromine is very toxic if inhaled or absorbed through the skin and is highly corrosive.[11]Handle liquid bromine exclusively in a fume hood. Wear heavy-duty, chemically resistant gloves.[11] Have a neutralizing agent (e.g., 1 M sodium thiosulfate solution) readily available for spills.[12]

Detailed Experimental Protocols

Part A: Laboratory Scale Synthesis of 2-Ethyl-3-nitropyridine

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (Lab Scale)Moles (mmol)
2-Ethylpyridine107.1510.0 g (10.5 mL)93.3
Conc. Sulfuric Acid (98%)98.0840 mL-
Conc. Nitric Acid (70%)63.0120 mL-
Dichloromethane (DCM)84.93As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Protocol:

  • Reactor Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of -5 to 0 °C.

  • Substrate Addition: Slowly add 2-ethylpyridine (10.0 g) dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C.

  • Nitrating Mixture Addition: Add concentrated nitric acid (20 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly below 5 °C. The causality here is critical: slow addition to a cold solution is paramount for controlling the powerful exotherm of the nitration reaction.[4][5]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This must be done cautiously as the dilution of strong acid is exothermic.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~7-8. Be prepared for significant gas (CO₂) evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil contains a mixture of 2-ethyl-3-nitropyridine and 2-ethyl-5-nitropyridine. Purify via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 2-ethyl-3-nitropyridine isomer.

Part B: Laboratory Scale Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (Lab Scale)Moles (mmol)
2-Ethyl-3-nitropyridine152.155.0 g32.9
Glacial Acetic Acid60.0550 mL-
Bromine (Br₂)159.811.8 mL (5.5 g)34.4
Ethyl Acetate (EtOAc)88.11As needed-
Sodium Thiosulfate Soln. (10%)-As needed-

Protocol:

  • Solution Preparation: In a 100 mL round-bottom flask, dissolve the purified 2-ethyl-3-nitropyridine (5.0 g) in glacial acetic acid (50 mL).

  • Reagent Addition: Add liquid bromine (1.8 mL) dropwise to the solution at room temperature. The reaction is typically much less exothermic than nitration but should still be monitored.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into ~150 mL of ice water.

  • Quenching Excess Bromine: Add 10% sodium thiosulfate solution dropwise until the characteristic orange/brown color of bromine disappears.

  • Precipitation & Isolation: The product often precipitates as a solid. If so, collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If the product oils out, extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield pure 5-Bromo-2-ethyl-3-nitropyridine.

From Benchtop to Production: Key Scale-Up Considerations

Transitioning a synthesis from grams to kilograms introduces challenges that are not apparent at the lab scale. The primary concern is managing process safety and ensuring consistent product quality.

G cluster_0 Laboratory Scale (Grams) cluster_1 Pilot / Production Scale (Kilograms) lab_stir Magnetic Stirring pilot_stir Overhead Mechanical Stirrer (Baffles for Efficiency) lab_stir->pilot_stir Improved Mixing lab_temp Ice Bath (Manual Control) pilot_temp Jacketed Reactor (Automated Chiller/Heater) lab_temp->pilot_temp Superior Heat Transfer lab_add Dropping Funnel (Manual Addition) pilot_add Metering Pump (Controlled Rate) lab_add->pilot_add Enhanced Control & Safety lab_purify Column Chromatography pilot_purify Crystallization / Reslurrying lab_purify->pilot_purify Scalable Purification

Caption: Key process modifications for scale-up.

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation from exothermic reactions like nitration far more challenging. A laboratory ice bath is insufficient. A jacketed reactor connected to a recirculating chiller is mandatory for maintaining precise temperature control and preventing thermal runaway.[5]

  • Mass Transfer (Mixing): Efficient mixing is crucial for maintaining thermal and concentration homogeneity. A magnetic stir bar is ineffective in large, viscous reaction mixtures. A robust overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) and reactor baffles are required to ensure the entire batch is mixed effectively.

  • Reagent Addition: Manual addition via a dropping funnel becomes impractical and unsafe at scale. A calibrated metering pump should be used for the slow, controlled addition of hazardous reagents like the nitrating mixture, allowing for precise control over the reaction rate and heat generation.

  • Purification Strategy: Flash chromatography is not a viable method for purifying large quantities of material. Process development should focus on developing a robust crystallization or precipitation procedure for product isolation and purification, which is a far more scalable and economical technique.

Conclusion

The two-step synthesis of 5-Bromo-2-ethyl-3-nitropyridine via nitration of 2-ethylpyridine and subsequent regioselective bromination is a robust and logical approach for accessing this valuable chemical intermediate. This guide provides the foundational protocols for laboratory execution and outlines the critical engineering and safety principles that must be addressed for successful and safe scale-up. By understanding the causality behind each experimental step and anticipating the challenges of larger-scale production, researchers can effectively translate this synthesis from the bench to pilot plant operations.

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  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
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  • Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines - Lab Pro Inc. (2023).

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Application Note: High-Purity Isolation of 5-Bromo-2-ethyl-3-nitropyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-2-ethyl-3-nitropyridine from a crude synthetic mixture. 5-Bromo-2-ethyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic transformations and biological screening. This guide details a robust methodology employing normal-phase flash column chromatography, focusing on the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of an automated gradient elution. A troubleshooting guide is included to address common purification challenges, ensuring reproducible, high-yield, and high-purity outcomes.

Introduction and Scientific Context

Pyridine derivatives are foundational scaffolds in modern drug discovery. Specifically, substituted bromonitropyridines serve as versatile intermediates for introducing further complexity through cross-coupling reactions and nucleophilic substitutions. The title compound, 5-Bromo-2-ethyl-3-nitropyridine, possesses three distinct functional handles, making it a valuable precursor. However, its synthesis often yields a mixture containing unreacted starting materials, regioisomeric byproducts, and other process impurities. The separation of these closely related structures is often the primary purification challenge.[1][2]

Column chromatography remains the gold standard for such purifications on a laboratory scale.[3] This method leverages the differential partitioning of mixture components between a stationary phase (silica gel) and a mobile phase. The polarity of 5-Bromo-2-ethyl-3-nitropyridine, imparted by the electron-withdrawing nitro group and the pyridine nitrogen, allows for strong interaction with the polar silica gel, while the bromo and ethyl groups modulate its solubility in organic solvents. This protocol is designed to exploit these physicochemical properties to achieve excellent separation.

Physicochemical Profile of the Target Compound

A thorough understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueRationale & Significance
Chemical Structure The structure contains a polar pyridine-nitro system and less polar bromo-ethyl groups, creating a moderate overall polarity ideal for silica gel chromatography.
Molecular Formula C₇H₇BrN₂O₂Confirms the elemental composition.
Molecular Weight 247.05 g/mol Used for calculating molar equivalents and theoretical yields.
Appearance (Predicted) Light yellow crystalline solidSimilar bromonitropyridine compounds are reported as yellow solids.[4][5][6] Color can be an initial indicator of purity.
Predicted Polarity ModerateThe nitro group and pyridine nitrogen are highly polar, while the rest of the molecule is non-polar. This balance dictates its interaction with the stationary and mobile phases.
Solubility Profile Soluble in DCM, EtOAc, Acetone; Sparingly soluble in HexaneGood solubility in moderately polar organic solvents is required for sample loading and elution.[7][8]

Principle of Chromatographic Separation

This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a significantly less polar organic solvent mixture.

  • Stationary Phase: Silica gel (SiO₂) is a porous material with a surface covered in acidic silanol groups (-Si-OH). These groups act as hydrogen bond donors and acceptors.

  • Mechanism: Molecules in the crude mixture are introduced to the top of the column. As the mobile phase flows through, a continuous equilibrium of adsorption and desorption occurs.

    • Polar Compounds: Molecules with polar functional groups (like the nitro group) interact strongly with the silanol groups and are retained longer on the column.

    • Non-Polar Compounds: Less polar molecules have weaker interactions, spend more time in the mobile phase, and therefore elute from the column more quickly.

By gradually increasing the polarity of the mobile phase (gradient elution), we can systematically elute compounds in order of increasing polarity, thereby separating the target molecule from impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow, where preliminary TLC analysis dictates the parameters for the main preparative chromatography, ensuring a high probability of success.

Materials and Equipment

Reagents:

  • Crude 5-Bromo-2-ethyl-3-nitropyridine

  • Silica Gel for column chromatography (230-400 mesh)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (EtOAc, HPLC Grade)

  • Dichloromethane (DCM, HPLC Grade)

  • Triethylamine (optional, for deactivation)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Anhydrous Sodium Sulfate

Equipment:

  • Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage) OR Glass column for manual chromatography (2-5 cm diameter)

  • Rotary Evaporator

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Fraction Collector (if using an automated system) or Test Tubes/Flasks

  • Standard laboratory glassware

Step 1: Mobile Phase Optimization via TLC

The causality behind this step is paramount: TLC is a microcosm of column chromatography. An effective separation on a TLC plate is the single most important predictor of a successful column run. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of 0.2-0.4 , ensuring it moves off the baseline but is well-separated from impurities.[9]

  • Prepare Stock Solution: Dissolve a small amount of the crude material in DCM or ethyl acetate (~1-2 mg/mL).

  • Spot TLC Plates: Use a capillary tube to spot the solution onto the baseline of three separate TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different Hexane:EtOAc solvent system. Good starting points are:

    • System A: 9:1 Hexane:EtOAc

    • System B: 8:2 Hexane:EtOAc

    • System C: 7:3 Hexane:EtOAc

  • Visualize and Analyze: After the solvent front nears the top, remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. Calculate the Rf value for each spot:

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that gives the best separation and an Rf for the product in the 0.2-0.4 range. If separation is poor, consider alternative solvent systems (e.g., DCM/Hexane).

Step 2: Column Preparation and Sample Loading

Proper column packing and sample loading are critical to prevent band broadening and ensure high resolution. Dry loading is strongly recommended.[1][3]

  • Select Column Size: Choose a pre-packed cartridge or glass column appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Prepare Sample (Dry Loading):

    • Dissolve the entire crude sample in a minimal amount of DCM.

    • Add silica gel (approximately 2-3 times the mass of the crude sample) to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This powder is the crude sample adsorbed onto silica.

  • Pack and Load:

    • For an automated system, load the adsorbed sample into an empty solid-load cartridge.

    • For a manual column, add a layer of sand, carefully pack the column with a slurry of silica in the initial, low-polarity mobile phase, add another layer of sand, and then carefully add the dry-loaded sample powder on top.[3]

Step 3: Elution and Fraction Collection

A gradient elution provides the best resolution, washing off non-polar impurities first before eluting the more polar product.

  • Initial Conditions: Begin eluting with a solvent system slightly less polar than the one determined by TLC (e.g., if 8:2 Hexane:EtOAc was optimal, start with 95:5).

  • Gradient Elution: Program the automated system (or manually prepare mixtures) to slowly increase the percentage of the polar solvent (EtOAc). A typical gradient might be:

    • 0-2 Column Volumes (CV): 5% EtOAc in Hexane (Isocratic hold)

    • 2-12 CV: Linear gradient from 5% to 25% EtOAc

    • 12-15 CV: 25% EtOAc in Hexane (Isocratic hold)

  • Fraction Collection: Collect fractions throughout the run. Automated systems use a UV detector to trigger collection. Manually, collect fractions of consistent volume (e.g., 10-20 mL).

Step 4: Analysis and Product Isolation
  • Analyze Fractions: Spot every other fraction on a TLC plate and develop it using the optimal solvent system from Step 1.

  • Combine Pure Fractions: Under UV light, identify all fractions containing only the spot corresponding to the pure product. Combine these fractions in a clean, pre-weighed round-bottom flask.

  • Isolate Product: Remove the combined solvents using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterize: Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or GC.

Visualization of the Purification Workflow

The following diagram outlines the logical flow of the entire purification protocol.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC_Optimize TLC Optimization (Hexane:EtOAc) Elution Gradient Elution (5% -> 25% EtOAc) TLC_Optimize->Elution Informs Gradient Crude Crude Product Dry_Load Dry Loading on Silica Crude->Dry_Load Column Flash Chromatography Column Dry_Load->Column Column->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product (>98%) Evaporation->Pure_Product

Caption: Workflow for the purification of 5-Bromo-2-ethyl-3-nitropyridine.

Troubleshooting Common Issues

Observed IssuePotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity.Re-run TLC analysis with different solvent systems (e.g., substitute EtOAc with Diethyl Ether or DCM). Ensure the chosen system provides a ΔRf > 0.1 between the product and major impurities.[3]
Product Does Not Elute from Column The mobile phase is not polar enough.Continue the gradient to a higher percentage of the polar solvent. If the product is very polar, consider switching to a more polar mobile phase system (e.g., DCM/Methanol).
Compound Streaking/Tailing on TLC or Column The compound is acidic/basic or interacting too strongly with acidic silica.Add a small amount (0.1-1%) of a modifier to the mobile phase. For basic compounds like pyridines, add triethylamine. For acidic compounds, add acetic acid.[9] Alternatively, use a different stationary phase like neutral alumina.
Cracked/Channeled Silica Bed (Manual Column) Improper packing technique (e.g., silica was not fully wetted or settled).The column must be repacked. Use the slurry method, ensuring the silica is fully suspended in the mobile phase before pouring and allowing it to settle uniformly.
Low Yield After Purification Product spread across too many fractions; incomplete elution; decomposition on silica.Use a shallower gradient to get sharper elution bands. If decomposition is suspected (indicated by color changes on the column), consider deactivating the silica with triethylamine before packing or work at a lower temperature.[9]

Safety and Handling

  • Chemical Hazards: 5-Bromo-2-ethyl-3-nitropyridine is an organic halide and nitroaromatic compound. While specific toxicity data is limited, similar compounds are known to be skin and eye irritants.[10] Handle with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is suitable).

  • Engineering Controls: All operations, particularly handling dry silica gel and evaporating solvents, must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.

References

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). Retrieved from [Link]

  • Virtuous Lifesciences. (n.d.). 5-bromo-2-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2015). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. Retrieved from [Link]

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Application Notes and Protocols for 5-Bromo-2-ethyl-3-nitropyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-2-ethyl-3-nitropyridine Scaffold

In the competitive landscape of agrochemical discovery, the identification of novel molecular scaffolds that are readily diversifiable and possess inherent biological relevance is of paramount importance. 5-Bromo-2-ethyl-3-nitropyridine emerges as a highly promising starting material for the synthesis of new-generation herbicides, fungicides, and insecticides. Its strategic value lies in the orthogonal reactivity of its functional groups: the bromine atom at the 5-position is amenable to a wide range of cross-coupling reactions, the nitro group at the 3-position can be a precursor to an amino group for further derivatization or can act as an electron-withdrawing group to modulate the compound's properties, and the ethyl group at the 2-position can influence solubility and binding interactions with target proteins.

Pyridine derivatives are a well-established class of agrochemicals, with many commercial products featuring this heterocyclic core.[1] The presence of a nitro group on the pyridine ring is known to enhance the biological activity of certain compounds.[2] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthetic manipulation of 5-Bromo-2-ethyl-3-nitropyridine and the subsequent biological screening of its derivatives for potential agrochemical applications. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for discovery programs.

Synthetic Derivatization Strategies

The true potential of 5-Bromo-2-ethyl-3-nitropyridine as a lead discovery tool is realized through its chemical modification. The following protocols outline key derivatization pathways to generate a library of diverse compounds for biological screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the substitution of the bromine atom with various aryl and heteroaryl moieties, a common strategy to explore the chemical space around the pyridine core.

Objective: To synthesize a library of 5-aryl-2-ethyl-3-nitropyridines.

Materials:

  • 5-Bromo-2-ethyl-3-nitropyridine

  • A selection of boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-thienylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-Bromo-2-ethyl-3-nitropyridine (1.0 mmol) and the desired boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), add potassium carbonate (2.0 mmol).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-ethyl-3-nitropyridine derivative.

Causality behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the cross-coupling reaction. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst. Potassium carbonate is the base required to activate the boronic acid. A dioxane/water solvent system is commonly used to ensure the solubility of both organic and inorganic reagents.

Protocol 2: Reduction of the Nitro Group and Subsequent Amide Coupling

This protocol transforms the nitro group into an amino group, which can then be acylated to introduce a wide variety of substituents.

Objective: To synthesize a library of N-(5-substituted-2-ethylpyridin-3-yl)amides.

Materials:

  • 5-substituted-2-ethyl-3-nitropyridine (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • A selection of acyl chlorides or carboxylic acids

  • Pyridine or a coupling agent like EDC/HOBt

  • Dichloromethane (DCM)

Procedure:

Step A: Nitro Group Reduction

  • To a suspension of the 5-substituted-2-ethyl-3-nitropyridine (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL), add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-substituted-2-ethylpyridin-3-amine.

Step B: Amide Coupling

  • Dissolve the crude amine (1.0 mmol) in dichloromethane (10 mL).

  • If using an acyl chloride: Cool the solution to 0 °C and add pyridine (1.2 mmol), followed by the dropwise addition of the acyl chloride (1.1 mmol). Stir at room temperature for 4-6 hours.

  • If using a carboxylic acid: Add the carboxylic acid (1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol), and 1-hydroxybenzotriazole (HOBt) (1.2 mmol). Stir at room temperature for 12-18 hours.

  • Wash the reaction mixture with 1N HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired amide derivative.

Trustworthiness of the Protocol: This two-step protocol is a well-established and reliable method for converting nitroarenes to anilines and subsequently forming amides. The iron-mediated reduction is a classic and cost-effective method.

Biological Screening Protocols

A systematic approach to biological screening is crucial for identifying promising lead compounds. The following protocols provide a framework for primary screening in herbicidal, fungicidal, and insecticidal assays.

Protocol 3: Primary Herbicidal Screening (Whole Plant Assay)

This protocol is designed for the initial evaluation of herbicidal activity on a selection of monocot and dicot weed species.[3][4]

Objective: To assess the pre- and post-emergence herbicidal activity of synthesized compounds.

Test Species:

  • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

  • Dicots: Velvetleaf (Abutilon theophrasti), Redroot pigweed (Amaranthus retroflexus)

Procedure:

  • Pre-emergence Application:

    • Sow seeds of the test species in pots filled with a standard potting mix.

    • Prepare a solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

    • Apply the solution evenly to the soil surface at a rate of 1000 g/ha.

    • Place the pots in a greenhouse under controlled conditions (25-30°C, 14h photoperiod).

    • Evaluate the percentage of weed control (phytotoxicity) 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

  • Post-emergence Application:

    • Grow the test species in pots until they reach the 2-3 leaf stage.

    • Apply the test compound solution as a foliar spray at the same rate.

    • Return the pots to the greenhouse.

    • Evaluate the percentage of weed control 14 DAT.

Data Presentation:

Compound IDApplicationBarnyardgrass (% Control)Green Foxtail (% Control)Velvetleaf (% Control)Redroot Pigweed (% Control)
BNEP-01 Pre-emergence85704090
BNEP-01 Post-emergence90805095
BNEP-02 Pre-emergence10152010
BNEP-02 Post-emergence510155

Fictional data for illustrative purposes.

Protocol 4: Primary Fungicidal Screening (In Vitro Mycelial Growth Inhibition)

This assay determines the intrinsic ability of a compound to inhibit the growth of key plant pathogenic fungi.[5][6]

Objective: To evaluate the in-vitro antifungal activity of the synthesized compounds.

Test Pathogens:

  • Botrytis cinerea (Gray mold)

  • Rhizoctonia solani (Sheath blight)

  • Fusarium graminearum (Fusarium head blight)

Procedure:

  • Prepare potato dextrose agar (PDA) medium and amend it with the test compound dissolved in a minimal amount of DMSO to achieve final concentrations of 50 µg/mL.

  • Pour the amended PDA into Petri dishes.

  • Place a 5 mm mycelial plug from a fresh culture of the test fungus in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony after the colony in the control plate (PDA with DMSO only) has reached the edge of the plate.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treated plate.

Protocol 5: Primary Insecticidal Screening (Contact and Feeding Bioassay)

This protocol assesses the insecticidal activity against a representative sucking and a chewing insect pest.[7][8]

Objective: To determine the insecticidal potential of the synthesized compounds.

Test Insects:

  • Sucking insect: Cowpea aphid (Aphis craccivora)

  • Chewing insect: Diamondback moth (Plutella xylostella) larvae (3rd instar)

Procedure:

  • Aphid Contact Bioassay:

    • Place a leaf disc on agar in a Petri dish.

    • Infest the leaf disc with 10-15 adult aphids.

    • Spray the aphids with a solution of the test compound (e.g., 200 µg/mL).

    • Record mortality after 24 and 48 hours.

  • Moth Larvae Feeding Bioassay:

    • Dip cabbage leaf discs in a solution of the test compound (e.g., 200 µg/mL) and allow them to air dry.

    • Place one treated leaf disc in a Petri dish with a moist filter paper.

    • Introduce five 3rd instar larvae onto the leaf disc.

    • Record mortality after 48 and 72 hours.

Visualization of Workflows and Mechanisms

Synthetic Workflow

synthetic_workflow start 5-Bromo-2-ethyl-3-nitropyridine suzuki Protocol 1: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki reduction Protocol 2: Nitro Reduction (Fe/NH4Cl) suzuki->reduction library1 Library of 5-Aryl Derivatives suzuki->library1 amide Protocol 2: Amide Coupling (Acyl Chlorides/Carboxylic Acids) reduction->amide library2 Library of Amide Derivatives amide->library2 screening_cascade start Synthesized Compound Library primary_herbicide Protocol 3: Primary Herbicidal Screen (1000 g/ha) start->primary_herbicide primary_fungicide Protocol 4: Primary Fungicidal Screen (50 µg/mL) start->primary_fungicide primary_insecticide Protocol 5: Primary Insecticidal Screen (200 µg/mL) start->primary_insecticide dose_response Dose-Response & EC50/LC50 Determination primary_herbicide->dose_response primary_fungicide->dose_response primary_insecticide->dose_response moa Mechanism of Action Studies dose_response->moa lead Lead Candidate moa->lead

Caption: Tiered screening cascade for agrochemical lead discovery.

Potential Mechanisms of Action

While the precise mechanism of action for novel derivatives of 5-Bromo-2-ethyl-3-nitropyridine would need to be elucidated experimentally, several plausible targets exist for pyridine-based agrochemicals.

  • Herbicides: Many pyridine-containing herbicides are known to inhibit protoporphyrinogen oxidase (PPO). [9][10]PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption. [10]Derivatives of 5-Bromo-2-ethyl-3-nitropyridine could be investigated for their PPO inhibitory activity.

  • Fungicides: A number of pyridine carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of fungal pathogens. [11]The amide derivatives synthesized in Protocol 2 would be prime candidates for evaluation as potential SDHIs.

  • Insecticides: The neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to paralysis and death. [12][13]The pyridine ring is a core component of many neonicotinoids.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine represents a versatile and strategically important scaffold for the discovery of novel agrochemicals. The synthetic protocols and biological screening cascades detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this core and identify promising lead candidates with herbicidal, fungicidal, or insecticidal activity. By combining these practical methodologies with an understanding of potential biochemical targets, the path from initial synthesis to lead optimization can be navigated with greater efficiency and a higher probability of success.

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  • Yan, Z., et al. (2020). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 25(21), 5174.
  • Milićević, J., et al. (2024). Recent Computer‐Aided Studies on Herbicides: A Short Review. Chemistry & Biodiversity.
  • Das, S. K. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Research Journal of Agricultural Science and Soil Science.
  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30-48.
  • Wang, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(13), 5143.
  • El-Sayed, M. A., et al. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants, 11(15), 2025.
  • Song, H. B., et al. (2012). N-nitrourea derivatives as novel potential fungicides against Rhizoctonia solani: synthesis, antifungal activities, and 3D-QSAR. Chemical Biology & Drug Design, 80(1), 80-88.
  • Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PLoS ONE, 16(5), e0251031.
  • Dayan, F. E. (n.d.).
  • Lahm, G. P., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series, 1269, 1-21.
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247-268.
  • Dayan, F. E., et al. (2021).
  • Ruban, P., & Gajalakshmi, S. (2012). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops.
  • Chem-ag.com. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • Gironda-Martínez, A., et al. (2021). ENKOMPASS™: A Platform for Target-based Discovery of Novel Crop Protection Chemistries. In New Approaches to Herbicide and Bioherbicide Discovery.
  • Das, S. K. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
  • Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science, 3(11), 393-401.
  • Wang, Y., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides.
  • Lee, Y. H., et al. (2016). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi.
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. BioOne Complete.
  • Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 50(6), 1451-1454.
  • Hao, G. F., et al. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. RSC Medicinal Chemistry, 14(5), 933-942.

Sources

Application Note: Comprehensive Analytical Characterization of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, quality control, and medicinal chemistry.

Abstract: 5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its precise molecular structure, purity, and stability are paramount to ensuring the success of downstream applications. This document provides a comprehensive guide to the analytical techniques required for its complete characterization. We present detailed, field-proven protocols for spectroscopic and chromatographic methods, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.

Introduction and Physicochemical Overview

The functionalized pyridine core is a privileged scaffold in modern drug discovery. The specific arrangement of the bromo, ethyl, and nitro groups on the pyridine ring of 5-Bromo-2-ethyl-3-nitropyridine offers multiple reaction sites for further chemical modification. Therefore, unambiguous confirmation of its identity and purity is a critical first step in any research and development pipeline. This guide outlines an integrated analytical workflow to achieve this.

Table 1: Physicochemical Properties of 5-Bromo-2-ethyl-3-nitropyridine

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Typically a solid (e.g., light yellow powder)General observation for similar compounds
CAS Number 1211591-74-0[1]

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel chemical entity. No single method can provide all the necessary information. The following workflow illustrates how different analytical techniques are synergistically employed to build a complete profile of 5-Bromo-2-ethyl-3-nitropyridine, from initial identity confirmation to final purity assessment.

Integrated_Analytical_Workflow cluster_0 Primary Characterization (Identity) cluster_1 Secondary Characterization (Functional Groups & Purity) cluster_2 Final Reporting NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation - Connectivity COA Certificate of Analysis (CoA) - Consolidated Data - Pass/Fail Criteria NMR->COA MS Mass Spectrometry - Molecular Weight - Isotopic Pattern (Br) - Fragmentation MS->COA HPLC HPLC-UV - Purity (%) - Quantification - Impurity Profile HPLC->COA FTIR FT-IR Spectroscopy - Functional Group ID (NO₂, C-N, C-H, Ar) FTIR->COA UVVIS UV-Vis Spectroscopy - Chromophore Confirmation - Quantitative Analysis UVVIS->COA Sample Sample of 5-Bromo-2-ethyl-3-nitropyridine Sample->NMR Identity Sample->MS Identity Sample->HPLC Purity & Confirmation Sample->FTIR Purity & Confirmation Sample->UVVIS Purity & Confirmation

Caption: Integrated workflow for the characterization of 5-Bromo-2-ethyl-3-nitropyridine.

Spectroscopic Characterization Protocols

Spectroscopic methods provide detailed information about the molecular structure and composition of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[2] It provides information on the chemical environment, connectivity, and number of protons and carbons in the molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the emitted signal reveals the chemical environment of each nucleus. The electron-withdrawing nitro group and the pyridine nitrogen will cause significant downfield shifts for nearby nuclei.[2]

  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).

    • NMR tubes (5 mm).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Internal standard (e.g., Tetramethylsilane, TMS, usually included in the solvent).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.6-0.7 mL of deuterated solvent in a clean vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (D1) of at least 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[2]

  • Data Analysis & Expected Results:

    • ¹H NMR:

      • Aromatic Region (δ ~8.0-9.0 ppm): Two distinct signals corresponding to the two protons on the pyridine ring. The proton at C6 (adjacent to N) will be the most deshielded, followed by the proton at C4.

      • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (δ ~2.8-3.2 ppm for the CH₂ and δ ~1.2-1.5 ppm for the CH₃), showing characteristic ³J coupling.

    • ¹³C NMR:

      • Aromatic Region (δ ~120-160 ppm): Five distinct signals for the five carbons of the pyridine ring. The carbons attached to the nitro group (C3) and bromine (C5) will be significantly affected. The carbon adjacent to the nitrogen (C2) will also be downfield.

      • Aliphatic Region (δ ~15-30 ppm): Two signals for the ethyl group carbons.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound and provides structural information through fragmentation analysis. For halogenated compounds, it offers a definitive isotopic signature.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of bromine, with its two major isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M).[3][4]

  • Instrumentation & Materials:

    • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

    • HPLC-grade solvent (e.g., Methanol or Acetonitrile).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

  • Instrumental Parameters:

ParameterTypical SettingRationale
Ionization Mode Positive (ESI+)The pyridine nitrogen can be readily protonated to form [M+H]⁺.
Capillary Voltage 3-4 kVTo generate a stable electrospray.
Source Temp. 100-150 °CTo aid desolvation without causing thermal degradation.
Mass Range 50-500 m/zTo cover the expected molecular ion and fragments.
  • Data Analysis & Expected Results:

    • Molecular Ion: Look for a pair of peaks corresponding to [M+H]⁺.

      • m/z ~231.98: Corresponding to [C₇H₈⁷⁹BrN₂O₂]⁺

      • m/z ~233.98: Corresponding to [C₇H₈⁸¹BrN₂O₂]⁺

    • Isotopic Pattern: The relative intensity of the m/z 231.98 and 233.98 peaks should be approximately 1:1, which is a definitive confirmation of the presence of one bromine atom.[5]

    • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (a loss of 46 Da) or the ethyl group (a loss of 29 Da).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6]

Protocol: FT-IR Analysis (ATR)

  • Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the chemical bonds, such as stretching and bending.[6]

  • Instrumentation:

    • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis & Expected Results:

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance
~1520-1560 & 1340-1360 NO₂ Asymmetric & Symmetric StretchTwo strong, sharp bands.
~1580-1610 Pyridine Ring C=C and C=N StretchMedium to strong bands.
~2850-3000 C-H Aliphatic Stretch (Ethyl)Medium bands.
~3000-3100 C-H Aromatic StretchWeaker bands.
~500-700 C-Br StretchBand in the fingerprint region.

Chromatographic Characterization Protocols

Chromatographic techniques are the gold standard for determining the purity of a compound and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For purity analysis of 5-Bromo-2-ethyl-3-nitropyridine, a reverse-phase method is most suitable.[8]

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Principle: The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. More polar components elute earlier. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and water.

    • HPLC-grade acid (e.g., trifluoroacetic acid, TFA, or formic acid).

  • Sample Preparation:

    • Prepare a stock solution of the sample in ACN or a mixture of ACN/water at ~1.0 mg/mL.

    • Dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Instrumental Parameters:

ParameterSettingRationale
Mobile Phase A Water + 0.1% TFAAcidifier to ensure sharp peak shapes for the basic pyridine.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier for elution.
Gradient 20% B to 95% B over 15 minTo elute the main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection (UV) 254 nm or λmaxNitroaromatic compounds typically absorb strongly in this region.[9][10]
Injection Vol. 10 µL
  • Data Analysis & Expected Results:

    • A single major peak corresponding to 5-Bromo-2-ethyl-3-nitropyridine.

    • Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • The system suitability (e.g., peak tailing, theoretical plates) should be monitored to ensure the validity of the results.

References

  • Stefaniak, L., Roberts, J. D., Witanowski, M., & Webb, G. A. (1992). Multinuclear magnetic resonance and x-ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry, 30(S1), S1-S7. [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Tyagi, A., et al. (2021). UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. [Link]

  • Wong, K. N., & Wong, M. W. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. [Link]

  • Boykin, D. W. (1991). An ¹⁷O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 29(4), 374-376. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. [Link]

  • Chemiz. (2024). Mass spectrum of molecules with 1Br and 1Cl. YouTube. [Link]

  • Elazi, Z. A., et al. (2021). UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]

  • Wang, L., et al. (2020). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Link]

  • University of Colorado Boulder. Introduction to Spectroscopy V: Mass Spectrometry. [Link]

  • Hoffman Fine Chemicals. 5-Bromo-2-ethyl-3-nitropyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • OSHA. Pyridine Method PV2295. [Link]

  • SIELC Technologies. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. [Link]

Sources

Topic: Synthetic Routes to Functionalized Derivatives from 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

5-Bromo-2-ethyl-3-nitropyridine is a highly versatile and valuable building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery. Its strategic arrangement of functional groups—a reactive bromine atom amenable to cross-coupling, an electron-withdrawing nitro group that activates the pyridine ring and can be transformed into a key amino-group, and an ethyl group for steric and electronic modulation—offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the principal synthetic pathways for derivatizing this scaffold. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and nitro group reduction. Each protocol is accompanied by mechanistic insights, justification for experimental choices, and visual aids to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

The Strategic Value of 5-Bromo-2-ethyl-3-nitropyridine

The pyridine core is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs.[1] The title compound, 5-Bromo-2-ethyl-3-nitropyridine, is engineered for synthetic efficiency. The bromine atom at the 5-position serves as an excellent handle for introducing carbon-carbon and carbon-nitrogen bonds via transition-metal catalysis. The 3-nitro group is a powerful electron-withdrawing group, which facilitates certain reactions and, more importantly, can be readily reduced to a 3-amino group.[2][3][4][5] This resulting aminopyridine is a crucial intermediate for building more complex heterocyclic systems and pharmacophores.

G cluster_0 C-Br Functionalization cluster_1 NO2 Functionalization start 5-Bromo-2-ethyl-3-nitropyridine suzuki Suzuki-Miyaura Coupling (C-C Bond) start->suzuki Pd Cat. R-B(OH)2 sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira Pd/Cu Cat. R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd Cat. R2NH snar SNAr (C-O, C-S, C-N Bonds) start->snar Nu:⁻ reduction Nitro Group Reduction (-> NH2) start->reduction further_deriv Further Derivatization (Amide Coupling, etc.) reduction->further_deriv

Caption: Key synthetic pathways from 5-Bromo-2-ethyl-3-nitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are the cornerstone for functionalizing aryl halides.[6][7] The C(sp²)-Br bond in 5-Bromo-2-ethyl-3-nitropyridine is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an organic halide.[7][8][9]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (formed by activating the boronic acid with a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)L2-R pd0->pd_r_complex pd_complex Ar-Pd(II)L2-Br pd_complex->pd0 transmetalation Transmetalation boronate R-B(OR)3⁻ base Base (e.g., K3PO4) boronic_acid R-B(OH)2 pd_r_complex->pd_complex reductive_elimination Reductive Elimination product Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 2-Ethyl-3-nitro-5-phenylpyridine

Reagent/MaterialMol. Wt.AmountMmolEquiv.
5-Bromo-2-ethyl-3-nitropyridine232.05232 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Phosphate (K₃PO₄)212.27531 mg2.52.5
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-ethyl-3-nitropyridine, phenylboronic acid, and potassium phosphate.[1]

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and deionized water. The biphasic solvent system is crucial for dissolving both organic and inorganic reagents.[8]

  • Degas the mixture by bubbling with argon for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, providing access to valuable arylalkyne intermediates.[10][11][12]

Mechanistic Rationale: This reaction typically involves a dual catalytic system. A palladium(0) complex undergoes oxidative addition with the aryl halide. Concurrently, a copper(I) salt coordinates with the terminal alkyne, forming a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the arylalkyne product.[10][13]

Protocol 2: Synthesis of 5-(Ethynylphenyl)-2-ethyl-3-nitropyridine

Reagent/MaterialMol. Wt.AmountMmolEquiv.
5-Bromo-2-ethyl-3-nitropyridine232.05232 mg1.01.0
Phenylacetylene102.14123 mg (131 µL)1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.455 mg0.0250.025
Triethylamine (Et₃N)101.193 mL-Solvent/Base
Tetrahydrofuran (THF)-5 mL-Solvent

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve 5-Bromo-2-ethyl-3-nitropyridine in THF and triethylamine.

  • Add PdCl₂(PPh₃)₂ and CuI to the solution. The copper(I) co-catalyst is crucial for accelerating the reaction, often allowing it to proceed at room temperature.[10][11]

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material. For less reactive substrates, gentle heating (40-50 °C) may be required.[11]

  • Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aq. NH₄Cl, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a general and high-yielding method for C-N bond formation.[6][14][15]

Mechanistic Rationale: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl bromide to Pd(0). The resulting complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.[6][16] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[16]

Buchwald_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Br) pd_complex Ar-Pd(II)L-Br pd0->pd_complex Ar-Br amine_coordination Amine Coordination (R2NH) pd_amine_complex [Ar-Pd(II)L(R2NH)]+ Br- pd_complex->pd_amine_complex R2NH deprotonation Deprotonation (Base) pd_amido_complex Ar-Pd(II)L-NR2 pd_amine_complex->pd_amido_complex Base pd_amido_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-NR2 workflow start 1. Weigh Reagents (5-Bromo-2-ethyl-3-nitropyridine, Boronic Acid, Base, Catalyst) setup 2. Assemble Schlenk Flask under Inert Atmosphere start->setup solvents 3. Add Degassed Solvents (Dioxane/Water) setup->solvents reaction 4. Heat Reaction (e.g., 90 °C, 16h) solvents->reaction workup 5. Aqueous Workup (EtOAc Extraction) reaction->workup purify1 6. Column Chromatography workup->purify1 intermediate 7. Isolate Intermediate (5-Aryl-2-ethyl-3-nitropyridine) purify1->intermediate reduction_setup 8. Set up Reduction Reaction (Intermediate, Fe, EtOH/H2O/HCl) intermediate->reduction_setup reduction_rxn 9. Heat to Reflux (2-3h) reduction_setup->reduction_rxn workup2 10. Filter & Aqueous Workup reduction_rxn->workup2 final_product 11. Isolate Final Product (5-Aryl-2-ethylpyridin-3-amine) workup2->final_product

Sources

Application Notes and Protocols for the Safe Handling and Storage of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitropyridine compounds are a critical class of heterocyclic molecules widely utilized as versatile intermediates in the pharmaceutical and agrochemical industries. Their unique chemical properties, stemming from the electron-withdrawing nature of the nitro group on the pyridine ring, make them invaluable for the synthesis of a diverse range of bioactive molecules. However, this same reactivity profile necessitates stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safe handling, storage, and disposal procedures for nitropyridine compounds, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and grounding protocols in authoritative references, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Hazard Profile of Nitropyridines

The inherent reactivity of nitropyridines, while synthetically advantageous, also underpins their toxicological profile. The electron-deficient pyridine ring, further activated by the nitro group, not only facilitates nucleophilic aromatic substitution but also presents specific health and safety challenges.

General Hazards: Nitropyridine compounds are generally classified as hazardous substances. The primary routes of exposure are inhalation, skin absorption, and ingestion.[1] Common hazards associated with this class of compounds include:

  • Acute Toxicity: Many nitropyridine derivatives are harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Irritation: They can cause significant skin, eye, and respiratory tract irritation.[2][3][4]

  • Methemoglobinemia: Aromatic nitro compounds are known to be potent oxidizing agents within the body. They can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[5] Methemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia, which can cause cyanosis (a bluish discoloration of the skin), shortness of breath, and in severe cases, can be fatal.[5][6]

It is imperative to consult the Safety Data Sheet (SDS) for each specific nitropyridine compound before commencing any work, as the nature and severity of hazards can vary depending on the other substituents on the pyridine ring.

Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by the consistent use of appropriate PPE, is fundamental to minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid nitropyridine compounds or their solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.

  • Emergency Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles that provide a snug fit. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects eyes from contact with powders or solutions which can cause severe irritation.[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of after handling.Prevents skin contact, which can cause irritation and systemic absorption of the compound.[9]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization.Prevents inhalation of fine powders or aerosols, which can cause respiratory irritation and systemic toxicity.[2]

Experimental Protocols: From Weighing to Waste

Protocol for Weighing and Dissolving Solid Nitropyridine Compounds

Due to the hazards associated with fine powders, a meticulous approach to weighing and dissolution is critical.

Objective: To accurately weigh a solid nitropyridine compound and prepare a solution while minimizing exposure.

Methodology:

  • Preparation: Designate a specific work area within the chemical fume hood for handling the compound. Line the work surface with absorbent, leak-proof bench pads.

  • Tare Method:

    • Place an empty, sealable container (e.g., a vial with a screw cap) on the balance and tare it to zero.

    • Transfer the container to the designated area within the fume hood.

    • Carefully add the approximate amount of the nitropyridine powder to the container.

    • Securely close the container.

    • Return the closed container to the balance to obtain the precise weight.

  • Dissolution:

    • Return the container with the weighed powder to the fume hood.

    • Add the desired solvent to the container. If the solvent is volatile, this must be done in the fume hood.

    • Seal the container and mix until the compound is fully dissolved.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing (Tare Method) cluster_dissolution Dissolution prep1 Designate work area in fume hood prep2 Line surface with bench pads prep1->prep2 weigh1 Tare empty, sealed container on balance prep2->weigh1 weigh2 Transfer container to fume hood weigh1->weigh2 weigh3 Add powder to container in hood weigh2->weigh3 weigh4 Seal container weigh3->weigh4 weigh5 Re-weigh sealed container on balance weigh4->weigh5 diss1 Return container to fume hood weigh5->diss1 diss2 Add solvent in fume hood diss1->diss2 diss3 Seal and mix diss2->diss3 Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs minor1 Alert & Evacuate Area spill->minor1 major1 IMMEDIATELY EVACUATE spill->major1 minor2 Don Appropriate PPE minor1->minor2 minor3 Contain Spill with Absorbent minor2->minor3 minor4 Collect Residue for Disposal minor3->minor4 minor5 Decontaminate Area minor4->minor5 major2 Activate Emergency Alarm major1->major2 major3 Contact Emergency Response major2->major3

Caption: Emergency Response Workflow for Nitropyridine Spills.

Waste Disposal

Nitropyridine compounds and any materials contaminated with them must be disposed of as hazardous chemical waste.

  • Container: Collect waste in a clearly labeled, sealable, and compatible container.

  • Segregation: Halogenated nitropyridine waste should be segregated from non-halogenated waste streams where required by institutional or local regulations.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of nitropyridine waste down the drain. [10][11][12]

Toxicological and Reactivity Data

A deeper understanding of the specific properties of nitropyridine compounds is essential for a comprehensive safety assessment.

Toxicological Data

The following table summarizes available acute toxicity data for representative nitropyridine compounds. It is important to note that the absence of data does not imply a lack of toxicity.

CompoundCAS NumberLD50 (Oral, Rat)Other Toxicity Data
4-Nitropyridine N-oxide1124-33-0107 mg/kg [13]Toxic if swallowed. [13]
2-Amino-5-nitropyridine4214-76-0820.96 mg/kg (Predicted) [3]Harmful if swallowed. [3]
2-Chloro-5-nitropyridine4548-45-2738.87 mg/kg (Predicted) [4]Harmful if swallowed. [4]
5-Chloro-2-nitropyridine52092-47-4982.16 mg/kg (Predicted) [2]Harmful if swallowed. [2]
Reactivity and Incompatible Materials

Nitropyridines are generally stable under recommended storage conditions. However, their chemical nature makes them incompatible with certain substances.

  • Strong Oxidizing Agents: Can react violently, posing a fire or explosion hazard.

  • Strong Acids: Can cause exothermic reactions.

  • Strong Reducing Agents: The nitro group can be reduced, often exothermically.

  • Bases: Can promote certain decomposition pathways or unwanted reactions.

Thermal Decomposition: Upon heating, nitropyridine compounds can decompose to release toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, for chlorinated derivatives, hydrogen chloride (HCl) gas. [2][14][15]

Conclusion

Nitropyridine compounds are indispensable tools in modern chemical synthesis. A thorough understanding of their potential hazards and the diligent application of the safety protocols outlined in this guide are paramount to ensuring the well-being of laboratory personnel and the protection of the environment. By integrating these practices into daily laboratory workflows, researchers can continue to harness the synthetic power of nitropyridines responsibly and safely.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide. BenchChem.
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  • Jubilant Ingrevia Limited. (2024, February 19).
  • Jubilant Ingrevia Limited.
  • Queen's Center for Biomedical Research. Standard Operating Procedure (SOP) – Spill Clean-Up Procedures - Chemicals.
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  • PubMed. (n.d.). Proposed mechanism of nitrite-induced methemoglobinemia.
  • Medscape. (2023, December 23).
  • Chemsrc. (2025, August 31). 4-Nitropyridine | CAS#:1122-61-8.
  • Cureus. (2025, August 25). Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report.
  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • ResearchGate. (2025, December 29). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline.
  • Chemsrc. (2025, August 24). 2-Chloro-5-nitropyridine | CAS#:4548-45-2.
  • PubChem. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • ChemicalBook. (2025, October 4).
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  • PubChem. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888.
  • NIST. 2-Amino-5-nitropyridine - NIST Chemistry WebBook.
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  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • Cornell University Environmental Health and Safety.
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  • U.S. Environmental Protection Agency. (2025, May 30).

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Troubleshooting & Optimization

optimizing temperature and reaction time for nitration of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the nitration of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Fundamentals - Why is Pyridine Nitration So Challenging?

Before diving into troubleshooting, it's critical to understand the underlying principles governing this reaction.

Q1: Why is pyridine less reactive towards nitration than benzene?

Pyridine is significantly less reactive in electrophilic aromatic substitution (EAS) reactions compared to benzene.[1][2][3][4] This reluctance stems from the electron-withdrawing nature of the ring nitrogen atom due to its high electronegativity.[1][2][4] This effect reduces the electron density of the aromatic system, making it a poorer nucleophile and thus less inclined to attack the electrophile (the nitronium ion, NO₂⁺).[2][4] Consequently, forcing conditions, such as high temperatures and highly acidic media, are often required to achieve nitration.[1][4][5]

Q2: Why does nitration typically occur at the 3-position (meta-position)?

Electrophilic attack at the 2- (ortho) and 4- (para) positions is strongly disfavored.[1][3][6][7] The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion.[2] If the attack occurs at the ortho or para positions, one of the resulting resonance structures places the positive charge directly on the highly electronegative nitrogen atom—a very unstable and energetically unfavorable state.[3] In contrast, attack at the 3-position (meta) keeps the positive charge distributed across the carbon atoms of the ring, avoiding this destabilizing configuration.[2][3]

Q3: How do substituents on the pyridine ring affect the reaction?

Substituents dramatically influence both the reaction rate and the regioselectivity. They are broadly classified into two categories:

  • Activating Groups (Electron-Donating Groups - EDGs): Groups like amines (-NH₂), ethers (-OR), and alkyl groups (-CH₃) donate electron density to the ring, making it more nucleophilic.[8][9][10][11] This increases the reaction rate and can allow for milder conditions. However, they also increase the risk of over-nitration.[1]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) withdraw electron density, making the ring even less reactive than unsubstituted pyridine.[9][10][12] Nitrating pyridines with these substituents requires significantly harsher conditions.

A special and highly effective strategy involves the use of Pyridine N-oxides . The N-oxide group is strongly activating and directs nitration to the 4-position.[13][14] The N-oxide can then be removed in a subsequent step, providing a powerful route to 4-nitropyridines that are otherwise difficult to synthesize.[15]

Part 2: Troubleshooting Guide & FAQs

This section addresses the common issues encountered during the optimization of temperature and reaction time.

Issue 1: Low or No Conversion

Q: I've set up my reaction, but I'm recovering mostly starting material or seeing very low yield. What are the likely causes and solutions?

This is the most common problem, typically indicating that the reaction conditions are too mild for your specific substrate. The pyridine ring, especially if bearing deactivating groups, is simply not nucleophilic enough to react.

Troubleshooting Steps:

  • Cautiously Increase Temperature: Temperature is a primary driver of reaction rate. Increase the temperature in controlled increments (e.g., 10-20 °C) and monitor the reaction closely by TLC or GC-MS. Be aware that higher temperatures can lead to side product formation.[16]

  • Increase Reaction Time: Some nitrations, particularly of deactivated systems, are simply slow. Allow the reaction to run for a longer period, taking aliquots periodically to track the progress and ensure the product is not degrading over time.

  • Use a Stronger Nitrating Agent: If temperature and time adjustments are insufficient, a more potent nitrating system may be required.

    • Standard: Concentrated HNO₃ in concentrated H₂SO₄.

    • Stronger: Concentrated HNO₃ in fuming H₂SO₄ (oleum).[17]

    • Alternative: Mixtures of HNO₃ and sulfur trioxide (SO₃) can be even more effective for difficult nitrations.[18]

Low_Yield_Workflow start Low or No Yield temp Increase Temperature Cautiously? start->temp time Extend Reaction Time? temp->time No / Insufficient monitor Monitor Reaction Progress (TLC, GC-MS) temp->monitor Yes reagent Use Stronger Nitrating Agent (e.g., add Oleum)? time->reagent No / Insufficient time->monitor Yes reagent->monitor Yes end_fail Consider Alternative Strategy (e.g., N-Oxide Route) reagent->end_fail No end_ok Reaction Optimized monitor->end_ok

Caption: Troubleshooting workflow for low-yield nitration reactions.

Issue 2: Poor Selectivity & Over-reaction

Q: My reaction is working, but I'm getting a mixture of mono- and di-nitrated products, along with other impurities. How can I improve selectivity?

This issue indicates that your reaction conditions are too aggressive, causing the initial, more activated mono-nitro product to react a second time.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature is the most effective way to slow down the rate of the second nitration, which typically has a higher activation energy than the first.[1] Maintain a consistent, controlled temperature throughout the reaction.

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1] Aim for 1.0 to 1.2 equivalents for mono-nitration.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise or in small portions, ideally using a syringe pump.[1] This maintains a low instantaneous concentration of the nitronium ion, favoring the mono-nitrated product.

  • Monitor Reaction Time Diligently: Over-reaction is a function of time. Stop the reaction as soon as the desired mono-nitrated product reaches its maximum concentration, before significant amounts of di-nitrated byproducts can form.[1]

ParameterTo Increase Yield (Low Conversion)To Increase Selectivity (Over-reaction)
Temperature Increase cautiously (e.g., 50°C → 70°C)Decrease (e.g., 25°C → 0°C)
Reaction Time Increase (monitor for degradation)Decrease (monitor for completion)
Nitrating Agent Use stronger agent (e.g., Oleum)Use stoichiometric amount (1.0-1.2 eq.)
Reagent Addition Standard additionSlow, dropwise addition with cooling

Caption: General guidelines for adjusting key reaction parameters.

Issue 3: Unexpected Regiochemistry

Q: The nitro group is adding to a different position than I predicted based on the substituent. Why?

This often occurs when a substituent's electronic nature changes under the highly acidic reaction conditions.

  • The Protonation Problem: The most common culprit is an amino group (-NH₂). While normally a powerful activating, ortho/para-directing group, in strong acid it becomes protonated to an ammonium group (-NH₃⁺). This protonated form is strongly deactivating and a meta-director.[16] Always consider the state of your functional groups in the reaction medium.

Issue 4: Starting Material Decomposition

Q: I'm observing charring or a significant loss of mass, and my desired product is not forming. What is happening?

The combination of a strong oxidizing agent (HNO₃) and high temperatures can be destructive, especially with sensitive substrates.

  • Solution: The conditions are too harsh. You must use a milder nitrating agent. Consider alternatives like nitric acid in trifluoroacetic anhydride or dinitrogen pentoxide, which can often be run at lower temperatures.[19][20][21] If sensitive functional groups are present, a protection-nitration-deprotection strategy may be necessary.

Part 3: Experimental Protocols & Safety

Protocol 1: General Procedure for Mixed-Acid Nitration of an Activated Pyridine

This is a representative protocol and must be adapted based on the specific substrate and scale.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/water bath (0-5 °C), slowly and carefully add concentrated nitric acid (1.1 eq.) to chilled, stirred concentrated sulfuric acid (3-5 volumes relative to pyridine). Caution: Highly exothermic! Allow the mixture to stir at 0-5 °C for 15 minutes.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the substituted pyridine (1.0 eq.) in a portion of concentrated sulfuric acid. Cool this mixture to the desired starting temperature (e.g., 0 °C).

  • Slow Addition: Add the prepared nitrating mixture to the pyridine solution dropwise via the addition funnel. Meticulously maintain the internal temperature at the target value throughout the addition.

  • Reaction: Once the addition is complete, allow the reaction to stir at the set temperature. Monitor its progress by quenching small aliquots in water, neutralizing, extracting, and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and very carefully pour it onto a large amount of crushed ice with vigorous stirring. Caution: Highly exothermic!

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is 7-8. This step is also highly exothermic and may involve significant gas evolution.

  • Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[15]
  • Preparation of Nitrating Acid: Slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ while cooling in an ice bath.[15] Allow the mixture to warm to 20 °C before use.[15]

  • Reaction Setup: Heat 9.51 g of pyridine-N-oxide to 60 °C in a three-neck flask.[15]

  • Addition: Add the nitrating acid dropwise over 30 minutes.[15]

  • Heating: After addition, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[15]

  • Work-up: Cool the mixture to room temperature and pour it onto 150 g of crushed ice.[15] Neutralize carefully with saturated sodium carbonate solution to pH 7-8 to precipitate the yellow product.[1][15]

Safety First: A Non-Negotiable Requirement

Nitration reactions are among the most hazardous operations in a chemistry lab.[22][23]

  • Corrosivity & Reactivity: Nitrating mixtures are extremely corrosive and are powerful oxidizing agents.[22][24][25] They can react violently with organic materials, and thermal runaway can lead to explosions.[22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (consult a glove compatibility chart), and a flame-resistant lab coat.[22][24][25][26][27]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood.[22][25][26] Ensure an emergency safety shower and eyewash station are immediately accessible.[22][25]

  • Handling: Always add reagents slowly and with adequate cooling.[24] Never add water to concentrated acid; always add acid to water (or ice). Store nitric acid away from combustible materials and other incompatible chemicals.[23][25]

Safety_Hierarchy cluster_0 Hierarchy of Controls for Nitration Safety cluster_1 Emergency Preparedness hood Engineering Controls (Chemical Fume Hood) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Goggles, Face Shield, Gloves) emergency Spill Kit, Eyewash, Safety Shower

Caption: A hierarchical approach to managing nitration reaction hazards.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
  • Nitrates - Standard Operating Procedure.
  • reaction mechanism: electrophilic attack on pyridine 3rd - Filo.
  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson.
  • Nitration reaction safety - YouTube.
  • Regioselective meta-Nitration of Azines - Thieme Connect.
  • NITRIC ACID SAFETY.
  • Electrophilic substitution reaction of pyridine, when carried out in the presence of KNO3 and conc. H2SO4 at 300°C, leads to the formation of: - Collegedunia.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited.
  • Nitric Acid Safety Tips for the Workplace.
  • Troubleshooting poor regioselectivity in nitration of 3-amino-6-methoxypyridine - Benchchem.
  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups.
  • Electrophilic substitution on pyridine. - Química Organica.org.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube.
  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • [FREE] Question 2 a. Direct nitration of pyridine using the HNO3 and H2SO4 method fails because pyridine becomes - brainly.com.
  • Synthesis and Functionalization of 3-Nitropyridines.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.
  • 7.4: Activation and Deactivation - Chemistry LibreTexts.
  • Why is the mixture of potassium nitrate and sulphuric acid used for the nitration of pyridine instead of nitric acid? - Quora.
  • WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents.
  • Activating and Deactivating Groups - Chemistry Steps.
  • Discuss the chemistry of pyridine under nitration | Filo.
  • Nitration with acids consisting of HNO3 and SO3 - ResearchGate.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem.
  • "optimizing the nitration step in N-pyridazin-4-ylnitramide synthesis" - Benchchem.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate.

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Technical Support Center: Purification of Crude 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethyl-3-nitropyridine is a key heterocyclic aromatic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in complex molecular construction, such as in the development of kinase inhibitors, demands exceptionally high purity.[1][2] Impurities, which may include positional isomers, unreacted starting materials, or byproducts from nitration and bromination reactions, can significantly hinder downstream reactions, complicate product characterization, and impact final product efficacy and safety.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of crude 5-Bromo-2-ethyl-3-nitropyridine. It combines theoretical principles with field-proven protocols to empower you to achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Bromo-2-ethyl-3-nitropyridine?

A1: The impurity profile is highly dependent on the specific synthetic route employed. However, common impurities often include:

  • Positional Isomers: Nitration of substituted pyridines can lead to a mixture of isomers.[3] Depending on the precursors, you might encounter isomers with the bromo, ethyl, and nitro groups in different positions. Separating these closely related compounds is often the primary purification challenge.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude mixture.

  • Over- or Under-Brominated Species: If bromination is a step in the synthesis, it's possible to have species with either no bromine or multiple bromine atoms.

  • Reaction Byproducts: Side reactions during nitration or other synthetic steps can produce various byproducts, sometimes appearing as dark, tarry substances.[3]

  • Residual Bromine: A persistent yellow or orange color can indicate the presence of elemental bromine.[4]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used methods for purifying 5-Bromo-2-ethyl-3-nitropyridine are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. It is often the most efficient method for obtaining highly crystalline, pure material on a larger scale.

  • Silica Gel Column Chromatography is the method of choice for separating complex mixtures, particularly when dealing with impurities that have similar polarities to the product, such as positional isomers.[5][6]

Q3: How can I quickly assess the purity of my crude or purified sample?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for assessing purity in a research setting. By spotting your sample on a TLC plate and developing it in an appropriate solvent system (eluent), you can visualize the number of components in your mixture. A pure compound should ideally show a single spot. For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) is the standard.[7]

Q4: What is the expected solubility profile of 5-Bromo-2-ethyl-3-nitropyridine?

A4: While specific quantitative data is limited, based on its structure and related compounds, it is expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[8][9] It may be slightly soluble in alcohols like ethanol and methanol.[8] Understanding this solubility is critical for choosing an appropriate solvent system for recrystallization or a mobile phase for column chromatography.

Q5: What are the recommended storage conditions for the purified compound?

A5: For long-term stability, 5-Bromo-2-ethyl-3-nitropyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[9] For extended storage, refrigeration at 2-8°C under an inert atmosphere is advisable.

General Purification Workflow

The following diagram outlines the logical workflow for purifying crude 5-Bromo-2-ethyl-3-nitropyridine. The process is iterative, requiring purity assessment at each key stage to inform the next step.

start Crude Product assess_crude Assess Purity (TLC/HPLC) start->assess_crude is_pure Is Purity >98%? assess_crude->is_pure end_product Pure Product (Store Appropriately) is_pure->end_product Yes choose_method Select Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Few Impurities chromatography Column Chromatography choose_method->chromatography Multiple/Close Impurities wash Aqueous/Solvent Wash choose_method->wash Specific Impurity (e.g., salts, color) assess_final Assess Final Purity (TLC/HPLC) recrystallization->assess_final chromatography->assess_final wash->assess_final assess_final->is_pure

Caption: General workflow for purification and analysis.

Troubleshooting Guide

Section 1: Recrystallization Issues

Q: My compound doesn't dissolve in the chosen solvent, even with heating. What should I do?

A: This indicates the solvent is not polar enough. The pyridine ring, nitro group, and bromine atom impart significant polarity to the molecule.

  • Causality: For recrystallization to work, the compound must be soluble in the hot solvent and insoluble in the cold solvent. If it doesn't dissolve when hot, no crystallization can occur upon cooling.

  • Solution: Select a more polar solvent or use a solvent mixture. For nitropyridine derivatives, solvents like ethanol, acetone, or ethyl acetate are often good starting points.[5][9] If using a mixed solvent system, dissolve the compound in a minimal amount of a "good" (high-solubility) solvent like dichloromethane, then slowly add a "poor" (low-solubility) anti-solvent like hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q: My product "oiled out" instead of forming crystals upon cooling. Why did this happen and how can I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the concentration is too high.

  • Causality: The compound separates from the solution as a liquid (the oil) rather than a solid crystal lattice. Impurities can sometimes promote this behavior.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more solvent to decrease the concentration, then attempt to cool it again, but much more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q: My recovery after recrystallization is very low. How can I improve the yield?

A: Significant product loss is usually due to using too much solvent or the compound having moderate solubility in the cold solvent.[4]

  • Causality: The more solvent you use, the more product will remain dissolved in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated.

    • Thorough Cooling: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9]

    • Concentrate the Mother Liquor: Recover the filtrate (mother liquor) after collecting your crystals. Concentrate it by rotary evaporation and cool the resulting solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 2: Column Chromatography Issues

Q: I'm having trouble getting good separation between my product and an impurity on the TLC plate. What's the next step?

A: Poor separation (similar Rf values) means the polarity of your mobile phase is not optimal for the given stationary phase (silica gel).

  • Causality: The separation on silica gel depends on the differential partitioning of compounds between the polar stationary phase and the mobile phase. If two compounds have very similar polarities, they will travel up the plate at nearly the same rate.

  • Solution: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, with clear separation from other spots.

    • Systematically Vary Polarity: Test different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6] Small changes in the ratio can have a large impact on separation.

    • Try a Different Solvent System: If a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system, which offers different selectivity.

    • Consider a High-Resolution Column: For very challenging separations, using a longer chromatography column with finer silica gel can improve resolution.[9]

Q: My compound is streaking or tailing on the TLC plate and the column. How do I fix this?

A: Streaking is often caused by overloading the sample, the compound being too polar for the eluent, or strong interactions with the stationary phase.[9][10]

  • Causality: The pyridine nitrogen is basic and can interact strongly with the slightly acidic silica gel, causing the spot to tail.[10]

  • Solutions:

    • Load Less Sample: Ensure the crude material is sufficiently diluted before loading it onto the column.

    • Add a Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing your basic pyridine compound to elute more cleanly with a symmetrical spot shape.[9]

Q: My product seems to be degrading on the column. The collected fractions are colored or show new spots on TLC. What is happening?

A: Some compounds are sensitive to the acidic nature of silica gel and can decompose during the time it takes to run the column.[4]

  • Causality: The prolonged contact between a sensitive molecule and the acidic surface of the silica can catalyze degradation or rearrangement reactions.

  • Solutions:

    • Use Deactivated Silica: Use neutral silica gel or "deactivate" standard silica gel by pre-treating it with a base like triethylamine.[4]

    • Minimize Residence Time: Run the column slightly faster (using positive pressure or "flash chromatography") to reduce the time the compound spends in contact with the silica.[4]

    • Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.

Section 3: General Impurity Problems

Q: My final product is persistently yellow or brownish, even after initial purification. What is this color and how do I remove it?

A: A yellow or brown hue often indicates the presence of residual oxidizing agents from nitration or trace amounts of elemental bromine from a bromination step.[4]

  • Causality: These colored impurities can be difficult to remove by chromatography or recrystallization alone as they may be present in very small quantities.

  • Solutions:

    • Aqueous Wash: Before the main purification, dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with an aqueous solution of a mild reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective at quenching residual bromine and other oxidizing species.[4]

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, and stir for 15-30 minutes. The carbon will adsorb many colored impurities. Remove the carbon by filtering through a pad of Celite® before proceeding with recrystallization or evaporation.[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Objective: To purify crude 5-Bromo-2-ethyl-3-nitropyridine by removing impurities with different solubility profiles.

Materials:

  • Crude 5-Bromo-2-ethyl-3-nitropyridine

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.[9]

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and consider an activated carbon treatment as described in the troubleshooting section.[4] If so, perform a hot filtration to remove the carbon.

  • Remove the flask from the heat and allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Causality Note: Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can trap impurities.[4]

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To separate 5-Bromo-2-ethyl-3-nitropyridine from impurities of similar polarity, such as positional isomers.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a pre-determined mixture of Hexane and Ethyl Acetate)

  • Chromatography column

  • Crude product

  • Collection tubes or flasks

  • TLC plates and visualization chamber (e.g., UV lamp)

Procedure:

  • Select Eluent: Using TLC, determine an eluent system that gives your product an Rf of ~0.3-0.4 and provides good separation from impurities. A common starting point for nitropyridines is a mixture of hexane and ethyl acetate.[6]

  • Pack the Column: Pack the column with silica gel as a slurry in the chosen eluent. Ensure there are no cracks or air bubbles in the packed bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel by concentrating it to dryness. Carefully add the dry sample to the top of the column bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle positive pressure. Begin collecting the eluting solvent (the eluent) in fractions.

  • Monitor the Separation: Spot each collected fraction on a TLC plate to track the elution of your compound. Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-ethyl-3-nitropyridine.[9]

Data & Reference Tables

Table 1: Recrystallization Solvent Selection Guide (Qualitative)

SolventPolarityExpected Solubility BehaviorNotes
Hexane / HeptaneNon-polarLikely very low solubilityGood as an "anti-solvent" in a mixed system.
DichloromethanePolar AproticLikely high solubility, even when coldMay be a good "dissolving" solvent in a mixed system.
Ethyl AcetateMedium PolarityGood candidate; test solubility hot vs. coldA common choice for compounds of moderate polarity.
AcetonePolar AproticGood candidate; test solubility hot vs. coldCan be effective for nitropyridines.[5]
Ethanol / MethanolPolar ProticLikely good solubility, may require coolingGood candidates for single-solvent recrystallization.[8][9]
WaterVery PolarInsoluble[8]Useful for aqueous washes to remove inorganic salts.

Table 2: Common TLC Eluent Systems for Nitropyridines

SystemRatio (Non-polar:Polar)PolarityApplication Notes
Hexane : Ethyl Acetate9:1 -> 1:1Low to MediumExcellent starting point. Vary ratio to achieve optimal Rf.[6]
Pentane : Dichloromethane1:1MediumAn alternative system with different selectivity.[5]
Dichloromethane : Methanol99:1 -> 9:1Medium to HighUseful if the compound is too polar for Hexane/EtOAc systems.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing a failed purification attempt.

start Purification Attempt Failed (Purity Still Low) analyze_tlc Analyze Post-Purification TLC Plate start->analyze_tlc multi_spots Multiple Spots Present? analyze_tlc->multi_spots Check Spots streaking Streaking/Tailing Spot? analyze_tlc->streaking Check Shape single_spot Single Spot, but Fails Other Tests (e.g., NMR, Color) analyze_tlc->single_spot Check Other Data run_column Run/Re-run Column Chromatography multi_spots->run_column Yes optimize_eluent Optimize Eluent System (Change Polarity/Solvents) multi_spots->optimize_eluent If separation is poor add_modifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) streaking->add_modifier Yes use_neutral_silica Use Neutral/Deactivated Silica streaking->use_neutral_silica If degradation suspected chem_wash Perform Chemical Wash (e.g., Na2S2O3 for color) single_spot->chem_wash If color is an issue rerun_recrys Re-run Recrystallization (Slower cooling, different solvent) single_spot->rerun_recrys If micro-impurities suspected

Caption: Decision tree for troubleshooting purification issues.

References

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-ethyl-3-nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-ethyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our approach is rooted in established chemical principles and field-proven insights to ensure the safe, efficient, and reproducible production of this key chemical intermediate.

I. Overview of the Synthetic Pathway

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route commences with the nitration of 2-ethylpyridine, followed by a regioselective bromination of the resulting 2-ethyl-3-nitropyridine intermediate.

Synthetic Pathway Start 2-Ethylpyridine Intermediate 2-Ethyl-3-nitropyridine Start->Intermediate Nitration (HNO₃/H₂SO₄) Product 5-Bromo-2-ethyl-3-nitropyridine Intermediate->Product Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for 5-Bromo-2-ethyl-3-nitropyridine.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses potential challenges you may encounter during the scale-up of 5-Bromo-2-ethyl-3-nitropyridine synthesis.

A. Nitration of 2-Ethylpyridine

The initial nitration of 2-ethylpyridine is a critical step that dictates the overall efficiency of the synthesis.

Q1: We are observing low yields and the formation of multiple isomers during the nitration of 2-ethylpyridine. How can we improve the regioselectivity for 2-ethyl-3-nitropyridine?

A1: The formation of multiple isomers, primarily 2-ethyl-3-nitropyridine and 2-ethyl-5-nitropyridine, is a common challenge due to the directing effects of the ethyl group. To enhance the yield of the desired 3-nitro isomer, consider the following:

  • Temperature Control: Maintaining a low reaction temperature, typically between 0-5°C, is crucial.[1][2] This helps to control the reaction rate and can favor the formation of the thermodynamically more stable 3-nitro isomer over the 5-nitro isomer.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used for nitrating pyridines.[1][2] The ratio of these acids can influence the reaction's outcome. Experiment with varying ratios to find the optimal conditions for your specific setup.

  • Alternative Nitrating Systems: For more controlled nitration, consider using nitric acid in trifluoroacetic anhydride.[3] This system can sometimes offer higher yields and better regioselectivity for 3-nitropyridines.[3]

Q2: During scale-up, we are facing difficulties in controlling the exothermic nature of the nitration reaction, leading to safety concerns. What are the best practices for managing this?

A2: The nitration of aromatic compounds is a highly exothermic process, and managing the heat generated is paramount for safety, especially at a larger scale.[4]

  • Slow Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to the solution of 2-ethylpyridine. This allows for the efficient dissipation of heat.

  • Efficient Cooling: Ensure your reactor is equipped with a robust cooling system to maintain the desired low temperature throughout the addition and reaction period.

  • Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow reactor is highly recommended.[5][6] This technology offers superior heat and mass transfer, minimizing the risk of thermal runaway by keeping the reaction volume small at any given time.[5] This approach significantly enhances the safety and reproducibility of hazardous reactions like nitration.[5][6]

Q3: We are observing the formation of dark, tarry by-products during the nitration reaction. What is the likely cause, and how can we prevent this?

A3: The formation of tarry by-products is often an indication of over-nitration or decomposition of the starting material or product due to excessive temperatures or highly acidic conditions.

  • Strict Temperature Control: As mentioned, maintaining a low and consistent temperature is key to preventing side reactions.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh reaction conditions, which can lead to degradation.

  • Purity of Starting Material: Ensure the 2-ethylpyridine used is of high purity, as impurities can sometimes catalyze polymerization or decomposition reactions.

B. Bromination of 2-Ethyl-3-nitropyridine

The second step involves the regioselective bromination of the 2-ethyl-3-nitropyridine intermediate.

Q1: Our bromination of 2-ethyl-3-nitropyridine is resulting in a mixture of mono- and di-brominated products. How can we achieve selective mono-bromination at the 5-position?

A1: Achieving regioselectivity in the bromination of substituted pyridines can be challenging. The nitro group in 2-ethyl-3-nitropyridine directs bromination to the 5-position (meta to the nitro group), and the ethyl group also weakly directs to this position (ortho to the ethyl group). However, over-bromination can occur.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, especially for electron-deficient rings.[7][8]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of NBS can help drive the reaction to completion without significant formation of di-brominated species.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like acetonitrile or a chlorinated solvent. The reaction temperature should be monitored and controlled; starting at a lower temperature and gradually warming up can improve selectivity.

Q2: The bromination reaction is sluggish, and we are seeing a significant amount of unreacted starting material even after extended reaction times. How can we improve the reaction rate?

A2: The electron-withdrawing nature of the nitro group deactivates the pyridine ring, which can make the bromination reaction slow.

  • Catalyst: The addition of a catalytic amount of a radical initiator, such as AIBN, can sometimes accelerate reactions involving NBS. However, this can also lead to less selective bromination, so it should be used with caution and optimized.

  • Temperature: While low temperatures are good for selectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely to find the optimal balance between reaction time and selectivity.

  • Solvent: The choice of solvent can influence the reaction rate. A more polar solvent might be beneficial, but this needs to be determined experimentally.

III. Frequently Asked Questions (FAQs)

Q: What are the recommended analytical methods for monitoring the progress of the reactions and assessing the purity of the final product?

A: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For more quantitative analysis and final product purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.

Q: What are the key safety precautions to consider during the scale-up of this process?

A: Both nitration and bromination reactions have inherent safety risks.

  • Nitration: As discussed, the primary hazard is the exothermic nature of the reaction, which can lead to a thermal runaway.[4] Always use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have a quenching plan in place.

  • Bromination: Brominating agents like NBS can be corrosive and are potent oxidizers. Avoid inhalation of dust and contact with skin and eyes. Liquid bromine is highly corrosive and toxic and should be handled with extreme care in a fume hood.

  • General: Conduct a thorough safety review before any scale-up. Consider a Hazard and Operability (HAZOP) study to identify and mitigate potential risks.

Q: What are the common impurities we should expect in the final product and how can they be removed?

A: Common impurities may include:

  • Unreacted 2-ethyl-3-nitropyridine.

  • Isomeric by-products from the nitration step (e.g., 5-bromo-2-ethyl-5-nitropyridine).

  • Di-brominated by-products.

Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). Column chromatography is also an effective method for purification, especially at the lab scale. For industrial scale, developing an efficient recrystallization protocol is crucial.

IV. Experimental Protocols

Protocol 1: Nitration of 2-Ethylpyridine

Nitration Protocol cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up A Charge 2-ethylpyridine and H₂SO₄ to reactor B Cool reactor to 0-5°C A->B C Slowly add pre-chilled HNO₃/H₂SO₄ mixture B->C D Maintain temperature at 0-5°C C->D E Stir for 2-4 hours, monitoring by TLC/HPLC D->E F Quench reaction by pouring onto ice E->F G Neutralize with a base (e.g., NaOH solution) F->G H Extract with an organic solvent (e.g., DCM) G->H I Dry and concentrate the organic phase H->I

Caption: Step-by-step workflow for the nitration of 2-ethylpyridine.

Protocol 2: Bromination of 2-Ethyl-3-nitropyridine

Bromination Protocol cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification J Dissolve 2-ethyl-3-nitropyridine in a suitable solvent K Add N-Bromosuccinimide (NBS) portion-wise J->K L Stir at room temperature or with gentle heating K->L M Monitor reaction progress by TLC/HPLC L->M N Quench with a reducing agent (e.g., Na₂S₂O₃ solution) M->N O Extract with an organic solvent N->O P Wash, dry, and concentrate the organic phase O->P Q Purify by recrystallization or column chromatography P->Q

Caption: Step-by-step workflow for the bromination of 2-ethyl-3-nitropyridine.

V. Data Summary

ParameterNitration of 2-EthylpyridineBromination of 2-Ethyl-3-nitropyridine
Typical Reagents HNO₃, H₂SO₄N-Bromosuccinimide (NBS)
Temperature 0-5°CRoom Temperature to 50°C
Key Challenges Regioselectivity, ExothermicityReaction Rate, Over-bromination
Monitoring TLC, HPLC, GC-MSTLC, HPLC, GC-MS
Purification Extraction, CrystallizationRecrystallization, Column Chromatography

VI. References

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Publication – Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. Syrris. [Link]

  • Exploring 2-Bromo-3-Nitropyridine: Properties, Applications, and Manufacturing. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. Scribd. [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]

  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. [Link]

Sources

strategies to prevent decomposition of 5-Bromo-2-ethyl-3-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential challenges in the handling and reaction of this versatile chemical intermediate. Here, you will find scientifically grounded explanations for common issues, preventative strategies, and detailed protocols to ensure the stability and successful reaction of 5-Bromo-2-ethyl-3-nitropyridine.

Introduction to the Reactivity of 5-Bromo-2-ethyl-3-nitropyridine

5-Bromo-2-ethyl-3-nitropyridine is a substituted pyridine with a unique electronic and steric profile that dictates its reactivity. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 3-position.[2] Consequently, the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) and deactivated towards electrophilic aromatic substitution.[2]

The bromine atom at the 5-position and the nitro group at the 3-position are both potential leaving groups in SNAr reactions. The ethyl group at the 2-position provides some steric hindrance and can influence the regioselectivity of reactions. Understanding these electronic and steric factors is crucial for predicting and controlling the compound's reactivity and preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: My 5-Bromo-2-ethyl-3-nitropyridine appears to be degrading during storage. What are the likely causes and how can I prevent this?

A1: Degradation during storage is often due to exposure to light, heat, or reactive atmospheric components. Nitroaromatic compounds can be susceptible to photodegradation.[3] It is recommended to store 5-Bromo-2-ethyl-3-nitropyridine in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Q2: I am observing unexpected side products in my reaction. What are the most common decomposition pathways for 5-Bromo-2-ethyl-3-nitropyridine under reaction conditions?

A2: The most common decomposition or side reaction pathways include:

  • Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: The nitro group, particularly in the activated 3-position, can be displaced by strong nucleophiles, especially sulfur-based nucleophiles.[4]

  • Hydrolysis: In the presence of strong bases and water, the compound can undergo hydrolysis. The stability of related heterocyclic compounds has been shown to be pH-sensitive, with increased degradation in alkaline media.[5]

  • Debromination: In reactions like palladium-catalyzed cross-couplings, reductive cleavage of the carbon-bromine bond (debromination) can be a significant side reaction.[6]

  • Reduction of the Nitro Group: Under reducing conditions (e.g., catalytic hydrogenation, certain metals), the nitro group can be reduced to an amino group.

Q3: How does pH affect the stability of 5-Bromo-2-ethyl-3-nitropyridine in my reaction medium?

A3: The stability of 5-Bromo-2-ethyl-3-nitropyridine is likely pH-dependent. Pyridine and its derivatives are basic, but the presence of the electron-withdrawing nitro group reduces the basicity of the ring nitrogen. In strongly acidic media, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack but may not significantly inhibit nucleophilic attack. In strongly basic (alkaline) media, the compound is more susceptible to hydrolysis and other nucleophilic attacks that can lead to decomposition.[5] It is advisable to maintain a neutral or slightly acidic pH unless the reaction mechanism specifically requires basic conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Prevention Strategies
Low or No Reactivity of the Bromine Atom in SNAr Steric hindrance from the adjacent ethyl group. Insufficient activation of the pyridine ring.* Increase reaction temperature, but monitor for decomposition. * Use a more polar aprotic solvent (e.g., DMF, NMP) to facilitate the formation of the Meisenheimer complex. * Employ a stronger nucleophile.
Formation of a Debrominated Byproduct Reductive conditions, especially in cross-coupling reactions. Use of strong bases that can act as hydride donors.* In cross-coupling reactions, ensure all reagents and solvents are thoroughly degassed to remove oxygen.[7] * Use milder bases such as K₂CO₃ or K₃PO₄ instead of strong bases like NaH or alkoxides.[6] * Optimize the catalyst and ligand system to favor the desired cross-coupling over reductive debromination.[8]
Displacement of the Nitro Group Instead of Bromine Use of soft, highly nucleophilic reagents (e.g., thiols).[4] The 3-position is highly activated by the ring nitrogen and the bromo substituent.* If displacement of bromine is desired, consider using harder nucleophiles (e.g., alkoxides, amines). * Modify the reaction conditions (temperature, solvent) to favor attack at the 5-position. * If nitro-group displacement is unavoidable, consider a different synthetic route where the nitro group is introduced at a later stage.
Darkening of the Reaction Mixture and Formation of Tar High reaction temperatures leading to thermal decomposition. Presence of strong oxidizing agents or highly reactive species.* Maintain strict temperature control and avoid localized overheating. * Ensure the reaction is performed under an inert atmosphere to prevent oxidation. * Purify all starting materials and solvents to remove any impurities that could catalyze decomposition.
Inconsistent Reaction Yields Sensitivity to moisture or air. Variable quality of the starting material.* Use anhydrous solvents and perform the reaction under an inert atmosphere. * Confirm the purity of 5-Bromo-2-ethyl-3-nitropyridine by techniques such as NMR or GC-MS before use.

Visualizing Reaction Pathways

Logical Workflow for Troubleshooting SNAr Reactions

start S N Ar Reaction with 5-Bromo-2-ethyl-3-nitropyridine issue Identify Main Product/Issue start->issue no_reaction No Reaction / Low Conversion issue->no_reaction Low Yield debromination Debromination Observed issue->debromination Mass Spec shows M-Br nitro_displacement Nitro Group Displaced issue->nitro_displacement Mass Spec shows M-NO2+Nu tar Tar Formation issue->tar Dark, intractable mixture success Desired Product (Bromine Displaced) issue->success Correct Product sol_no_reaction1 Increase Temperature no_reaction->sol_no_reaction1 sol_no_reaction2 Use Stronger Nucleophile no_reaction->sol_no_reaction2 sol_no_reaction3 Change Solvent (e.g., DMF, NMP) no_reaction->sol_no_reaction3 sol_debromination1 Use Milder Base (K₂CO₃) debromination->sol_debromination1 sol_debromination2 Degas Solvents Thoroughly debromination->sol_debromination2 sol_debromination3 Optimize Pd Catalyst/Ligand debromination->sol_debromination3 sol_nitro1 Use Harder Nucleophile (e.g., RO⁻) nitro_displacement->sol_nitro1 sol_nitro2 Lower Reaction Temperature nitro_displacement->sol_nitro2 sol_tar1 Strict Temperature Control tar->sol_tar1 sol_tar2 Run Under Inert Atmosphere tar->sol_tar2 sol_tar3 Purify Reagents tar->sol_tar3

Caption: Troubleshooting workflow for SNAr reactions.

Potential Decomposition Pathways

start 5-Bromo-2-ethyl-3-nitropyridine hydrolysis Hydrolysis Products start->hydrolysis Hydrolysis reduction 5-Bromo-2-ethyl-pyridin-3-amine start->reduction Reduction nitro_substitution 5-Bromo-2-ethyl-3-(nucleophile)pyridine start->nitro_substitution S N Ar of NO₂ decomposition Decomposition Products (Tar) start->decomposition Degradation strong_base Strong Base / H₂O strong_base->hydrolysis reducing_agent Reducing Agent (e.g., H₂, Pd/C) reducing_agent->reduction strong_nucleophile Strong Nucleophile (e.g., RS⁻) strong_nucleophile->nitro_substitution light_heat Light (hν) / Heat (Δ) light_heat->decomposition

Caption: Potential decomposition and side-reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the Bromo Group

This protocol is a general guideline and should be optimized for specific nucleophiles.

  • Inert Atmosphere: To a dry reaction flask, add 5-Bromo-2-ethyl-3-nitropyridine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add the nucleophile (1.1-1.5 eq) and a mild base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and high-boiling solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitigation of Debromination in a Suzuki Cross-Coupling Reaction

This protocol is adapted from procedures for other bromo-heterocycles and aims to minimize debromination.[6][9]

  • Degassing: In a reaction vessel, combine 5-Bromo-2-ethyl-3-nitropyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a mild base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The degassing can be achieved by bubbling argon through the solvent for at least 30 minutes.

  • Reaction: Heat the mixture under an inert atmosphere at a controlled temperature (e.g., 85-95 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • E.V. Brown & R.H. Neil. (1967). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1135-1138.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia. (2024).
  • A.V. Maryaskin, et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
  • J.A. Joules & G.F. Smith. (2025). Nitropyridines: Synthesis and reactions.
  • BenchChem Technical Support Team. (2025). How to avoid debromination in 5-bromoindole reactions. BenchChem.
  • H. Iida, et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(23), 7297.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29919625, 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from [Link]

  • X. Chen, et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3615-3625.
  • A.D. Garcia, et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692.
  • A.R. Katritzky, et al. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • M. Ikram, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • S. Muthu, et al. (2025). Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • BenchChem Technical Support Team. (2025). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. BenchChem.
  • A.R. Katritzky, et al. (2005).
  • C.S. Lrile, et al. (2025). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution.
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  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • S.L. Buchwald, et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7, 2264-2273.
  • A.J. Parola, et al. (2023). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2′,3′,4′). Exploring the synthetic potentialities from the unique reactivity of position 2′. Journal of Photochemistry and Photobiology A: Chemistry, 440, 114658.
  • Virtuous Lifesciences. (n.d.). 5-bromo-2-nitropyridine. Retrieved from [Link]

  • Lu Le Laboratory. (2013). Synthesis of p-nitroacetanilide-Nitration. Retrieved from [Link]

  • A.J. Parola, et al. (2023). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2′,3′,4′). NOVA Research Portal.
  • A.G.M. Barrett, et al. (2025). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329360, 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide. BenchChem.
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Technical Support Center: Troubleshooting Common Issues in Pyridine Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we address common experimental issues with in-depth, field-proven insights and validated protocols to enhance the success and safety of your synthetic endeavors.

Introduction: The Challenge of Pyridine Nitration

Pyridine, an electron-deficient heterocycle, presents a significant challenge for electrophilic aromatic substitution reactions like nitration.[1][2][3] The nitrogen atom's electron-withdrawing nature deactivates the aromatic ring, necessitating harsh reaction conditions that can lead to low yields, side product formation, and safety concerns.[1][2][4] This guide provides a systematic approach to troubleshooting and optimizing your pyridine nitration experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my pyridine nitration reaction showing little to no conversion?

Answer: Low or no conversion in pyridine nitration is a frequent issue stemming from the inherent low reactivity of the pyridine ring.[1][3] Several factors could be at play:

  • Insufficiently Harsh Conditions: Standard nitrating conditions used for benzene are often ineffective for pyridine.[4][5] The reaction typically requires high temperatures and potent nitrating agents.

  • Protonation of Pyridine Nitrogen: In the strongly acidic medium of the nitrating mixture (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated. This forms the pyridinium ion, which is even more deactivated towards electrophilic attack than pyridine itself.[6]

  • Inadequate Nitrating Agent: The concentration and composition of your nitrating agent are critical.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in pyridine nitration.

Expert Insights: The use of oleum (fuming sulfuric acid) is a common strategy to drive the reaction forward. Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, which serves to increase the concentration of the active electrophile, the nitronium ion (NO₂⁺), and to act as a dehydrating agent.[7][8][9]

Q2: I'm observing significant amounts of di- and poly-nitrated products. How can I improve selectivity for mono-nitration?

Answer: Over-nitration is a common consequence of the harsh conditions required for the initial nitration.[1] Once the first nitro group is introduced, the ring remains highly deactivated, but forcing conditions can lead to subsequent nitrations.

Strategies to Favor Mono-nitration:

StrategyRationale
Control Reaction Temperature Lowering the temperature can reduce the rate of the second nitration more significantly than the first.[1]
Stoichiometry of Nitrating Agent Use a minimal excess of the nitrating agent to limit its availability for subsequent reactions.[1]
Slow Addition of Nitrating Agent Adding the nitrating agent dropwise maintains a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product.[1]
Reaction Monitoring Closely monitor the reaction's progress using techniques like TLC or GC-MS to quench the reaction once the formation of the desired mono-nitrated product is maximized.[1]

Experimental Protocol: Controlled Mono-nitration of Pyridine

  • Cooling: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool the pyridine substrate to 0°C or lower using an ice or dry ice/acetone bath.[1]

  • Preparation of Nitrating Mixture: Separately, in a cooled flask, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.[10] Allow the mixture to cool to the reaction temperature.

  • Slow Addition: Add the nitrating mixture to the pyridine solution dropwise via the addition funnel. Maintain a slow and steady addition rate to prevent localized heating.[1]

  • Temperature Control: Carefully monitor the internal temperature throughout the addition and the subsequent reaction time, adjusting cooling as needed.

  • Monitoring and Quenching: Take small aliquots periodically to analyze by TLC or GC-MS. Once the optimal conversion to the mono-nitrated product is achieved, carefully quench the reaction by pouring it onto crushed ice.[1]

  • Work-up and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a pH of 7-8 is reached, which may precipitate the product.[1][10] The crude product can then be purified by recrystallization or column chromatography.[1]

Q3: The nitration is occurring at an unexpected position on my substituted pyridine. How can I control the regioselectivity?

Answer: The regioselectivity of pyridine nitration is a complex interplay between the directing effect of the ring nitrogen and any existing substituents.

  • Unsubstituted Pyridine: Direct nitration of pyridine itself overwhelmingly yields 3-nitropyridine.[1] Attack at the ortho (2- and 6-) and para (4-) positions is highly disfavored due to the destabilization of the cationic intermediate (sigma complex) by the adjacent electron-deficient nitrogen atom.[5][11]

Caption: Simplified mechanism showing why 3-nitration is favored.

  • Substituted Pyridines:

    • Electron-donating groups (EDGs) like alkyl or amino groups can activate the ring, making nitration easier but also increasing the risk of over-nitration.[1] The directing effect of the EDG will compete with the inherent preference for meta-nitration.

    • Electron-withdrawing groups (EWGs) will further deactivate the ring, making nitration even more challenging.

Alternative Strategy for 4-Nitropyridines: If the 4-nitro isomer is the desired product, a more effective strategy is the nitration of pyridine-N-oxide.[10][12]

  • N-Oxidation: Pyridine is first oxidized to pyridine-N-oxide. This is typically done using a peracid.[13]

  • Nitration: The N-oxide is then nitrated. The N-oxide group is activating and directs electrophilic attack to the 4-position.[10][12]

  • Deoxygenation: The resulting 4-nitropyridine-N-oxide can be deoxygenated (e.g., with PCl₃) to yield 4-nitropyridine.

Safety First: Handling Pyridine and Nitrating Agents

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[15][16]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic and corrosive fumes.[15][17] Pyridine itself is a toxic, flammable liquid with a pungent odor.[15][18]

  • Controlled Addition & Cooling: Prepare the nitrating mixture by slowly adding the acid to the other component while cooling in an ice bath.[10] Never add water to concentrated acids. Always add the nitrating agent to the substrate slowly and with efficient cooling to manage the reaction exotherm.

  • Quenching: Quenching the reaction by adding the acidic mixture to ice must be done slowly and cautiously to control the release of heat and potential splashing.

  • Emergency Preparedness: Have appropriate spill kits and fire extinguishers readily available.[7][17] Ensure you are familiar with first aid procedures for acid burns and pyridine exposure.[15][16]

References

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]

  • US5945537A - Nitration of pyridine-2, 6-diamines.
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • Why does pyridine not undergo an electrophilic substitution reaction? Quora. [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Quora. [Link]

  • Continuous flow nitration in miniaturized devices. PMC - NIH. [Link]

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridines – Structure. DAV University. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Why nitration of pyridine is difficult? Brainly.in. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Quora. [Link]

  • Nitration of 4-acetyl-pyridine. Reddit. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Electrophilic substitution on pyridine. Química Organica.org. [Link]

  • PYRIDINE. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

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  • Pyridine-Safety-Data-Sheet-SDS.pdf. Lab Alley. [Link]

  • Pyridine. Wikipedia. [Link]

  • Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. [Link]

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alternative reagents for the synthesis of 5-Bromo-2-ethyl-3-nitropyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering troubleshooting advice and addressing frequently asked questions. Our focus is on providing scientifically sound, field-proven insights to empower your experimental success.

The synthesis of polysubstituted pyridines, such as 5-Bromo-2-ethyl-3-nitropyridine, is a significant challenge in medicinal chemistry due to the electron-deficient nature of the pyridine ring, which complicates electrophilic substitution reactions.[1][2][3][4] This guide will explore potential synthetic strategies and provide solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to 5-Bromo-2-ethyl-3-nitropyridine?

A1: There are two primary retrosynthetic approaches to consider, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis.

  • Route A: Nitration followed by Bromination. This approach begins with the nitration of 2-ethylpyridine, followed by the bromination of the resulting 2-ethyl-3-nitropyridine.

  • Route B: Bromination followed by Nitration. This strategy involves the initial bromination of 2-ethylpyridine to form 5-bromo-2-ethylpyridine, which is then subjected to nitration.

Q2: Which reagents are recommended for the nitration of the pyridine ring in this synthesis?

A2: The nitration of pyridine and its derivatives can be challenging due to the deactivating effect of the nitrogen atom.[5] Standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid) often require harsh conditions and can lead to low yields.[3][5] We recommend exploring the following alternative nitrating agents:

Reagent/SystemKey AdvantagesConsiderations
Nitric Acid in Trifluoroacetic Anhydride More effective than traditional mixed acids for many substituted pyridines.[3]Yields can be variable depending on the substrate.[3]
Dinitrogen Pentoxide (N₂O₅) followed by NaHSO₃ (Bakke's Procedure) Good yields for 3-nitropyridines have been reported.[5][6]Requires the handling of N₂O₅, which can be unstable.
Nitroaccharine with a Lewis Acid A less aggressive alternative to some traditional methods.[7]May require optimization of the Lewis acid and reaction conditions.

Q3: What are the best practices for the bromination step?

A3: The regioselectivity of bromination is crucial. For the synthesis of the 5-bromo isomer, electrophilic bromination is the preferred method.

ReagentKey AdvantagesConsiderations
N-Bromosuccinimide (NBS) A versatile and widely used reagent for electrophilic bromination of aromatic compounds.[8]The reaction can be initiated by light or radical initiators, so conditions must be controlled to favor electrophilic substitution.[9]
Bromine (Br₂) with a Lewis Acid (e.g., FeBr₃) A classic and effective method for the bromination of aromatic rings.[10]Requires careful handling of liquid bromine.

Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A4: Isomer formation is a common challenge in the synthesis of polysubstituted pyridines.[11] To improve regioselectivity:

  • Temperature Control: Maintain strict temperature control, especially during the addition of the nitrating or brominating agent. Low temperatures (e.g., 0-5°C) often favor the desired isomer in electrophilic aromatic substitution reactions.[12][13]

  • Order of Reactions: The order of the nitration and bromination steps can significantly impact the final product distribution. The electronic effects of the existing substituents will direct the incoming electrophile.

  • Protecting Groups: In some cases, the use of a temporary protecting group can direct the substitution to the desired position.

Troubleshooting Guides

Issue 1: Low Yield of 2-ethyl-3-nitropyridine (From Route A)
Potential Cause Recommended Solution
Insufficiently strong nitrating conditions. The pyridine ring is electron-deficient and requires potent nitrating agents. Consider using nitric acid in trifluoroacetic anhydride or dinitrogen pentoxide.[3][6]
Decomposition of starting material or product. Harsh reaction conditions (high temperatures, highly acidic media) can lead to degradation. Monitor the reaction closely and consider milder reagents or shorter reaction times.
Product loss during work-up. Nitropyridine derivatives can have some solubility in acidic aqueous solutions. Ensure complete neutralization and consider multiple extractions with a suitable organic solvent.
Issue 2: Poor Regioselectivity during Bromination (Formation of 3-bromo or other isomers)
Potential Cause Recommended Solution
Incorrect brominating agent or conditions. Ensure you are using conditions that favor electrophilic aromatic substitution rather than radical mechanisms. Using NBS in the dark without radical initiators is a good starting point.[9][14]
Steric hindrance. The ethyl group at the 2-position may sterically hinder substitution at the 3-position. Bromination at the 5-position is generally favored electronically in 2-substituted pyridines.
Reaction temperature too high. Higher temperatures can lead to a loss of selectivity. Perform the bromination at or below room temperature.
Issue 3: Incomplete Nitration of 5-bromo-2-ethylpyridine (From Route B)
Potential Cause Recommended Solution
Deactivation of the ring by the bromine atom. The electron-withdrawing nature of the bromine atom further deactivates the pyridine ring towards electrophilic substitution. Stronger nitrating conditions may be required compared to the nitration of 2-ethylpyridine.
Insufficient reaction time or temperature. While low temperatures are important for selectivity, the reaction may need to be allowed to proceed for a longer duration or gently warmed to achieve full conversion. Monitor progress by TLC or LC-MS.

Experimental Workflow & Protocols

Proposed Synthesis Route A: Nitration followed by Bromination

Synthesis Route A Start 2-Ethylpyridine Intermediate 2-Ethyl-3-nitropyridine Start->Intermediate Nitration (e.g., HNO₃/TFAA) Product 5-Bromo-2-ethyl-3-nitropyridine Intermediate->Product Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for Route A.

Step 1: Synthesis of 2-Ethyl-3-nitropyridine (Illustrative Protocol)

  • To a solution of 2-ethylpyridine in trifluoroacetic anhydride at 0°C, slowly add fuming nitric acid.

  • Maintain the temperature below 5°C during the addition.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 5-Bromo-2-ethyl-3-nitropyridine (Illustrative Protocol)

  • Dissolve 2-ethyl-3-nitropyridine in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Logical Relationship of Reagent Selection

Reagent Selection Logic cluster_nitration Nitration Strategy cluster_bromination Bromination Strategy Nitration Goal: Introduce NO₂ at C3 MixedAcid Mixed Acid (HNO₃/H₂SO₄) Nitration->MixedAcid Harsh, low yield TFAA HNO₃/TFAA Nitration->TFAA Milder, better yield N2O5 N₂O₅/NaHSO₃ Nitration->N2O5 Good for 3-nitro Bromination Goal: Introduce Br at C5 NBS NBS Bromination->NBS Versatile, selective Br2 Br₂/Lewis Acid Bromination->Br2 Classic, effective

Caption: Decision tree for selecting nitration and bromination reagents.

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Comparative analysis of synthesis methods for polysubstituted pyridines. Benchchem.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Benchchem.
  • How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. FAQ - Guidechem.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • 5-Bromo-3-nitropyridine-2-carbonitrile synthesis. ChemicalBook.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.
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  • Synthesis and Functionaliz
  • Exploring 2-Bromo-3-Nitropyridine: Properties, Applic
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
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  • How can I get 5-bromo-2-cyanopyridine using other raw material apart
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • Bromination via a Free Radical Mechanism. BYJU'S.
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  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromo-2-ethyl-3-nitropyridine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis pathway of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. 5-Bromo-2-ethyl-3-nitropyridine (MW: 231.05 g/mol , Formula: C₇H₇BrN₂O₂) is a substituted pyridine derivative that serves as a key building block in the development of novel therapeutics.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have a significant impact on the safety, efficacy, and stability of the final drug product.[2][3]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A guideline, for instance, sets clear thresholds for reporting (≥0.03-0.1%), identifying (≥0.05-0.1%), and qualifying (≥0.05-0.15%) impurities based on the maximum daily dose of the drug.[4][6] This necessitates the use of validated, high-performance analytical techniques to ensure that all potential impurities are detected and accurately quantified.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of 5-Bromo-2-ethyl-3-nitropyridine. We will explore the causality behind experimental choices, provide detailed protocols, and offer data-driven recommendations for researchers and drug development professionals.

Physicochemical Considerations for 5-Bromo-2-ethyl-3-nitropyridine

The selection of an appropriate analytical technique is fundamentally governed by the physicochemical properties of the analyte. For 5-Bromo-2-ethyl-3-nitropyridine, two properties are of primary concern:

  • Polarity: The presence of the nitro group (-NO₂) and the nitrogen atom in the pyridine ring imparts significant polarity to the molecule. This suggests good solubility in polar organic solvents and influences its interaction with chromatographic stationary phases.

  • Thermal Stability: Nitroaromatic compounds can be susceptible to thermal degradation. The high temperatures often required for GC analysis, particularly in the injection port, pose a risk of decomposition, which could lead to the formation of artifacts and an inaccurate purity assessment.[7]

These properties form the basis of our investigation into the suitability of HPLC and GC-MS. HPLC, which operates at or near ambient temperatures, is generally preferred for thermally unstable compounds, while GC is ideal for analytes that are volatile and thermally robust.[8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the cornerstone of pharmaceutical purity analysis due to its wide applicability, particularly for non-volatile and thermally labile compounds.[3][7] For a polar molecule like 5-Bromo-2-ethyl-3-nitropyridine, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions; more polar compounds have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.[10]

Experimental Protocol: RP-HPLC-UV Method

This protocol outlines a validated, stability-indicating HPLC method for purity analysis.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solution: Accurately weigh and dissolve 5-Bromo-2-ethyl-3-nitropyridine in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

4. Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo (if in formulation), standard, and sample solutions to demonstrate no interference at the retention time of the main peak and known impurities.

  • Linearity: Prepare a series of solutions from the Limit of Quantitation (LOQ) to 150% of the working concentration. Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).[11]

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities and/or the main component at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.[12]

  • Precision:

    • Repeatability: Analyze six replicate sample preparations. The Relative Standard Deviation (RSD) should be ≤2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤2.0%.[13]

  • LOD & LOQ: Determine experimentally based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Workflow and Data Interpretation

The HPLC workflow is straightforward, involving simple dissolution and direct injection, minimizing sample handling and potential errors.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram F->G H Calculate % Purity / % Impurity G->H

Caption: The HPLC analytical workflow for purity analysis.

Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar UV response to the main component. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to calculate a relative response factor (RRF).

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it the gold standard for volatile and semi-volatile compounds.[8][14] Its application to 5-Bromo-2-ethyl-3-nitropyridine, however, requires careful consideration of the analyte's thermal stability.

Principle of GC-MS

In GC, a sample is vaporized in a heated inlet and separated as it travels through a capillary column, carried by an inert gas (e.g., helium). Separation is based on the compounds' boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification.[14]

Experimental Protocol: GC-MS Method

This protocol is designed to minimize thermal stress on the analyte.

1. Instrumentation and Columns:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Analytical Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (high purity).

  • Standard/Sample Solution: Accurately weigh and dissolve the sample in the solvent to a final concentration of approximately 1.0 mg/mL.

3. Chromatographic and MS Conditions:

  • Inlet Temperature: 250 °C (A lower temperature, e.g., 220 °C, should be evaluated to prevent on-column degradation).

  • Injection Mode: Split (e.g., 50:1 ratio) to handle the high concentration.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

4. Justification of Parameters:

  • Inlet Temperature: This is the most critical parameter. It must be high enough to ensure complete volatilization of the analyte and its impurities but low enough to prevent thermal decomposition of the nitro group. The selected temperature of 250°C is a common starting point but must be experimentally verified.

  • Column Choice: A low-polarity DB-5ms column is a robust, general-purpose column suitable for separating a wide range of semi-polar compounds.

  • Temperature Program: The program starts at a low temperature to trap analytes at the head of the column, then ramps up to elute compounds based on their boiling points.

Workflow and Data Interpretation

The GC-MS workflow is similar to HPLC but involves vaporization and mass spectrometric detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject into GC B->C D Vaporization & Separation C->D E MS Detection (Ionization & Scan) D->E F Extract Ion Chromatograms E->F G Identify via Mass Spectra F->G H Calculate Area % G->H

Caption: The GC-MS analytical workflow for purity analysis.

Data analysis involves integrating the peaks in the Total Ion Chromatogram (TIC). The key advantage of MS detection is the ability to identify unknown impurities by comparing their mass spectra to libraries (e.g., NIST) or by interpreting the fragmentation patterns. This is a significant benefit over UV detection, which provides no structural information.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of 5-Bromo-2-ethyl-3-nitropyridine depends on the specific goals of the analysis.

FeatureHPLC-UVGC-MSRationale & Causality for 5-Bromo-2-ethyl-3-nitropyridine
Analyte Suitability Excellent Moderate to Poor HPLC operates at low temperatures, eliminating the risk of degrading the thermally sensitive nitro group. GC requires high temperatures for vaporization, which can cause decomposition and inaccurate results.[7][9]
Impurity Identification Poor Excellent UV detection is non-specific. MS provides mass spectra, enabling definitive structural elucidation of unknown impurities by fragmentation analysis and library matching.[3][8]
Sensitivity (LOD/LOQ) GoodExcellentGC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits than standard HPLC-UV, making it superior for trace impurity detection.[15]
Selectivity/Resolution GoodExcellentThe high efficiency of capillary GC columns often provides superior resolution and sharper peaks compared to standard HPLC columns, allowing for better separation of closely related impurities.[8]
Quantitation Excellent GoodHPLC-UV offers excellent quantitative precision and accuracy, especially when using external standards. Quantitation in GC-MS can be affected by matrix effects and variations in ionization efficiency.[13]
Sample Preparation SimpleSimpleBoth methods involve a straightforward dissolution step. No derivatization is needed for this analyte in either technique.
Non-Volatile Impurities Excellent Not Suitable HPLC can analyze a wide range of polarities and volatilities, including inorganic salts or polymeric by-products. GC can only analyze compounds that are volatile under the tested conditions.

Conclusion and Recommendation

For the routine quality control and purity assay of 5-Bromo-2-ethyl-3-nitropyridine, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior and recommended technique.

The primary reason is the significant risk of thermal degradation of the nitro-substituted pyridine ring in the hot GC inlet.[7] This can lead to an underestimation of the main peak's purity and the generation of artificial degradation products, compromising the entire analysis. HPLC's ambient temperature operation completely mitigates this risk, providing a more accurate and reliable quantitative result, which is the principal goal of a purity assay.[9]

GC-MS, however, serves an invaluable, complementary role as an identification tool. In a research or investigational setting, if a significant unknown impurity is detected by HPLC, it can be isolated (e.g., by preparative HPLC) and then analyzed by direct infusion MS or, if sufficiently volatile and stable under carefully optimized conditions, by GC-MS to elucidate its structure.

References

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. Published October 31, 2024. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Published December 26, 2024. Available from: [Link]

  • International Journal of Innovative Research in Technology. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Published November 2025. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Published June 6, 2025. Available from: [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Published January 8, 2026. Available from: [Link]

  • Virtuous Lifesciences. 5-bromo-2-nitropyridine. Available from: [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Agilent. USP General Chapter <1058>. Available from: [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Published May 23, 2024. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Google Patents. Halogenation of pyridine compounds - CA1126276A.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020. Available from: [Link]

  • Hoffman Fine Chemicals. 5-Bromo-2-ethyl-3-nitropyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Published May 1, 2009. Available from: [Link]

  • ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Published August 7, 2025. Available from: [Link]

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A Comparative Guide to the Synthesis Efficiency of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for substituted nitropyridines, essential building blocks in medicinal chemistry and materials science.[1][2] We move beyond simple protocols to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting the most efficient route for their target molecule. The discussion is grounded in mechanistic principles and supported by experimental data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Nitropyridines

The pyridine ring is a privileged structural motif in drug design, and the introduction of a nitro group significantly modulates its chemical properties.[1] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations, particularly nucleophilic aromatic substitution (SNAr), and serves as a versatile precursor for other functional groups, most notably amines.[3][4] Consequently, the efficient synthesis of specifically substituted nitropyridines is a critical starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][5]

This guide compares the three most prevalent strategies for synthesizing substituted nitropyridines:

  • Direct Nitration of Pyridine Derivatives: The most direct approach, but often challenged by the electron-deficient nature of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): A highly reliable and widely used method for functionalizing pre-nitrated halopyridines.

  • Synthesis from Amino-Precursors: A multi-step but powerful route that leverages the directing effects of an amino group for regioselective nitration.

We will evaluate these methods based on their efficiency, substrate scope, regioselectivity, and operational simplicity.

Method 1: Direct Nitration of Pyridine Derivatives

Direct nitration involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a nitro group. However, the pyridine nitrogen deactivates the ring towards electrophilic attack, making this reaction significantly more challenging than the nitration of benzene.[6] Harsh conditions are often required, which can limit substrate scope and lead to lower yields.

Mechanistic Considerations

The reaction typically proceeds via the formation of a highly reactive nitrating agent, such as the nitronium ion (NO₂⁺), from a mixture of nitric and sulfuric acids. An alternative and often higher-yielding method involves using dinitrogen pentoxide (N₂O₅).[7][8] The reaction of pyridine with N₂O₅ forms an N-nitropyridinium salt. This intermediate then undergoes a[2][3] sigmatropic shift, often facilitated by a nucleophile like the bisulfite ion, to yield the 3-nitropyridine product.[6][8][9][10] This non-traditional mechanism bypasses the highly disfavored direct electrophilic attack on the deactivated ring.[8][10]

Causality of Experimental Choice: The use of N₂O₅ followed by a bisulfite quench is a strategic choice to circumvent the high activation energy of direct electrophilic aromatic substitution on the pyridine ring.[8][10] The initial attack occurs on the more nucleophilic nitrogen atom, followed by a rearrangement to the carbon framework.

Synthesis Efficiency and Regioselectivity

The efficiency of direct nitration is highly dependent on the substituents already present on the pyridine ring.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups activate the ring, facilitating nitration and directing the incoming nitro group. However, direct oxidation of aminopyridines can occur, preventing the desired nitro-derivative formation.[9]

  • Electron-Withdrawing Groups (EWGs): Halogens or acetyl groups further deactivate the ring, often leading to very low yields or requiring extreme conditions.[7]

The primary product of nitrating unsubstituted pyridine is 3-nitropyridine, albeit in modest yields.[6][8]

Starting PyridineNitrating AgentConditionsProductYield (%)Reference
PyridineHNO₃ / (CF₃CO)₂ONot specified3-Nitropyridine~66%[7]
PyridineN₂O₅ then SO₂/HSO₃⁻-11 °C to RT3-Nitropyridine77%[6][8][9]
2-PicolineHNO₃ / (CF₃CO)₂ONot specified2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine58% (total)[7]
4-PicolineN₂O₅ then SO₂/HSO₃⁻Not specified4-Methyl-3-nitropyridineGood[6][8]
2,5-LutidineHNO₃ / (CF₃CO)₂ONot specified2,5-Dimethyl-3-nitropyridine83%[7][11]
Representative Protocol: Nitration of Pyridine using Dinitrogen Pentoxide

This protocol is adapted from established literature for the synthesis of 3-nitropyridine.[10]

  • Preparation of N-Nitropyridinium Salt: Pyridine is reacted with dinitrogen pentoxide in a suitable organic solvent like dichloromethane at low temperature.

  • Rearrangement and Work-up: The resulting slurry containing the N-nitropyridinium salt is then added to an aqueous or methanolic solution of sodium bisulfite.[10] The mixture is stirred for several hours at room temperature to facilitate the rearrangement.

  • Isolation: The reaction is quenched, and the 3-nitropyridine product is isolated through standard extraction and purification procedures.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most versatile and efficient method for synthesizing a wide range of substituted nitropyridines.[3][12] This pathway is particularly effective when a good leaving group (typically a halide) is positioned at the 2- or 4-position of a nitropyridine.[3][13]

Mechanistic Considerations

The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile (e.g., alkoxide, amine) attacks the electrophilic carbon atom bearing the leaving group. This is typically the rate-determining step.[3][13]

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group.[3][12]

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the electron-withdrawing nitro group is essential as it stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3][4][12]

Caption: General mechanism of SNAr on 4-chloro-3-nitropyridine.

Synthesis Efficiency and Scope

SNAr reactions are generally high-yielding and proceed under relatively mild conditions. The method is highly modular, allowing for the introduction of a wide variety of nucleophiles.

SubstrateNucleophileConditionsProductYield (%)Reference
4-Chloro-3-nitropyridineSodium EthoxideEthanol, Reflux4-Ethoxy-3-nitropyridineHigh (not specified)[14]
2-Chloro-5-nitropyridineN-PhenylpiperazineK₂CO₃, MeCN, Reflux2-(4-Phenylpiperazin-1-yl)-5-nitropyridineHigh (not specified)[2]
2-Chloro-3-nitropyridinePiperazineNot specified2-(Piperazin-1-yl)-3-nitropyridineHigh (not specified)[1]
2-Chloro-4-methyl-3-nitropyridineVarious NucleophilesVaries2-Substituted-4-methyl-3-nitropyridinesGenerally high[4]
2-Chloro-5-nitropyridine4-AminophenolNot specified4-((5-Nitropyridin-2-yl)amino)phenolModerate to High[1]
Representative Protocol: Synthesis of 4-Ethoxy-3-nitropyridine[14]
  • Prepare Nucleophile: Dissolve sodium metal in absolute ethanol under an inert atmosphere to generate a fresh solution of sodium ethoxide. Causality: Using freshly prepared sodium ethoxide ensures it is anhydrous and highly reactive, maximizing reaction efficiency.

  • SNAr Reaction: Add 4-chloro-3-nitropyridine to the sodium ethoxide solution. Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 4-ethoxy-3-nitropyridine.

Method 3: Synthesis from Amino-Precursors

This multi-step approach is one of the most common and reliable industrial methods for producing key intermediates like 2-chloro-5-nitropyridine.[15][16] It leverages the powerful ortho-, para-directing effect of the amino group to achieve regioselective nitration, which is often difficult to control otherwise.

General Workflow

The process typically involves three key steps starting from an aminopyridine:

  • Nitration: The aminopyridine is nitrated, usually with mixed nitric and sulfuric acid. The amino group directs the nitration to the 5-position (para).

  • Diazotization & Hydrolysis: The resulting aminonitropyridine is treated with a diazotizing agent (e.g., sodium nitrite in acid) to form a diazonium salt, which is then hydrolyzed to the corresponding hydroxynitropyridine.

  • Chlorination: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.[17]

multistep_synthesis cluster_workflow Synthesis of 2-Chloro-5-nitropyridine A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 2-Hydroxy-5-nitropyridine B->C Step 2: Diazotization & Hydrolysis (NaNO₂ / H⁺ then H₂O, Δ) D 2-Chloro-5-nitropyridine C->D Step 3: Chlorination (POCl₃ / PCl₅)

Caption: Workflow for the synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine.

Synthesis Efficiency

While this method involves multiple steps, each transformation is typically high-yielding, leading to good overall efficiency. It provides excellent regiocontrol, which is a significant advantage over direct nitration of substituted pyridines.

StepReactantsProductTypical Yield (%)Reference
1. Nitration2-Aminopyridine2-Amino-5-nitropyridine~85%[16]
2. Hydrolysis2-Amino-5-nitropyridine2-Hydroxy-5-nitropyridineHigh (not specified)[15]
3. Chlorination2-Hydroxy-5-nitropyridine2-Chloro-5-nitropyridine77-95%[16][17]
Overall 2-Aminopyridine 2-Chloro-5-nitropyridine ~41-54% [15]
Representative Protocol: Synthesis of 2-Chloro-5-nitropyridine[15][17]
  • Nitration of 2-Aminopyridine: Carefully add 2-aminopyridine to a cold mixture of concentrated sulfuric acid and fuming nitric acid. After the addition, allow the reaction to proceed at a controlled temperature. Pour the mixture onto ice and neutralize to precipitate the 2-amino-5-nitropyridine product.

  • Diazotization and Hydrolysis: Dissolve 2-amino-5-nitropyridine in an aqueous acid solution (e.g., HCl). Cool the solution and add an aqueous solution of sodium nitrite dropwise to form the diazonium salt. Heat the reaction mixture to hydrolyze the salt to 2-hydroxy-5-nitropyridine.

  • Chlorination: Heat a mixture of 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[17] Causality: The combination of POCl₃ and PCl₅ is a powerful chlorinating system for converting hydroxyl groups on heterocyclic rings to chlorides. After the reaction is complete, recover the excess POCl₃ by distillation and carefully pour the residue into ice water to precipitate the final product, 2-chloro-5-nitropyridine.

Comparative Analysis and Conclusion

The optimal synthetic route to a substituted nitropyridine depends heavily on the desired substitution pattern and the available starting materials.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Direct Nitration Fewest steps for some targets.Often low-yielding, harsh conditions, poor regioselectivity without strong directing groups.Synthesizing 3-nitropyridines from pyridines with activating, meta-directing groups.
SNAr High yields, mild conditions, excellent functional group tolerance, highly modular.Requires a pre-functionalized (nitrated and halogenated) starting material.Introducing diverse functionality (O-, N-, S-nucleophiles) onto a pyridine ring activated by a nitro group.
From Amino-Precursors Excellent regiocontrol for nitration, reliable and scalable process.Multi-step, involves hazardous reagents (diazonium salts).Industrial-scale synthesis of key building blocks like 2-chloro-5-nitropyridine where regioselectivity is paramount.

For introducing diverse functionality onto a pre-existing nitropyridine scaffold, Nucleophilic Aromatic Substitution (SNAr) offers unparalleled efficiency and versatility. For the regioselective synthesis of foundational building blocks like 2-chloro-5-nitropyridine, the multi-step route from an amino-precursor is the most reliable and scalable method, despite its length. Direct nitration should be considered a more specialized tool, best employed when the substrate's electronic properties inherently favor the desired regiochemical outcome. Understanding the mechanistic underpinnings of each method empowers the synthetic chemist to make the most strategic and efficient choice for their research and development goals.

References

  • Benchchem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Khusnutdinov, D. B., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4839. Available at: [Link]

  • Grzegorz, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233-238. Available at: [Link]

  • Khusnutdinov, D. B., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Tohda, Y., & Ariga, M. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(11), 3369. Available at: [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
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  • Semantic Scholar. A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. Available at: [Link]

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  • Synthesis and Functionalization of 3-Nitropyridines.
  • Google Patents. (CN111170933A) Preparation method of 2-chloro-5-nitropyridine.
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A Comparative Guide to Nucleophilic Aromatic Substitution: 5-Bromo-2-ethyl-3-nitropyridine vs. 5-bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, substituted nitropyridines serve as indispensable building blocks for complex molecular architectures. The strategic functionalization of these scaffolds via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthesis. This guide provides an in-depth, comparative analysis of two closely related yet functionally distinct substrates: 5-Bromo-2-ethyl-3-nitropyridine and 5-bromo-2-chloro-3-nitropyridine . We dissect the fundamental electronic and steric factors governing their reactivity, predict their behavior under SNAr conditions, and provide a robust experimental framework for validation. Our analysis reveals that the identity of the substituent at the C2 position—chloro versus ethyl—profoundly alters the regioselectivity and reaction kinetics, a critical insight for rational synthetic design.

Mechanistic Foundations: The SNAr Reaction on the Pyridine Scaffold

Nucleophilic aromatic substitution on electron-deficient rings like nitropyridines is not a concerted process. It proceeds through a well-established two-step, addition-elimination mechanism.[1]

  • Nucleophilic Attack: A nucleophile adds to an electron-poor carbon atom bearing a suitable leaving group, temporarily disrupting the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Aromaticity Restoration: The leaving group departs, taking its bonding electrons and allowing the aromatic system to be restored.

The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than a benzene ring.[2] This effect is significantly amplified by the presence of a strong electron-withdrawing group (EWG) like a nitro (–NO₂) group. For the SNAr reaction to be efficient, the EWG must be positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, thereby stabilizing the intermediate.[2][3][4] The pyridine nitrogen atom itself provides additional activation and stabilization, particularly for substituents at the C2 (ortho) and C4 (para) positions.[5][6]

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Analysis: A Tale of Two Substituents

The core difference between the two title compounds lies in the electronic nature and function of the C2 substituent. This single point of variation dictates the primary site of nucleophilic attack and the overall reaction velocity.

Case Study 1: 5-bromo-2-chloro-3-nitropyridine

This substrate presents two potential leaving groups: a chloro group at C2 and a bromo group at C5. To predict the site of reaction, we must analyze the activation of each position.

  • C2 Position: This carbon is ortho to the powerfully activating nitro group and immediately adjacent to the ring nitrogen. This dual activation makes C2 exceptionally electrophilic and capable of stabilizing the resulting Meisenheimer complex.

  • C5 Position: This carbon is para to the nitro group, also a strongly activating arrangement.

While both positions are activated, the C2 position benefits from the potent, cumulative electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group. Furthermore, the chloro group itself is moderately electron-withdrawing via induction, further enhancing the electrophilicity of its attached carbon. Given that chlorine and bromine have similar leaving group abilities in SNAr reactions (as bond breaking is not the rate-determining step), the reaction is overwhelmingly likely to occur at the more electronically deficient C2 position , displacing the chloride ion.[7][8]

Figure 2: Predicted SNAr pathway for 5-bromo-2-chloro-3-nitropyridine.

Case Study 2: 5-Bromo-2-ethyl-3-nitropyridine

In this molecule, the landscape of reactivity is fundamentally different. The ethyl group at the C2 position is an alkyl chain; it is not a viable leaving group under SNAr conditions. Therefore, nucleophilic substitution must occur at the only other halogenated position: C5 .

The reactivity at C5 is dictated by two key factors:

  • Activation: The C5 position is para to the electron-withdrawing nitro group, which provides strong activation for SNAr.

  • Influence of the Ethyl Group: The C2-ethyl group is electron-donating through induction (+I effect). This effect pushes electron density into the pyridine ring, slightly deactivating it towards nucleophilic attack compared to a ring with a hydrogen or an electron-withdrawing substituent at C2.[9]

Therefore, while the reaction will proceed at C5 to displace the bromide, the overall rate is expected to be slower than the substitution on the 2-chloro analogue due to the modest deactivating effect of the ethyl group.

Figure 3: Predicted SNAr pathway for 5-Bromo-2-ethyl-3-nitropyridine.

Comparative Summary and Predicted Reactivity

The analysis of electronic and positional effects leads to a clear prediction: 5-bromo-2-chloro-3-nitropyridine will undergo nucleophilic substitution significantly faster than 5-Bromo-2-ethyl-3-nitropyridine. This is due to the confluence of a more highly activated reaction site (C2 vs. C5) and the additional inductive activation provided by the chloro substituent versus the inductive deactivation from the ethyl group.

Feature5-bromo-2-chloro-3-nitropyridine5-Bromo-2-ethyl-3-nitropyridineRationale
Primary Reaction Site C2C5C2 is doubly activated (ortho to N, ortho to NO₂). Ethyl at C2 is not a leaving group.
Leaving Group Cl⁻Br⁻Both are effective leaving groups in SNAr.
Electronic Effect of C2 Group Electron-withdrawing (-I)Electron-donating (+I)Chloro group enhances ring electrophilicity; ethyl group slightly reduces it.
Steric Hindrance at Site Low at C2Low at C5The C2-ethyl group poses minimal steric hindrance to attack at the distant C5 position.
Predicted Relative Rate Fast Slow Based on superior electronic activation of the reaction site and the entire ring system.

Experimental Verification: A Protocol for Comparative Kinetics

To empirically validate these theoretical predictions, a parallel kinetic experiment can be conducted. This protocol is designed to be self-validating by ensuring identical reaction conditions for both substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M stock solutions of each pyridine substrate in DMSO A Reactor A: 1 mmol 2-chloro substrate 1.1 mmol Piperidine Total Vol: 20 mL DMSO prep1->A B Reactor B: 1 mmol 2-ethyl substrate 1.1 mmol Piperidine Total Vol: 20 mL DMSO prep1->B prep2 Prepare 0.5 M stock solution of Piperidine (nucleophile) in DMSO prep2->A prep2->B thermostat Maintain both reactors at 80 °C with vigorous stirring A->thermostat B->thermostat quench Withdraw 100 µL aliquots at t = 0, 5, 15, 30, 60, 120 min thermostat->quench dilute Quench aliquot in 900 µL of Acetonitrile with internal standard quench->dilute lcms Analyze by LC-MS to quantify substrate consumption and product formation dilute->lcms

Figure 4: Experimental workflow for the comparative kinetic study.

Step-by-Step Methodology

Materials:

  • 5-bromo-2-chloro-3-nitropyridine (Substrate A)

  • 5-Bromo-2-ethyl-3-nitropyridine (Substrate B)

  • Piperidine (Nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (e.g., naphthalene, biphenyl)

  • Thermostatted reaction blocks or oil bath

  • LC-MS system

Procedure:

  • Preparation: In separate volumetric flasks, prepare 0.05 M solutions of Substrate A and Substrate B in anhydrous DMSO. Prepare a 0.055 M solution of piperidine in anhydrous DMSO.

  • Reaction Setup: In two identical, dry reaction vials equipped with stir bars, add 10 mL of the Substrate A solution to Vial A and 10 mL of the Substrate B solution to Vial B.

  • Initiation: Place both vials in a pre-heated reaction block set to 80 °C. Allow the solutions to equilibrate for 5 minutes.

  • Time Zero (t=0): Simultaneously, add 10 mL of the 0.055 M piperidine solution to each vial. This establishes a 1:1.1 molar ratio of substrate to nucleophile. Immediately withdraw the t=0 aliquot from each reaction.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a labeled autosampler vial containing 900 µL of ACN and a known concentration of an internal standard. The rapid dilution and temperature drop effectively stops the reaction.

  • Analysis: Analyze all quenched samples by LC-MS. Develop a method that resolves the starting material, product, and internal standard.

  • Data Processing: Calculate the percentage conversion at each time point by comparing the peak area ratio of the starting material to the internal standard against the t=0 sample. Plot % Conversion vs. Time for both reactions to visualize the difference in reaction rates.

Conclusion and Practical Implications

The choice between 5-Bromo-2-ethyl-3-nitropyridine and 5-bromo-2-chloro-3-nitropyridine is not arbitrary; it is a strategic decision that dictates the outcome of a synthetic sequence.

  • 5-bromo-2-chloro-3-nitropyridine is the substrate of choice for introducing a nucleophile at the C2 position . Its high reactivity allows for milder reaction conditions and shorter reaction times, which is advantageous for preserving sensitive functional groups elsewhere in the molecule.

  • 5-Bromo-2-ethyl-3-nitropyridine is designed for functionalization at the C5 position . Researchers should anticipate that this substrate will be less reactive and may require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion.

This guide demonstrates that a foundational understanding of electronic effects and reaction mechanisms is paramount for predicting and controlling chemical reactivity. By dissecting the roles of the chloro- and ethyl- substituents, we provide drug development professionals and synthetic chemists with the predictive power to select the optimal building block, thereby accelerating discovery and minimizing experimental trial and error.

References

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • University of Calgary. (n.d.). Reaction Examples - Nucleophilic Aromatic Substitution. [Link]

  • Gagnon, A., & Batey, R. A. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

  • Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. [Link]

  • Leadbeater, N. E., & McGowan, C. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega. [Link]

  • Schlosser, M. (2005). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Possibilities. Angewandte Chemie International Edition. [Link]

  • Um, I.-H., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • TMP Chem. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Um, I.-H., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Baklanov, M. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

  • TMP Chem. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly. [Link]

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A Comparative Guide to the Definitive Structural Validation of 5-Bromo-2-ethyl-3-nitropyridine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise molecular structure of a novel compound is not merely an academic detail; it is the bedrock upon which all subsequent research is built. For a molecule such as 5-Bromo-2-ethyl-3-nitropyridine, a substituted pyridine derivative, understanding the exact three-dimensional arrangement of its atoms is paramount. Pyridine scaffolds are prevalent in FDA-approved drugs, and their functionalization with electron-withdrawing groups like nitro and bromo substituents, alongside an alkyl chain, can significantly influence their physicochemical properties, biological activity, and potential for intermolecular interactions.[1][2] This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against a suite of powerful spectroscopic techniques, offering researchers a comprehensive framework for achieving unambiguous structural validation.

The Imperative for Unambiguous Structure Determination

The introduction of bromo, nitro, and ethyl groups onto a pyridine ring creates a complex electronic and steric environment. The interplay of these substituents dictates the molecule's reactivity, lipophilicity, and ability to form hydrogen bonds or other non-covalent interactions, which are critical for its function as a potential drug candidate or advanced material.[1] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a multi-faceted approach to structural validation is not just recommended; it is essential.

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a crystalline solid.[3] This technique exploits the diffraction of X-rays by the ordered array of atoms in a crystal to generate a unique diffraction pattern, from which an electron density map and, ultimately, a precise molecular structure can be derived.[3][4]

Hypothetical Crystallographic Workflow for 5-Bromo-2-ethyl-3-nitropyridine

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following diagram and protocol outline the critical steps.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of 5-Bromo-2-ethyl-3-nitropyridine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth Methods (Slow Evaporation, Vapor Diffusion) screening->growth data_collection Data Collection (Diffractometer) growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF (CheckCIF) refinement->validation

Caption: Workflow for X-ray Crystallographic Analysis.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
  • Synthesis and Purification: Synthesize 5-Bromo-2-ethyl-3-nitropyridine, potentially via nitration and bromination of a suitable pyridine precursor.[2][5][6] Purify the compound to >98% purity, as impurities can inhibit crystallization.

  • Crystal Growth Screening:

    • Dissolve small amounts of the purified compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to determine solubility.

    • Set up crystallization trials using techniques like slow evaporation, vapor diffusion (liquid/liquid or solid/liquid), and cooling of saturated solutions. The presence of the bromo and nitro groups may favor solvents with moderate polarity.

  • Crystal Selection and Mounting:

    • Under a microscope, identify a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

    • Solve the "phase problem" to generate an initial electron density map. For a molecule containing a heavy atom like bromine, methods like the Patterson method are often successful.

    • Build an atomic model into the electron density map.[4]

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Validation:

    • Validate the final structure using software like PLATON and by generating a Crystallographic Information File (CIF). The CIF is a standard format for reporting crystal structure data.

Orthogonal Validation: A Spectroscopic Toolkit

While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining high-quality crystals, which can be a significant challenge.[3] Spectroscopic methods offer invaluable, complementary information and are the primary tools for routine characterization.

techniques center_node 5-Bromo-2-ethyl-3-nitropyridine Structure xray X-ray Crystallography center_node->xray 3D Atomic Arrangement Bond Lengths/Angles nmr NMR Spectroscopy (¹H, ¹³C, 2D) center_node->nmr Connectivity (C-H Framework) Chemical Environment ms Mass Spectrometry center_node->ms Molecular Weight Elemental Composition Fragmentation ir IR/Raman Spectroscopy center_node->ir Functional Groups (C=N, C-NO₂, C-Br)

Caption: Analytical Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for determining the carbon-hydrogen framework of a molecule in solution.[8]

  • ¹H NMR: Would provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For 5-Bromo-2-ethyl-3-nitropyridine, one would expect to see signals for the two aromatic protons on the pyridine ring and the ethyl group (a quartet and a triplet). The chemical shifts would be influenced by the electron-withdrawing nitro and bromo groups.

  • ¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the molecule.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer clues about the molecule's structure. For this compound, the isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.[8] Key expected signals for 5-Bromo-2-ethyl-3-nitropyridine would include:

  • Asymmetric and symmetric stretching of the nitro group (~1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • Aromatic C=C and C=N stretching vibrations in the pyridine ring.

  • C-H stretching from the aromatic and ethyl groups.

  • C-Br stretching vibration, typically in the far-IR region.

Comparative Analysis: Certainty vs. Inference

The table below summarizes the strengths and limitations of each technique in the context of validating the structure of 5-Bromo-2-ethyl-3-nitropyridine.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[7]Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure only.[3]
NMR Spectroscopy Connectivity of atoms (C-H framework), chemical environment of nuclei, relative stereochemistry.Provides detailed structural information in solution; non-destructive.[8]Does not provide bond lengths/angles; structure is inferred, not directly observed.
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns.High sensitivity; confirms molecular formula.Isomers often cannot be distinguished; provides no stereochemical information.
IR/Raman Spectroscopy Presence of functional groups.Fast, simple, non-destructive; provides a molecular "fingerprint".Provides limited information on overall connectivity; interpretation can be complex.[8]
Experimental Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[8]

  • Mass Spectrometry (e.g., ESI-TOF):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire a high-resolution mass spectrum to determine the accurate mass and confirm the elemental composition, paying attention to the bromine isotopic pattern.

  • IR Spectroscopy (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

References

  • An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine. Benchchem.
  • How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. Guidechem.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • X-ray Crystallography. Chemistry LibreTexts.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • x Ray crystallography. PubMed Central (PMC) - NIH.
  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com.
  • Understanding x-ray crystallography structures. YouTube.
  • Protein X-ray Crystallography and Drug Discovery. MDPI.

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comparative study of the biological activity of 5-Bromo-2-ethyl-3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, with the pyridine scaffold being a particularly privileged structure. The introduction of a nitro group and halogen substituents can dramatically influence the biological activity of these molecules, opening up avenues for the development of novel therapeutic agents. This guide provides a comparative study of the biological activity of various substituted nitropyridine derivatives, with a focus on their anticancer and antimicrobial properties. While direct comparative data on 5-Bromo-2-ethyl-3-nitropyridine derivatives is sparse in the current literature, this guide will synthesize findings from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Therapeutic Potential of Nitropyridines

Pyridines are a fundamental class of N-heterocycles that are extensively studied in modern organic and medicinal chemistry.[1] They are a common motif in a significant number of FDA-approved drugs.[2] The introduction of a nitro group to the pyridine ring creates a versatile precursor for a wide range of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] Nitropyridines have been shown to exhibit a variety of biological activities, including the inhibition of enzymes crucial for cancer cell survival and displaying potent antifungal effects.[1] The addition of a bromine atom can further enhance the therapeutic potential of these molecules. This guide will delve into the comparative biological activities of different nitropyridine derivatives, drawing on available experimental data to elucidate structure-activity relationships.

Comparative Anticancer Activity of Nitropyridine Derivatives

The search for novel anticancer agents is a major focus of medicinal chemistry.[3] Pyridine derivatives have emerged as a promising scaffold for the development of new cancer therapies.[3][4] The following sections compare the in vitro anticancer activity of different classes of substituted nitropyridines against various cancer cell lines.

3-Nitropyridine Analogues as Microtubule-Targeting Agents

Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anticancer effects across a broad range of cancer types.[3] These compounds have been shown to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[3]

Table 1: In Vitro Anticancer Activity of 3-Nitropyridine Analogues [3]

Compound IDCancer Cell LineIC50 (nM)
4AZA2891 HT-29 (Colon)5.4
4AZA2996 HT-29 (Colon)4.0

The data in Table 1 demonstrates the potent low nanomolar activity of these 3-nitropyridine derivatives against the HT-29 human colorectal adenocarcinoma cell line.[3] It is noteworthy that these compounds displayed selectivity for rapidly dividing cancer cells over normal cell lines in the same concentration range.[3]

5-Bromo-7-azaindolin-2-one Derivatives

While not direct derivatives of 5-Bromo-2-ethyl-3-nitropyridine, 5-bromo-7-azaindolin-2-one derivatives share a bromo-substituted pyridine core and have demonstrated significant antitumor activity. A study on a series of these compounds revealed potent in vitro activity against selected cancer cell lines.[5]

Table 2: In Vitro Anticancer Activity of a 5-Bromo-7-azaindolin-2-one Derivative Compared to Sunitinib [5]

CompoundHepG2 (Liver) IC50 (μM)A549 (Lung) IC50 (μM)Skov-3 (Ovarian) IC50 (μM)
23p 2.357>3.012>3.012
Sunitinib 31.59449.036>50

The results highlight that compound 23p is significantly more potent than the established anticancer drug Sunitinib against the tested cell lines, demonstrating the potential of the bromo-pyridine scaffold in cancer therapy.[5]

Comparative Antimicrobial Activity of Nitropyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Nitropyridine derivatives have shown promise in this area, with various substituted compounds exhibiting activity against a range of bacterial and fungal pathogens.

Pyridoxazinone Derivatives from 3-Hydroxy-2-nitropyridine

The synthesis of a series of pyridoxazinone derivatives from 3-hydroxy-2-nitropyridine has yielded compounds with notable antimicrobial activity.[2] O-alkylation of the parent compound followed by reductive cyclization resulted in derivatives with varying efficacy depending on the alkyl substituent.[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridoxazinone Derivatives [2]

Derivative (R group)C. albicans (μg/mL)C. glabrata (μg/mL)C. tropicalis (μg/mL)E. faecalis (μg/mL)S. aureus (μg/mL)
n-Bu 62.562.562.57.831.2
Et ----Increased activity

Interestingly, the derivative with an n-butyl group showed broad-spectrum antifungal activity and potent antibacterial activity against E. faecalis.[2] The study also noted that an ethyl group at the same position increased the activity against S. aureus, indicating a structure-activity relationship where the nature of the alkyl group influences the antimicrobial spectrum and potency.[2]

Nitropyridine-Containing Metal Complexes

Coordination of nitropyridine derivatives to metal ions can lead to complexes with enhanced biological activity. For instance, complexes of 2-amino-5-nitropyridine with Cu(II), Zn(II), and Ni(II) have demonstrated antimicrobial activity against various bacteria and fungi.[6]

Table 4: Antimicrobial Activity of Nitropyridine-Containing Metal Complexes [6]

ComplexS. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
50a-c 9.1–17.99.1–17.99.1–17.99.1–17.921.9–25.3
Ciprofloxacin 22–2622–2622–2622–26-
Nystatin ----19

The nitropyridine-containing complexes showed antimicrobial activity comparable to standard antibiotics like ciprofloxacin and nystatin.[6]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are representative protocols for assessing the anticancer and antimicrobial activities of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[3]

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and its basis in a key cellular function (mitochondrial reductase activity), providing a robust measure of cell viability. The 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not plating artifacts.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Add Compounds to Cells (Incubate 48-72h) compound_prep->treatment Treat cells mtt_addition 4. Add MTT Reagent (Incubate 2-4h) treatment->mtt_addition formazan Metabolically Active Cells Reduce Yellow MTT to Purple Formazan mtt_addition->formazan solubilization 5. Solubilize Formazan with DMSO formazan->solubilization readout 6. Measure Absorbance at 570 nm solubilization->readout ic50 7. Calculate IC50 Value readout->ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.[7]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Causality Behind Experimental Choices: The microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations. The use of a standardized inoculum is critical for ensuring that the results are consistent and comparable across different experiments and laboratories.

Structure-Activity Relationship (SAR) Insights

The biological activity of the nitropyridine derivatives discussed is highly dependent on the nature and position of the substituents on the pyridine ring.

  • Position of the Nitro Group: The potent anticancer activity of the 3-nitropyridine analogues suggests that the position of the nitro group is critical for their mechanism of action as microtubule-targeting agents.[3]

  • Halogen Substitution: The presence of a bromine atom in the 5-bromo-7-azaindolin-2-one derivative 23p contributes to its high potency against cancer cells, likely by influencing the molecule's electronic properties and its ability to interact with its biological target.[5]

  • Alkyl Substituents: In the pyridoxazinone series, the length and nature of the alkyl chain at the R position significantly impacted the antimicrobial spectrum and potency, with an ethyl group enhancing activity against S. aureus and an n-butyl group conferring broad-spectrum antifungal activity.[2] This highlights the importance of lipophilicity and steric factors in antimicrobial activity.

  • Coordination to Metal Ions: The formation of metal complexes with nitropyridine ligands can lead to a synergistic enhancement of antimicrobial activity, as seen with the Cu(II), Zn(II), and Ni(II) complexes.[6]

SAR_Concepts cluster_substituents Key Substituent Effects cluster_properties Influenced Properties SAR Structure-Activity Relationship (SAR) Nitro Nitro Group Position (e.g., 3-nitropyridine) SAR->Nitro Halogen Halogen Atom (e.g., 5-Bromo) SAR->Halogen Alkyl Alkyl Chain (e.g., Ethyl, n-Butyl) SAR->Alkyl Metal Metal Coordination SAR->Metal Mechanism Mechanism of Action (e.g., Tubulin Binding) Nitro->Mechanism Potency Biological Potency (IC50 / MIC) Halogen->Potency Spectrum Spectrum of Activity (Anticancer / Antimicrobial) Alkyl->Spectrum Pharmacokinetics Pharmacokinetic Properties (Lipophilicity, Sterics) Alkyl->Pharmacokinetics Metal->Potency Metal->Spectrum

Caption: Key factors influencing the structure-activity relationship of nitropyridine derivatives.

Conclusion and Future Directions

This comparative guide has synthesized data on the biological activities of various substituted nitropyridine derivatives, highlighting their potential as anticancer and antimicrobial agents. While a direct comparative study on 5-Bromo-2-ethyl-3-nitropyridine derivatives is not yet available in the literature, the analysis of structurally related compounds provides a strong foundation for future research in this area. The potent activities observed for 3-nitropyridine analogues and bromo-substituted pyridine derivatives underscore the therapeutic potential of this chemical space.

Future research should focus on the synthesis and biological evaluation of a focused library of 5-Bromo-2-ethyl-3-nitropyridine derivatives to elucidate their specific structure-activity relationships. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of novel and effective therapeutic agents.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. International Journal of Pharmaceutical Chemistry and Analysis.

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC - NIH.

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH.

  • Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry (RSC Publishing).

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the substituted pyridine core remains a privileged motif due to its prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical assessment of the reactivity of 5-Bromo-2-ethyl-3-nitropyridine, a versatile building block, in comparison to its structurally related analogs. By examining its performance in key synthetic transformations—namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr)—we aim to provide a predictive framework for its utility in complex molecule synthesis. This analysis is grounded in both established mechanistic principles and comparative experimental data, offering actionable insights for your research endeavors.

The reactivity of the pyridine ring is profoundly influenced by the electronic nature and steric hindrance of its substituents. In 5-Bromo-2-ethyl-3-nitropyridine, the bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions. The potent electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack and influences the regioselectivity of metal-catalyzed reactions. The ethyl group at the 2-position, while electronically weakly donating, introduces a degree of steric bulk that can modulate the accessibility of adjacent reaction sites.

This guide will dissect the interplay of these structural features by comparing the reactivity of 5-Bromo-2-ethyl-3-nitropyridine with key analogs:

  • 5-Bromo-2-methyl-3-nitropyridine: A close analog where the steric bulk at the 2-position is slightly reduced.

  • 5-Bromo-2-chloro-3-nitropyridine: An analog with an electron-withdrawing and sterically smaller chloro group at the 2-position.

  • 5-Bromo-3-nitropyridine-2-carbonitrile: Featuring a strongly electron-withdrawing and linear cyano group.

  • 2-Amino-5-bromo-3-nitropyridine: An analog with a strong electron-donating amino group at the 2-position.

Through this comparative lens, we will elucidate the nuanced reactivity of 5-Bromo-2-ethyl-3-nitropyridine, empowering you to make informed decisions in your synthetic strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The reactivity of the C-Br bond in 5-bromo-3-nitropyridine derivatives is central to these transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, is a robust method for forming biaryl and heteroaryl-aryl bonds.[1][2] The efficiency of this reaction is contingent on the electronic properties of the aryl halide and the steric environment around the coupling site.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The oxidative addition step is often rate-limiting and is favored by electron-deficient aryl halides.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)(L2)-R' Reductive_Elimination Reductive Elimination Product Ar-R' Ar-Br 5-Bromo-2-R-3-nitropyridine Ar-Br->Ar-Pd(II)-Br(L2) R'-B(OH)2 Arylboronic Acid + Base R'-B(OH)2->Ar-Pd(II)-R(L2)

Comparative Reactivity:

Compound2-SubstituentExpected ReactivityRationale
5-Bromo-2-ethyl-3-nitropyridine -CH₂CH₃ (weakly e⁻ donating, sterically hindering)Moderate to GoodThe ethyl group provides slight electron donation but its steric bulk may slightly impede the approach of the bulky palladium catalyst, potentially requiring more forcing conditions compared to the methyl analog.
5-Bromo-2-methyl-3-nitropyridine-CH₃ (weakly e⁻ donating)GoodThe methyl group has a minimal electronic effect and less steric hindrance than the ethyl group, likely leading to efficient coupling.[2]
5-Bromo-2-chloro-3-nitropyridine-Cl (e⁻ withdrawing)HighThe chloro group is electron-withdrawing, further activating the C-Br bond towards oxidative addition, and is sterically small.
5-Bromo-3-nitropyridine-2-carbonitrile-CN (strongly e⁻ withdrawing, linear)Very HighThe strongly electron-withdrawing and sterically non-demanding cyano group is expected to significantly accelerate the oxidative addition step.
2-Amino-5-bromo-3-nitropyridine-NH₂ (strongly e⁻ donating)ModerateThe electron-donating amino group may slightly deactivate the C-Br bond towards oxidative addition compared to analogs with electron-withdrawing groups. However, the amino group can also coordinate to the palladium center, influencing the reaction pathway.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethyl-3-nitropyridine

This is a general protocol based on established procedures for similar substrates and should be optimized for specific arylboronic acids.[2]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a phosphine ligand like SPhos (0.1 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start setup Combine Aryl Bromide, Arylboronic Acid, and Base start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (80-100 °C) solvent->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup purify Purify by Column Chromatography workup->purify end End purify->end

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3] This reaction is highly sensitive to the choice of catalyst, ligand, and base.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the arylamine. The steric and electronic properties of both the aryl halide and the amine play a crucial role in the efficiency of the reaction.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)(L2)-NR'R'' Reductive_Elimination Reductive Elimination Product Ar-NR'R'' Ar-Br 5-Bromo-2-R-3-nitropyridine Ar-Br->Ar-Pd(II)-Br(L2) HNR'R'' Amine + Base HNR'R''->Ar-Pd(II)-NR'R''(L2)

Comparative Reactivity:

The steric hindrance of the 2-substituent is expected to have a more pronounced effect in the Buchwald-Hartwig amination compared to the Suzuki-Miyaura coupling, especially when using bulky amines.

Compound2-SubstituentExpected ReactivityRationale
5-Bromo-2-ethyl-3-nitropyridine -CH₂CH₃ (weakly e⁻ donating, sterically hindering)ModerateThe steric bulk of the ethyl group may disfavor the coordination of the amine and the subsequent reductive elimination, potentially leading to lower yields or requiring more specialized, bulky phosphine ligands.
5-Bromo-2-methyl-3-nitropyridine-CH₃ (weakly e⁻ donating)GoodThe smaller methyl group presents less steric hindrance, likely resulting in higher yields compared to the ethyl analog under similar conditions.
5-Bromo-2-chloro-3-nitropyridine-Cl (e⁻ withdrawing)Good to HighThe electron-withdrawing nature of chlorine activates the C-Br bond, and its small size minimizes steric issues. However, the presence of two potential reaction sites (C-Br and C-Cl) could lead to selectivity challenges under harsh conditions.
5-Bromo-3-nitropyridine-2-carbonitrile-CN (strongly e⁻ withdrawing, linear)HighThe strong electron-withdrawing effect of the cyano group and its linear geometry should lead to high reactivity with minimal steric hindrance.
2-Amino-5-bromo-3-nitropyridine-NH₂ (strongly e⁻ donating)Low to ModerateThe presence of a free amino group can lead to catalyst inhibition or self-coupling side reactions. Protection of the amino group is often necessary to achieve successful amination at the 5-position.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-ethyl-3-nitropyridine

This is a general protocol and requires optimization based on the specific amine.

  • Reaction Setup: In a glovebox, add 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.), the amine (1.2 equiv.), a strong base such as NaOt-Bu (1.4 equiv.) or K₃PO₄ (2.0 equiv.), and the palladium catalyst system, for example, Pd₂(dba)₃ (0.02 equiv.) and a bulky phosphine ligand like XPhos (0.08 equiv.) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the 3-position makes the pyridine ring of 5-Bromo-2-ethyl-3-nitropyridine susceptible to nucleophilic aromatic substitution (SNAr).[4] In this reaction, a nucleophile attacks the electron-deficient ring, displacing a leaving group.

Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the reaction. Electron-withdrawing groups ortho and para to the leaving group are most effective at stabilizing this intermediate.

SNAr_Mechanism Start 5-Bromo-2-R-3-nitropyridine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition Product 5-Nu-2-R-3-nitropyridine + Br⁻ Meisenheimer->Product Elimination

Comparative Reactivity:

In 5-bromo-3-nitropyridine derivatives, the bromine atom is para to the nitrogen atom and ortho to the nitro group, making it a prime site for nucleophilic attack. The substituent at the 2-position will influence the reactivity through both electronic and steric effects.

Compound2-SubstituentExpected ReactivityRationale
5-Bromo-2-ethyl-3-nitropyridine -CH₂CH₃ (weakly e⁻ donating, sterically hindering)ModerateThe electron-donating nature of the ethyl group slightly disfavors nucleophilic attack compared to analogs with electron-withdrawing groups. The steric bulk may also hinder the approach of the nucleophile to the 5-position.
5-Bromo-2-methyl-3-nitropyridine-CH₃ (weakly e⁻ donating)ModerateSimilar to the ethyl analog, but with less steric hindrance, potentially leading to slightly faster reaction rates.
5-Bromo-2-chloro-3-nitropyridine-Cl (e⁻ withdrawing)HighThe electron-withdrawing chloro group at the 2-position further activates the ring towards nucleophilic attack, making this compound highly reactive. The chlorine at the 2-position could also be a potential leaving group.
5-Bromo-3-nitropyridine-2-carbonitrile-CN (strongly e⁻ withdrawing, linear)Very HighThe powerful electron-withdrawing cyano group will strongly activate the ring for SNAr, and its linear geometry minimizes steric hindrance.
2-Amino-5-bromo-3-nitropyridine-NH₂ (strongly e⁻ donating)LowThe strong electron-donating amino group will significantly deactivate the ring towards nucleophilic attack. SNAr reactions are unlikely to be favorable at the 5-position.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

This is a representative protocol for the reaction with sodium methoxide.

  • Reaction Setup: To a solution of 5-Bromo-2-ethyl-3-nitropyridine (1.0 equiv.) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.2 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Conclusion

5-Bromo-2-ethyl-3-nitropyridine emerges as a versatile intermediate with a nuanced reactivity profile. Its participation in palladium-catalyzed cross-coupling reactions is generally favorable, driven by the activating effect of the nitro group. However, the steric bulk of the 2-ethyl group can modulate reaction rates and yields, particularly in Buchwald-Hartwig amination with sterically demanding amines. In the realm of nucleophilic aromatic substitution, the ethyl group's weak electron-donating nature renders the pyridine ring slightly less reactive than analogs bearing electron-withdrawing substituents at the 2-position.

By understanding these structure-activity relationships and leveraging the comparative data presented, researchers can strategically employ 5-Bromo-2-ethyl-3-nitropyridine in their synthetic campaigns. The provided protocols offer a solid foundation for methodological development, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(10), 1231-1232.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-3-nitropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmad, R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Lumen Learning. (n.d.). Nucleophilic Aromatic Substitution. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Smith, A. et al. (2022). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Global Substance Registration System. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

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A Technical Guide for Drug Discovery Professionals: Evaluating Alternative Building Blocks to 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Quest for Novelty

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties and capacity for diverse functionalization make it a "privileged scaffold" in the design of novel therapeutics. Within this class, substituted nitropyridines are particularly valuable as their electron-deficient nature facilitates a range of chemical transformations crucial for building complex molecular frameworks.[2][3]

5-Bromo-2-ethyl-3-nitropyridine has emerged as a key building block, offering two distinct points for diversification: the bromine atom, amenable to a host of cross-coupling reactions, and the nitro group, which can be reduced to an amine for further elaboration. However, the relentless drive for novel chemical matter and intellectual property necessitates an exploration of viable alternatives. This guide provides a comprehensive evaluation of alternative building blocks to 5-Bromo-2-ethyl-3-nitropyridine, offering a comparative analysis of their reactivity in key synthetic transformations, supported by experimental data and detailed protocols. We will delve into the nuances of Suzuki-Miyaura and Buchwald-Hartwig reactions, providing researchers with the insights needed to make informed decisions in their drug discovery programs.

Core Building Block: 5-Bromo-2-ethyl-3-nitropyridine - A Reactivity Profile

5-Bromo-2-ethyl-3-nitropyridine possesses a desirable combination of features for medicinal chemistry. The bromine at the 5-position is the primary handle for palladium-catalyzed cross-coupling reactions. The ethyl group at the 2-position provides steric bulk and lipophilicity, which can influence binding to biological targets and modulate physicochemical properties. The nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack and can be readily converted to a versatile amino group.

Alternative Building Blocks: Expanding the Chemical Space

The strategic selection of alternative building blocks can unlock new regions of chemical space, leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. This guide will focus on the comparative evaluation of three principal alternatives:

  • 5-Chloro-2-ethyl-3-nitropyridine: A direct analog where the bromine is replaced by chlorine.

  • 2-Ethyl-3-nitro-5-(tributylstannyl)pyridine: An organometallic alternative for Stille coupling.

  • 2-Ethyl-3-nitropyridin-5-ylboronic Acid and its Esters: Boron-containing derivatives for Suzuki-Miyaura coupling.

Physical and Chemical Properties at a Glance

A summary of the key physical and chemical properties of the parent compound and its alternatives is crucial for designing appropriate reaction and purification conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Handle
5-Bromo-2-ethyl-3-nitropyridineC₇H₇BrN₂O₂231.05C-Br bond
5-Chloro-2-ethyl-3-nitropyridineC₇H₇ClN₂O₂186.60C-Cl bond
2-Ethyl-3-nitro-5-(tributylstannyl)pyridineC₁₉H₃₄N₂O₂Sn457.18C-Sn bond
2-Ethyl-3-nitropyridin-5-ylboronic AcidC₇H₉BN₂O₄195.97C-B bond

Comparative Performance in Key Cross-Coupling Reactions

The utility of these building blocks is primarily demonstrated through their performance in palladium-catalyzed cross-coupling reactions. Here, we compare their reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful methods for C-C and C-N bond formation in drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[4][5]

General Reaction Scheme:

Where [Py]-X is the pyridine building block and R-B(OR')₂ is a boronic acid or ester.

Comparative Data for Suzuki-Miyaura Coupling:

Pyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good[5]
2-Chloro-3-methyl-5-nitropyridineArylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-1005-12(Not Specified)[6]

Note: Direct comparative data for 5-Bromo-2-ethyl-3-nitropyridine under identical conditions is limited in the literature. The data for the 2-methyl analog provides a strong baseline for expected reactivity.

Causality Behind Experimental Choices:

  • Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > OTf > Cl.[3] This suggests that 5-Bromo-2-ethyl-3-nitropyridine will generally exhibit higher reactivity and require milder reaction conditions compared to its chloro-analog. The stronger C-Cl bond often necessitates more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher temperatures.[7]

  • Catalyst and Ligand Selection: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often crucial.[7] These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. Pre-formed catalysts or "precatalysts" can also offer improved activity and stability.

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[1] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is necessary to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halo-2-ethyl-3-nitropyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromo- or 5-chloro-2-ethyl-3-nitropyridine with an arylboronic acid.

Materials:

  • 5-Halo-2-ethyl-3-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% for bromo; Pd(OAc)₂/SPhos, 2-5 mol% for chloro)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 5-halo-2-ethyl-3-nitropyridine, arylboronic acid, and base.

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + R-B(OR')₂ + Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Product Reductive_Elimination->Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[8][9]

General Reaction Scheme:

Where [Py]-X is the pyridine building block and R¹R²NH is a primary or secondary amine.

Comparative Considerations for Buchwald-Hartwig Amination:

Direct comparative yield data for 5-Bromo-2-ethyl-3-nitropyridine and its alternatives in the Buchwald-Hartwig amination is scarce. However, established principles of reactivity provide a strong basis for comparison.

  • Halogen Reactivity: Similar to the Suzuki-Miyaura coupling, the C-Br bond is more reactive than the C-Cl bond.[10] Consequently, 5-Bromo-2-ethyl-3-nitropyridine is expected to undergo amination under milder conditions than its chloro counterpart.

  • Steric Hindrance: The 2-ethyl group introduces more steric hindrance around the pyridine nitrogen and the adjacent C3-nitro group compared to a methyl group or a proton. This steric bulk can influence the rate of both the oxidative addition and reductive elimination steps. The choice of a bulky phosphine ligand (e.g., Xantphos, BINAP) is often critical to overcome this hindrance and achieve high yields.[6]

  • Base and Solvent Effects: The choice of base is crucial and depends on the pKa of the amine and the functional group tolerance of the substrates.[1][2] Strong bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate can be used for sensitive substrates.[11] Aprotic polar solvents like DMF or non-polar solvents like toluene are typically employed.[2]

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halo-2-ethyl-3-nitropyridine

This protocol provides a general starting point for the Buchwald-Hartwig amination of 5-bromo- or 5-chloro-2-ethyl-3-nitropyridine with a primary or secondary amine.

Materials:

  • 5-Halo-2-ethyl-3-nitropyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-halo-2-ethyl-3-nitropyridine, amine, base, palladium precatalyst, and phosphine ligand to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere Setup reagents Combine: - 5-Halo-2-ethyl-3-nitropyridine - Amine - Base - Pd Catalyst & Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Cool - Dilute & Filter - Wash monitoring->workup Reaction Complete purification Purification: (Column Chromatography) workup->purification product Final Product: N-Aryl/Alkyl-2-ethyl-3-nitropyridin-5-amine purification->product

General experimental workflow for Buchwald-Hartwig amination.

Strategic Considerations for Alternative Building Blocks

  • 5-Chloro-2-ethyl-3-nitropyridine: This alternative is often more cost-effective than the bromo-analog. While its reactivity is lower, this can sometimes be advantageous for achieving selectivity in molecules with multiple reactive sites. Modern catalyst systems have largely overcome the historical challenges associated with coupling aryl chlorides.[12][13]

  • Organotin and Organoboron Reagents: Converting the halogenated pyridine to an organostannane or a boronic acid/ester derivative inverts the polarity of the reactive carbon, turning it into a nucleophile. This opens up a different set of cross-coupling partners (electrophiles). The synthesis of these organometallic reagents adds a step to the synthetic sequence, but can be highly enabling for accessing specific target molecules. Boronic acids and their esters are generally preferred over organostannanes due to the lower toxicity of the boron-containing byproducts.[14]

Conclusion: A Roadmap for Innovation

While 5-Bromo-2-ethyl-3-nitropyridine remains a valuable and versatile building block, the exploration of alternatives such as its chloro-analog, as well as its organostannane and organoboron derivatives, provides medicinal chemists with a powerful toolkit to expand chemical diversity and navigate intellectual property landscapes. The choice of building block will ultimately depend on a careful consideration of factors including cost, reactivity, desired downstream transformations, and the specific goals of the drug discovery program. By understanding the principles of reactivity and leveraging modern catalytic systems, researchers can effectively utilize these building blocks to accelerate the discovery of new medicines.

References

  • Benchchem. The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Chem-Impex. 5-Chloro-2-nitropyridine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Nitropyridine Compounds like 5-Chloro-3-Nitropyridin-2-Ol in Organic Synthesis. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • PharmaCompass.com. 5-Chloro-2-nitropyridine. [Link]

  • ACS Publications. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Indian Journal of Chemistry. Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. [Link]

  • PubMed Central. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • Organic Syntheses Procedure. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. [Link]

  • ResearchGate. Synthesis of ethyl boronic acid. [Link]

  • PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

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A Spectroscopic Guide to the Isomeric Differentiation of Bromo-Ethyl-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, the unambiguous identification of isomers is a critical step. The subtle differences in the spatial arrangement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of two isomers of bromo-ethyl-nitropyridine: 2-Bromo-3-ethyl-5-nitropyridine (Isomer A) and 3-Bromo-2-ethyl-5-nitropyridine (Isomer B) .

Leveraging a multi-technique spectroscopic approach, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can be employed to distinguish between these two closely related molecules. The principles discussed herein are broadly applicable to the characterization of a wide range of substituted pyridine derivatives.

Molecular Structures of the Isomers

The key to differentiating Isomer A and Isomer B lies in the distinct electronic environments created by the relative positioning of the bromo, ethyl, and nitro substituents on the pyridine ring.

Caption: Chemical structures of the two isomers under comparison. Note: As actual images cannot be generated, these are placeholders.

Spectroscopic Comparison Workflow

A systematic approach utilizing multiple spectroscopic techniques is essential for the conclusive identification of isomers. The following workflow outlines the recommended analytical process.

workflow start Synthesized Isomer Mixture nmr ¹H and ¹³C NMR Spectroscopy start->nmr Primary structural elucidation ir Infrared (IR) Spectroscopy start->ir Functional group confirmation ms Mass Spectrometry (MS) start->ms Molecular weight confirmation uvvis Electronic transition analysis start->uvvis data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis uvvis->data_analysis isomer_id Isomer Identification data_analysis->isomer_id

Caption: Recommended workflow for the spectroscopic differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom. The predicted differences in the NMR spectra of Isomers A and B are substantial and directly attributable to the varying electronic effects of the substituents.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the positions of the electron-withdrawing nitro group and the electronegative bromine atom.

  • Isomer A (2-Bromo-3-ethyl-5-nitropyridine): We expect to see two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The proton at C6 will be a doublet, while the proton at C4 will also be a doublet. Due to the strong electron-withdrawing effect of the nitro group at the para-position to C2 and meta to C4 and C6, the aromatic protons will be shifted downfield. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

  • Isomer B (3-Bromo-2-ethyl-5-nitropyridine): This isomer will also show two aromatic proton signals. The proton at C4 will likely be a doublet, and the proton at C6 will also be a doublet. The proximity of the ethyl group to the nitrogen atom will influence the chemical shift of the C6 proton. The ethyl group protons will appear as a quartet and a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide further confirmation of the isomeric structures. The carbon atoms directly attached to the bromine and nitro groups will exhibit characteristic chemical shifts.

  • Isomer A (2-Bromo-3-ethyl-5-nitropyridine): The carbon C2, being attached to the bromine, will be significantly deshielded. The C5 carbon, attached to the nitro group, will also be deshielded. The chemical shifts of the other ring carbons will be influenced by the combined electronic effects of the substituents.

  • Isomer B (3-Bromo-2-ethyl-5-nitropyridine): Here, the C3 carbon will show the effect of being bonded to bromine. The C2 carbon, bonded to the ethyl group, will have a chemical shift influenced by both the alkyl group and the adjacent electronegative nitrogen and bromine atoms. The C5 carbon will again be deshielded by the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Data (based on analogous compounds)

Isomer Spectroscopic Feature Predicted Chemical Shift (ppm) / Multiplicity
Isomer A Aromatic H (C4, C6)δ 8.0 - 9.0 (two doublets)
Ethyl -CH₂-δ ~2.8 (quartet)
Ethyl -CH₃δ ~1.3 (triplet)
Aromatic C6 signals in the aromatic region
Ethyl -CH₂-δ ~25
Ethyl -CH₃δ ~15
Isomer B Aromatic H (C4, C6)δ 8.0 - 9.0 (two doublets)
Ethyl -CH₂-δ ~3.0 (quartet)
Ethyl -CH₃δ ~1.4 (triplet)
Aromatic C6 signals in the aromatic region
Ethyl -CH₂-δ ~28
Ethyl -CH₃δ ~14

Note: These are predicted values based on general principles and data from similar substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for the nitro group and the substituted pyridine ring.

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

  • Pyridine Ring: C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically around 500-650 cm⁻¹, is indicative of the carbon-bromine bond.

  • Ethyl Group: C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

While the major absorption bands will be present in both isomers, subtle shifts in the positions and intensities of the pyridine ring vibrations and the C-N stretching of the nitro group may be observable due to the different electronic distributions in the two molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.

  • Molecular Ion Peak: Both isomers will have the same molecular weight, and therefore the same molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak with an intensity ratio of approximately 1:1 will be observed, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The fragmentation patterns of the two isomers are expected to differ. The initial fragmentation will likely involve the loss of the ethyl group or the nitro group. The relative abundance of the resulting fragment ions will depend on the stability of the carbocations and radical cations formed, which is influenced by the positions of the remaining substituents. For example, the proximity of the ethyl group to the bromine in Isomer B might lead to a different fragmentation pathway compared to Isomer A.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents.

Both isomers are expected to show absorption bands corresponding to π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the UV-Vis spectrum. The position of the λ_max will be sensitive to the overall electronic structure of the molecule. It is anticipated that the isomer with a greater degree of electronic conjugation and charge-transfer character will exhibit a red-shifted (longer wavelength) λ_max. Subtle but measurable differences in the λ_max and molar absorptivity (ε) between the two isomers can be used as a supplementary method for their differentiation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a GC or LC system.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Conclusion

The differentiation of isomers of bromo-ethyl-nitropyridine is a challenging but achievable task through the systematic application of modern spectroscopic techniques. While each method provides valuable information, a conclusive identification relies on the synthesis of data from multiple analyses. ¹H and ¹³C NMR spectroscopy offer the most definitive structural information, while IR and MS confirm the presence of key functional groups and the molecular weight. UV-Vis spectroscopy provides complementary information on the electronic properties of the isomers. By carefully analyzing and comparing the spectra, researchers can confidently assign the correct structure to each synthesized isomer, ensuring the integrity of their subsequent studies.

References

  • PubChem. 3-Bromo-2-methyl-5-nitropyridine.[Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.[Link]

  • NIST WebBook. Pyridine, 3-bromo-.[Link]

  • Chemguide. The M+2 peak in mass spectra.[Link]

A Researcher's Guide to the Regioselective Synthesis and Confirmation of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-Bromo-2-ethyl-3-nitropyridine stands out as a valuable building block, with its distinct functional groups offering multiple avenues for further chemical modification. However, achieving the desired regiochemistry during its synthesis can be a significant challenge. This guide provides an in-depth comparison of synthetic strategies, focusing on the underlying principles of regioselectivity and offering robust analytical methods for structural confirmation.

The Synthetic Challenge: Directing Electrophiles on the Pyridine Ring

The synthesis of 5-Bromo-2-ethyl-3-nitropyridine requires the sequential introduction of a nitro group and a bromine atom onto the 2-ethylpyridine core. The inherent electronic properties of the pyridine ring, coupled with the directing effects of the ethyl substituent, make this a non-trivial endeavor. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The ethyl group, being an ortho-, para-director, would typically activate the 3- and 5-positions for electrophilic attack. The interplay of these electronic effects dictates the outcome of the substitution reactions.

Synthetic Pathway Overview

A logical synthetic approach involves a two-step process: nitration followed by bromination, or vice-versa. The order of these steps is critical in determining the final regiochemical outcome.

Synthetic_Pathway 2-Ethylpyridine 2-Ethylpyridine Intermediate_A Intermediate_A 2-Ethylpyridine->Intermediate_A Nitration Intermediate_B Intermediate_B 2-Ethylpyridine->Intermediate_B Bromination 5-Bromo-2-ethyl-3-nitropyridine 5-Bromo-2-ethyl-3-nitropyridine Intermediate_A->5-Bromo-2-ethyl-3-nitropyridine Bromination Intermediate_B->5-Bromo-2-ethyl-3-nitropyridine Nitration

Caption: General synthetic strategies for 5-Bromo-2-ethyl-3-nitropyridine.

Comparing Synthetic Strategies: Nitration First vs. Bromination First

The success of the synthesis hinges on the regiochemical control exerted by the substituent present on the ring during the second electrophilic substitution.

Synthetic StrategyKey ConsiderationsExpected Outcome & Rationale
Strategy 1: Nitration First - The ethyl group directs the incoming nitro group. - The strongly deactivating nitro group then directs the subsequent bromination.The ethyl group at the 2-position will direct the nitration to the 3- and 5-positions. The resulting 2-ethyl-3-nitropyridine and 2-ethyl-5-nitropyridine are then subjected to bromination. The nitro group is a meta-director, which in the case of 2-ethyl-3-nitropyridine would direct bromine to the 5-position, yielding the desired product.
Strategy 2: Bromination First - The ethyl group directs the incoming bromine atom. - The bromine atom and the ethyl group collectively direct the subsequent nitration.Bromination of 2-ethylpyridine is expected to occur at the 3- and 5-positions. Subsequent nitration of 5-bromo-2-ethylpyridine would likely be directed to the 3-position by the ortho-, para-directing ethyl and bromine substituents, leading to the desired product.

Expert Insight: While both strategies appear plausible, the "Nitration First" approach often provides better regiocontrol. The powerful meta-directing effect of the nitro group in 2-ethyl-3-nitropyridine strongly favors the introduction of bromine at the 5-position.

Recommended Synthetic Protocol: Nitration Followed by Bromination

This protocol is based on established procedures for the nitration and bromination of substituted pyridines.[1][2]

Part A: Synthesis of 2-Ethyl-3-nitropyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 2-ethylpyridine and concentrated sulfuric acid to 0°C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (a combination of fuming nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the solution is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of 5-Bromo-2-ethyl-3-nitropyridine

  • Reaction Setup: Dissolve the purified 2-ethyl-3-nitropyridine in a suitable solvent such as acetic acid.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of a radical initiator like benzoyl peroxide can sometimes be beneficial for brominations of alkylpyridines.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Unambiguous Confirmation of Regioselectivity

Confirming the precise substitution pattern of the final product is paramount. A combination of spectroscopic techniques provides the necessary evidence to establish the regiochemistry as 5-Bromo-2-ethyl-3-nitropyridine.

Analytical Workflow for Structural Elucidation

Analytical_Workflow Crude_Product Crude_Product Purification Purification Crude_Product->Purification Column Chromatography / Recrystallization Purity_Check Purity_Check Purification->Purity_Check TLC / HPLC Structural_Confirmation Structural_Confirmation Purity_Check->Structural_Confirmation 1H_NMR 1H_NMR Structural_Confirmation->1H_NMR Proton Environment 13C_NMR 13C_NMR Structural_Confirmation->13C_NMR Carbon Skeleton Mass_Spectrometry Mass_Spectrometry Structural_Confirmation->Mass_Spectrometry Molecular Weight IR_Spectroscopy IR_Spectroscopy Structural_Confirmation->IR_Spectroscopy Functional Groups

Caption: A typical analytical workflow for the confirmation of 5-Bromo-2-ethyl-3-nitropyridine.

Interpreting Spectroscopic Data

1. ¹H NMR Spectroscopy: This is arguably the most powerful tool for determining the substitution pattern on the pyridine ring. The two aromatic protons in 5-Bromo-2-ethyl-3-nitropyridine will appear as distinct signals.

  • Expected Chemical Shifts and Coupling:

    • The proton at the 4-position will be a doublet, coupled to the proton at the 6-position.

    • The proton at the 6-position will also be a doublet, coupled to the proton at the 4-position.

    • The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.

  • Comparison with Isomers: The coupling patterns and chemical shifts will be significantly different for other possible isomers, such as 2-bromo-6-ethyl-3-nitropyridine or 4-bromo-2-ethyl-3-nitropyridine.

2. ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

  • Expected Chemical Shifts:

    • Five distinct signals for the aromatic carbons are expected.

    • The carbon bearing the nitro group (C3) will be significantly downfield.

    • The carbon bearing the bromine atom (C5) will also be shifted.

    • Two signals corresponding to the ethyl group carbons will be observed in the aliphatic region.

3. Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be clearly visible in the mass spectrum, providing definitive evidence for the presence of a single bromine atom.

4. Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

  • Characteristic Absorptions:

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

    • C-H stretching vibrations for the aromatic ring and the ethyl group.

    • C=N and C=C stretching vibrations characteristic of the pyridine ring.

Representative Spectroscopic Data
TechniqueExpected Observations for 5-Bromo-2-ethyl-3-nitropyridine
¹H NMR Two aromatic doublets, one quartet and one triplet for the ethyl group.
¹³C NMR Five aromatic carbon signals and two aliphatic carbon signals.
Mass Spec. Molecular ion peak corresponding to C₇H₇BrN₂O₂ with a characteristic bromine isotopic pattern.[3]
IR Spec. Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the NO₂ group.

By carefully selecting the synthetic strategy and rigorously analyzing the spectroscopic data, researchers can confidently synthesize and confirm the regiochemistry of 5-Bromo-2-ethyl-3-nitropyridine, a valuable intermediate for further chemical exploration.

References
  • Nishiwaki, N., et al. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 2019. [Link]

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  • PubMed. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Accessed January 15, 2026. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Accessed January 15, 2026.
  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Accessed January 15, 2026. [Link]

  • PubChemLite. Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). Accessed January 15, 2026. [Link]

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cost-effectiveness analysis of different synthetic pathways to 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a cornerstone of successful project timelines and budgets. 5-Bromo-2-ethyl-3-nitropyridine, a substituted pyridine derivative, represents a valuable building block in medicinal chemistry, often serving as a precursor for more complex molecular targets. This guide provides a comparative analysis of potential synthetic pathways to this compound, focusing on cost-effectiveness, scalability, and overall efficiency. By examining the underlying chemical principles and providing a framework for experimental validation, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to 5-Bromo-2-ethyl-3-nitropyridine

Substituted pyridines are a ubiquitous scaffold in pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The specific arrangement of a bromine atom, an ethyl group, and a nitro group on the pyridine ring of 5-Bromo-2-ethyl-3-nitropyridine offers multiple points for chemical modification, making it a versatile intermediate. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. The 2-ethyl group can influence the molecule's steric and electronic properties, potentially impacting the biological activity of its downstream derivatives.

This guide will explore plausible synthetic routes, drawing upon established methodologies for the synthesis of analogous pyridine derivatives. The cost-effectiveness of each pathway will be evaluated based on the price of starting materials, the number of synthetic steps, typical reaction yields, and the complexity of purification.

Comparative Analysis of Synthetic Pathways

While a direct, well-established, one-pot synthesis for 5-Bromo-2-ethyl-3-nitropyridine is not readily found in the literature, we can extrapolate and propose several logical synthetic strategies based on known transformations of pyridine rings. The following pathways represent mechanistically sound approaches that can be optimized for efficiency.

Pathway 1: Nitration of a Pre-functionalized Pyridine

This common strategy in pyridine chemistry involves the introduction of the nitro group onto a pyridine ring that already contains the bromo and ethyl substituents. The success of this approach hinges on the regioselectivity of the nitration reaction, which is directed by the existing substituents.

Workflow for Pathway 1

A Starting Material: 2-Ethyl-5-bromopyridine B Nitration (HNO3/H2SO4) A->B Step 1 C Product: 5-Bromo-2-ethyl-3-nitropyridine + Isomers B->C Reaction D Purification (Chromatography) C->D Step 2 E Final Product D->E Isolation A Starting Materials: α,β-Unsaturated Ketone (e.g., 1-Bromopent-1-en-3-one) + Enamine/Ammonia Source B Hantzsch-type Pyridine Synthesis A->B Step 1 C Intermediate Pyridine B->C Cyclocondensation D Nitration/Further Functionalization C->D Step 2 E Final Product: 5-Bromo-2-ethyl-3-nitropyridine D->E Reaction A Starting Material: 5-Bromo-2-chloro-3-nitropyridine B Cross-Coupling Reaction (e.g., Negishi or Stille coupling) with an Ethylating Agent A->B Step 1 C Product: 5-Bromo-2-ethyl-3-nitropyridine B->C Reaction D Purification C->D Step 2 E Final Product D->E Isolation

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

The molecular structure of 5-Bromo-2-ethyl-3-nitropyridine suggests a hazard profile that should be treated with significant respect. Pyridine derivatives can be toxic and irritants, while nitroaromatic compounds are often associated with environmental persistence and potential mutagenicity.[1][2] Therefore, all waste containing this compound must be handled as hazardous.

Key Hazard Considerations:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Irritation: Causes skin and serious eye irritation.[5][6] May also cause respiratory irritation.[3][5]

  • Environmental Impact: Nitroaromatic compounds can be toxic to the environment and may persist in soil and groundwater.[2]

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[4]Temporary incapacitation or possible residual injury.[7]
Skin Corrosion/Irritation Causes skin irritation.[5][8]Redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][8]Pain, redness, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[3][8]Coughing, shortness of breath, and irritation of the respiratory tract.
Operational Plan: From Benchtop to Final Disposal

The following step-by-step guide ensures that 5-Bromo-2-ethyl-3-nitropyridine is managed safely from the moment it is designated as waste.

Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][5] The correct PPE is your first and most critical line of defense.

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat protects your clothing and skin from contamination.[1]

  • Respiratory Protection: If working outside a fume hood, a NIOSH-approved respirator may be necessary.[6]

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Hazardous Waste Container: Use a clearly labeled, sealable, and compatible container for all 5-Bromo-2-ethyl-3-nitropyridine waste.[9]

  • Waste Identification: All waste streams containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • Avoid Incompatibilities: Do not mix this waste with other incompatible materials, such as strong oxidizing agents or acids.[9][10]

Disposal Workflow Diagram

G A Start: Designate Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Segregate Waste C->D E Is it liquid waste? D->E  Yes F Is it solid waste? D->F  No G Pour into labeled, sealed hazardous waste container E->G H Place in labeled, sealed hazardous waste container F->H I Store container in a cool, dry, well-ventilated area G->I H->I J Arrange for pickup by EHS or licensed contractor I->J K End: Waste Disposed J->K

Caption: Decision workflow for proper disposal of 5-Bromo-2-ethyl-3-nitropyridine.

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] Sweep up the absorbed material and place it in the designated hazardous waste container.[3][7]

  • Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Decontamination: After cleaning the spill, decontaminate the area with a suitable solvent and wash it down with large amounts of water, preventing runoff into drains.[3][5]

The ultimate disposal of the collected hazardous waste must be in accordance with all local, state, and federal regulations.[1]

  • Labeling: Ensure the hazardous waste container is accurately and fully labeled with its contents.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[4][6]

  • Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Incineration at high temperatures is a common disposal method for pyridine-based wastes.[11]

Trustworthiness Through Self-Validating Protocols

This disposal guide is built on a foundation of caution and adherence to established safety principles for analogous chemical structures. By treating 5-Bromo-2-ethyl-3-nitropyridine with the highest level of precaution, we create a self-validating system of safety. The causality is clear: the potential for toxicity and environmental harm dictates a stringent protocol of containment, segregation, and professional disposal. Always consult your institution's specific safety guidelines and EHS department to ensure full compliance.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • Apollo Scientific. (n.d.). 5-Bromo-2-nitropyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
  • ECHEMI. (n.d.). 5-Bromo-2-nitropyridine SDS, 39856-50-3 Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (2000). Biodegradation of nitroaromatic compounds. Environmental Science & Technology, 34(1), 20A-26A.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.